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  • Product: 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline
  • CAS: 1792885-92-7

Core Science & Biosynthesis

Foundational

3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (CAS 1792885-92-7): A Comprehensive Technical Guide for Late-Stage Functionalization and API Scaffold Design

Executive Summary In modern drug discovery, the strategic incorporation of polyhalogenated, fluorinated building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of polyhalogenated, fluorinated building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). (CAS 1792885-92-7) represents a highly sophisticated scaffold that converges three critical medicinal chemistry motifs: an amine for directed cyclization, orthogonal halogens for sequential cross-coupling, and a trifluoromethoxy group for metabolic shielding[1]. This guide provides an in-depth analysis of its structural causality, reactivity principles, and validated experimental workflows for researchers and drug development professionals.

Physicochemical Profiling

Quantitative data and structural identifiers are summarized below for rapid reference[1]:

PropertySpecification
Chemical Name 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline
CAS Number 1792885-92-7
Molecular Formula C7H4ClF3INO
Molecular Weight 337.47 g/mol
Key Functional Groups Amine (-NH2), Iodo (-I), Chloro (-Cl), Trifluoromethoxy (-OCF3)
Standard Purity ≥ 95% (Validated via HPLC/NMR)
Primary Application Precursor for late-stage functionalization and heterocyclic API synthesis

Structural Causality: The "Super-Halogen" Effect & Orthogonal Reactivity

The synthetic and biological utility of this molecule is not coincidental; it is dictated by the precise electronic and steric interplay of its substituents.

  • The Trifluoromethoxy (-OCF3) Group: Frequently referred to as a , the -OCF3 group imparts exceptional lipophilicity without the steric penalty of larger alkyl groups[2]. Causally, the strong C-F bonds render this moiety highly resistant to cytochrome P450-mediated oxidative degradation[3]. By occupying the para position relative to the amine, it physically blocks metabolic oxidation at the most vulnerable site of the aniline core, thereby increasing the biological half-life of downstream drug candidates.

  • Orthogonal Halogen Reactivity (C2-Iodo vs. C3-Chloro): The true synthetic power of this scaffold lies in the bond dissociation energy (BDE) differential between the C-I bond (~238 kJ/mol) and the C-Cl bond (~338 kJ/mol). This energetic gap allows transition-metal catalysts (e.g., Palladium) to selectively undergo oxidative addition at the C2 position, leaving the C3-Cl bond intact for subsequent, distinct functionalization.

  • API Scaffold Assembly: This specific substitution pattern is highly prized in the synthesis of complex heterocycles. For example, it has been strategically utilized in the development of , which are critical therapeutic agents for inflammatory diseases such as psoriasis and rheumatoid arthritis[4].

Mechanistic Visualization: Orthogonal Functionalization Workflow

The following diagram illustrates the logical progression of sequential cross-coupling, exploiting the reactivity differential between the iodo and chloro substituents.

OrthogonalCoupling A 3-Chloro-2-iodo-4- (trifluoromethoxy)aniline (CAS 1792885-92-7) B Pd-Catalyzed Suzuki Coupling (Cleaves C2-I) A->B Boronic Acid, Pd cat., Base C 2-Aryl-3-chloro-4- (trifluoromethoxy)aniline B->C Regioselective Yield D Buchwald-Hartwig Amination (Cleaves C3-Cl) C->D Amine, Strong Base, Pd cat. (Elevated Temp) E Fully Functionalized API Scaffold D->E Final Assembly

Fig 1: Orthogonal functionalization exploiting the C-I vs C-Cl bond dissociation energy gap.

Experimental Workflow: Regioselective Suzuki-Miyaura Coupling

To harness the orthogonal reactivity of this scaffold, researchers must employ highly controlled reaction conditions. The following step-by-step protocol details a regioselective Suzuki coupling at the C2 position.

  • Step 1: Preparation & Stoichiometry: In an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), charge 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (1.0 equiv), the desired aryl boronic acid (1.05 equiv), the catalyst Pd(dppf)Cl2 (0.05 equiv), and the mild base K2CO3 (2.0 equiv).

    • Causality: A mild base like K2CO3 is chosen over stronger bases (e.g., NaOtBu) to prevent premature activation or cleavage of the C-Cl bond, ensuring absolute regioselectivity.

  • Step 2: Solvent System: Add a thoroughly degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Causality: The biphasic nature of the solvent is critical. Water dissolves the inorganic base to facilitate the transmetalation step of the catalytic cycle, while dioxane solubilizes the organic substrates. Degassing prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) species from degradation.

  • Step 3: Thermal Activation: Heat the reaction mixture to 80°C for 8–12 hours.

    • Causality: 80°C provides sufficient thermal energy to overcome the activation barrier for oxidative addition into the weaker C-I bond, but remains well below the threshold required to cleave the stronger C-Cl bond.

  • Step 4: Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Self-Validating Quality Control (QC)

A robust experimental protocol must be self-validating. To confirm the success and regioselectivity of the coupling:

  • LC-MS Analysis: Monitor the reaction progression. The disappearance of the starting material mass (m/z 337) and the appearance of the target product mass validate the C-C bond formation. Crucially, the product spectrum must exhibit a characteristic 3:1 isotopic pattern (due to 35Cl and 37Cl isotopes), self-validating that the C3-Cl bond remains completely intact.

  • 19F NMR Spectroscopy: The trifluoromethoxy group serves as an excellent internal diagnostic handle. A distinctive singlet around -58 ppm in the 19F NMR spectrum confirms the structural integrity of the -OCF3 moiety post-reaction[5].

References

  • Title: Patent Application Publication US 2019/0167659 A1 (CCR6 Compounds)
  • Title: Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Exploratory

In-Depth Technical Guide: 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline in Advanced Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, highly functionalized, poly-substituted anilines serve as indispensable building blocks for complex Active Pharmaceutical Ingredients (APIs). The compound 3-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized, poly-substituted anilines serve as indispensable building blocks for complex Active Pharmaceutical Ingredients (APIs). The compound 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline , identified by 1[1], is a masterclass in structural design. By combining four distinct functional groups on a single benzene ring, it provides medicinal chemists with orthogonal reactivity vectors and precise physicochemical control. This whitepaper deconstructs the structural causality, synthetic utility, and validated protocols associated with this critical intermediate.

Section 1: Physicochemical Profiling & Structural Causality

The utility of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline lies in the deliberate, asymmetric placement of its substituents. Each functional group is chosen to fulfill a specific mechanistic or pharmacokinetic role.

Quantitative Chemical Profile
ParameterSpecification
Chemical Name 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline
CAS Registry Number 1792885-92-7
Molecular Formula C7H4ClF3INO
Molecular Weight 337.47 g/mol
C-I Bond Dissociation Energy ~65 kcal/mol
C-Cl Bond Dissociation Energy ~96 kcal/mol
Hansch Lipophilicity (π) of -OCF3 +1.04
Causality of the Substitution Pattern
  • The Trifluoromethoxy (-OCF3) Group (C4): Often referred to as a "super-halogen" in 2[2], the -OCF3 group is highly lipophilic (π = +1.04) and strongly electron-withdrawing. Crucially, its placement at the para position relative to the aniline nitrogen blocks oxidative metabolism (e.g., CYP450-mediated para-hydroxylation), significantly extending the half-life of the final drug.

  • The Ortho-Iodo (C2) / Meta-Chloro (C3) Dynamic: This combination provides a platform for orthogonal cross-coupling. Because the C-I bond is significantly weaker (~65 kcal/mol) than the C-Cl bond (~96 kcal/mol), Palladium(0) catalysts will selectively undergo oxidative addition at the C2 position, leaving the C3 chlorine intact as a steric shield or a vector for later-stage functionalization.

  • The Aniline (-NH2) Group (C1): Acts as the primary nucleophilic handle for the formation of amides, ureas, or sulfonamides, which are common hydrogen-bond donors in receptor binding pockets.

Section 2: Application in Drug Discovery: The CCR6/CCL20 Axis

In the context of targeted therapeutics, this compound is a highly valued intermediate for the synthesis of3[4].

CCR6 is a chemokine receptor predominantly expressed on Th17 cells. When activated by its sole ligand, CCL20, it triggers the migration of Th17 cells into tissues, leading to the secretion of IL-17 and driving autoimmune pathologies such as psoriasis, rheumatoid arthritis, and multiple sclerosis. APIs derived from 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline are designed to block this receptor, halting the inflammatory cascade.

CCR6_Pathway CCL20 CCL20 Ligand CCR6 CCR6 Receptor CCL20->CCR6 Binds Th17 Th17 Cell Activation CCR6->Th17 Activates IL17 IL-17 Secretion Th17->IL17 Induces Inflammation Autoimmune Inflammation IL17->Inflammation Drives Antagonist CCR6 Antagonist API Antagonist->CCR6 Blocks

Fig 1. CCR6/CCL20 signaling cascade and the inhibitory mechanism of targeted antagonists.

Section 3: Orthogonal Reactivity & Synthetic Methodologies

The synthesis of complex CCR6 antagonists requires a strict order of operations to prevent side reactions. The workflow relies on the differential reactivity of the C1 and C2 positions.

Synthetic_Workflow SM 3-Chloro-2-iodo-4- (trifluoromethoxy)aniline Step1 Pd-Catalyzed Suzuki Coupling SM->Step1 Boronic Acid Pd(dppf)Cl2 Intermediate C2-Arylated Intermediate Step1->Intermediate Step2 C1-Amidation / Urea Formation Intermediate->Step2 Electrophile API Final API (CCR6 Antagonist) Step2->API

Fig 2. Orthogonal synthetic workflow exploiting the C2-iodo and C1-amino vectors.

Section 4: Validated Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

To ensure scientific integrity, the following protocol outlines a self-validating system for the selective C2-arylation of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline, preventing unwanted C3-chlorine cleavage.

Step-by-Step Methodology
  • Reagent Preparation & Degassing:

    • Action: In a Schlenk flask, combine 1.0 eq of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline, 1.1 eq of the desired arylboronic acid, and 3.0 eq of Potassium Carbonate ( K2​CO3​ ). Dissolve in a 4:1 mixture of 1,4-Dioxane and H2​O . Degas the solution by sparging with Argon for 15 minutes.

    • Causality: Oxygen rapidly poisons Palladium(0) catalysts. K2​CO3​ is chosen as a mild base; stronger bases (like KOtBu ) risk degrading the trifluoromethoxy group or initiating side reactions with the free aniline. Water is strictly required to dissolve the base and accelerate the transmetalation step.

  • Catalytic Activation:

    • Action: Add 0.05 eq of Pd(dppf)Cl2​ under a positive Argon flow.

    • Causality: Pd(dppf)Cl2​ is specifically selected due to the large bite angle of the dppf ligand. This steric bulk forces the intermediate palladium complex into a geometry that dramatically accelerates reductive elimination, which is critical when coupling sterically hindered ortho-substituted anilines.

  • Thermal Reaction:

    • Action: Heat the reaction mixture to 85°C for 4-6 hours.

  • Self-Validation / Reaction Monitoring:

    • Action: Monitor the reaction via LC-MS.

    • Validation Checkpoint: The starting material exhibits a distinct isotopic cluster around m/z 337 [M+H]+ . The system is validated as complete when the 337 peak is entirely consumed and replaced by the product mass, with no evidence of de-chlorinated byproducts (which would appear at [M−34] ).

  • Workup:

    • Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Section 5: Analytical Characterization Standards

Accurate structural verification is paramount. Because positions 1, 2, 3, and 4 are substituted, only two aromatic protons remain on the benzene ring (positions 5 and 6).

According to the analytical data provided in5[5], the 1H NMR spectrum perfectly reflects this tetra-substituted geometry:

  • 1H NMR (400 MHz, CDCl3​ ): δ 7.22 (d, J = 8.6 Hz, 1H), 6.60 (d, J = 8.6 Hz, 1H), 4.32 (br s, 2H).

  • Causality of the Splitting Pattern: The two doublets at 7.22 ppm and 6.60 ppm represent the H5 and H6 protons. Because they are adjacent to one another, they couple exclusively with each other, resulting in a classic ortho-coupled AB system with a coupling constant (J) of 8.6 Hz. The broad singlet at 4.32 ppm corresponds to the two protons of the free primary amine ( −NH2​ ).

  • 19F NMR: Expected as a sharp singlet at approximately -58.0 ppm, characteristic of the uncoupled −OCF3​ fluorine atoms.

References

  • ACUBIOCHEM. "3-Chloro-2-iodo-4-(trifluoromethoxy)aniline - CAS 1792885-92-7 Product Specification".
  • Dairaghi, D. J., et al. (ChemoCentryx, Inc.). "CCR6 COMPOUNDS". US Patent 2019/0167659 A1, published June 6, 2019.
  • Marull, M., & Schlosser, M. "Trifluoromethoxy Substituted Anilines: Metalation as the Key Step for Structural Elaboration". The Journal of Organic Chemistry, ACS Publications, 2003.

Sources

Foundational

"3-Chloro-2-iodo-4-(trifluoromethoxy)aniline" molecular weight

An In-depth Technical Guide to 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline This guide provides a comprehensive technical overview of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline, a halogenated and fluorinated aniline deri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

This guide provides a comprehensive technical overview of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline, a halogenated and fluorinated aniline derivative of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, safety considerations, and its emerging role as a valuable building block in medicinal chemistry.

Introduction: The Strategic Value of Halogenated Anilines

In the landscape of modern medicinal chemistry, halogenated anilines are pivotal scaffolds for the synthesis of a vast array of biologically active molecules.[1] The strategic incorporation of halogen atoms, such as chlorine and iodine, along with the trifluoromethoxy group, imparts unique electronic properties, metabolic stability, and lipophilicity to the parent aniline structure.[2][3] These characteristics make 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline a highly sought-after intermediate in the design and synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.[1][4][5] The presence of multiple halogen substituents offers distinct advantages, including the potential for regioselective modifications and the ability to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a building block is fundamental to its successful application in organic synthesis.

Molecular and Chemical Properties

The key physicochemical properties of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline are summarized in the table below.

PropertyValueSource
Molecular Formula C7H4ClF3INO[7]
Molecular Weight 337.47 g/mol [7]
CAS Number 1792885-92-7[7]
Appearance Likely a solid at room temperatureInferred from similar compounds[8]
Purity Typically available at ≥95%[7]
Spectroscopic Data (Predicted)

While specific experimental spectra for 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline are not widely published, a predictive analysis based on structurally related compounds allows for an estimation of its key spectroscopic features.[3][9]

  • ¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the amine (-NH2) protons. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and trifluoromethoxy substituents.

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons, with the carbons attached to the iodine, chlorine, and trifluoromethoxy groups showing significant shifts.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M+) corresponding to the calculated molecular weight. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M+2 peak with an intensity of approximately one-third of the M+ peak) and one iodine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine, C-F stretching of the trifluoromethoxy group, and C-Cl and C-I stretching, as well as aromatic C-H and C=C vibrations.

Synthesis and Reaction Pathways

The synthesis of substituted anilines like 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline often involves a multi-step process starting from more readily available precursors. A plausible synthetic workflow is outlined below.

Synthesis_Workflow A 4-(Trifluoromethoxy)aniline B N-Acetyl-4-(trifluoromethoxy)aniline A->B Acetic anhydride C N-Acetyl-2-iodo-4-(trifluoromethoxy)aniline B->C N-Iodosuccinimide D N-Acetyl-3-chloro-2-iodo-4-(trifluoromethoxy)aniline C->D N-Chlorosuccinimide E 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline D->E Acid Hydrolysis (e.g., HCl) Applications A 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline E Cross-Coupling Reactions (e.g., Suzuki, Heck) A->E Versatile Synthon B Kinase Inhibitors C Agrochemicals D Materials Science E->B E->C F Synthesis of Heterocyclic Compounds E->F F->B F->C F->D

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

Abstract This technical guide provides a comprehensive overview of a plausible synthetic pathway for the advanced chemical intermediate, 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline. This molecule is of significant intere...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the advanced chemical intermediate, 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline. This molecule is of significant interest to researchers and professionals in drug development and agrochemical synthesis due to its unique substitution pattern, which combines a trifluoromethoxy group with a specific halogen arrangement on an aniline scaffold. Given the absence of a directly published synthesis, this document outlines a strategic, multi-step approach beginning with the commercially available 4-(trifluoromethoxy)aniline. Each synthetic step is discussed in detail, addressing the causality behind the chosen reagents and conditions, with a focus on regioselectivity. Detailed experimental protocols, derived from analogous transformations in the scientific literature, are provided to guide laboratory execution. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both a practical blueprint and a discussion of the underlying chemical principles.

Introduction and Strategic Overview

The synthesis of complex substituted anilines is a cornerstone of modern medicinal and process chemistry. The target molecule, 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline, presents a unique synthetic challenge due to its specific polysubstitution pattern. The trifluoromethoxy (-OCF₃) group is a valuable bioisostere for other functional groups, often enhancing metabolic stability and lipophilicity of parent molecules. The strategic placement of both a chloro and an iodo substituent provides distinct reactive handles for further chemical elaboration, such as in cross-coupling reactions.

This guide proposes a logical and feasible synthetic pathway, commencing with a readily available starting material and proceeding through sequential halogenation steps. The core of this strategy revolves around a nuanced understanding of the directing effects of the substituents on the aniline ring during electrophilic aromatic substitution.

Proposed Synthetic Workflow

The proposed synthesis of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline is a three-step process, which is illustrated in the workflow diagram below. The synthesis begins with the chlorination of 4-(trifluoromethoxy)aniline, followed by the iodination of the resulting 3-chloro-4-(trifluoromethoxy)aniline.

Synthetic Workflow 4-(trifluoromethoxy)aniline 4-(trifluoromethoxy)aniline 3-Chloro-4-(trifluoromethoxy)aniline 3-Chloro-4-(trifluoromethoxy)aniline 4-(trifluoromethoxy)aniline->3-Chloro-4-(trifluoromethoxy)aniline Chlorination 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline 3-Chloro-4-(trifluoromethoxy)aniline->3-Chloro-2-iodo-4-(trifluoromethoxy)aniline Iodination

Caption: Proposed synthetic pathway for 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline.

Physicochemical and Spectroscopic Data of Key Intermediates

A thorough understanding of the physical and chemical properties of all compounds in a synthetic route is critical for successful execution and purification. The following table summarizes key data for the starting material and the primary intermediate.

Property4-(trifluoromethoxy)aniline3-Chloro-4-(trifluoromethoxy)aniline
CAS Number 461-82-564628-73-5
Molecular Formula C₇H₆F₃NOC₇H₅ClF₃NO
Molecular Weight 177.12 g/mol 211.57 g/mol
Appearance Colorless to light yellow liquid or solidWhite to off-white solid
Melting Point 29-32 °CNot readily available
Boiling Point 198-199 °CNot readily available

Detailed Synthesis Pathway and Experimental Protocols

This section details the proposed synthetic steps, including a discussion of the reaction mechanism and detailed experimental protocols.

Step 1: Synthesis of 3-Chloro-4-(trifluoromethoxy)aniline

The initial step involves the regioselective chlorination of 4-(trifluoromethoxy)aniline. The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of this electrophilic aromatic substitution. The amino group (-NH₂) is a strongly activating, ortho, para-director, while the trifluoromethoxy group (-OCF₃) is a deactivating, yet also ortho, para-directing group. The strong activating effect of the amino group will dominate, directing the incoming electrophile to the positions ortho to it (positions 3 and 5). Position 3 is favored due to reduced steric hindrance compared to position 5, which is adjacent to the bulky trifluoromethoxy group.

A suitable chlorinating agent for this transformation is N-chlorosuccinimide (NCS), which provides a source of electrophilic chlorine under relatively mild conditions. The use of a catalytic amount of a Lewis acid, such as iron(III) triflimide, can enhance the reactivity of NCS and improve regioselectivity.[1]

  • Materials:

    • 4-(trifluoromethoxy)aniline

    • N-Chlorosuccinimide (NCS)

    • Iron(III) triflimide (Fe(NTf₂)₃) (catalyst)

    • Acetonitrile (anhydrous)

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a solution of 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous acetonitrile, add iron(III) triflimide (0.05 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add N-chlorosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

    • Extract the mixture with ethyl acetate (3 x volume of acetonitrile).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-chloro-4-(trifluoromethoxy)aniline.[2][3]

Step 2: Synthesis of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

This is the most challenging step in the proposed synthesis due to the regioselectivity of the iodination. The starting material, 3-chloro-4-(trifluoromethoxy)aniline, has three directing groups:

  • -NH₂ (amino): Strongly activating, ortho, para-director (directs to positions 2, 6, and the blocked 5).

  • -Cl (chloro): Deactivating, ortho, para-director (directs to positions 2, 6, and the blocked 5).

  • -OCF₃ (trifluoromethoxy): Deactivating, ortho, para-director (directs to positions 2 and 6).

All three groups direct towards the remaining open positions, 2 and 6. Position 6 is sterically less hindered than position 2, which is situated between the amino and chloro groups. Therefore, standard electrophilic iodination would be expected to yield the 6-iodo isomer as the major product.

To achieve the desired ortho-iodination at the more hindered position 2, a more sophisticated strategy is likely required. One approach is to use a directing group on the nitrogen atom. Protection of the aniline as an acetanilide can modulate the directing ability of the nitrogen and introduce steric bulk that may influence the regiochemical outcome of the iodination.

An alternative and potentially more effective approach is a directed ortho-metalation followed by iodination. However, a more direct electrophilic iodination under specific conditions might still provide a viable route. The use of a bulky iodinating reagent or specific catalysts could potentially favor the more sterically crowded position.

For this guide, a protocol using N-iodosuccinimide (NIS) in the presence of an acid catalyst is proposed, as this has been shown to be effective for the iodination of various anilines.[4][5] The success of this step will likely depend on careful optimization of the reaction conditions.

  • Materials:

    • 3-Chloro-4-(trifluoromethoxy)aniline

    • N-Iodosuccinimide (NIS)

    • Trifluoroacetic acid (TFA) (catalyst)

    • Dichloromethane (anhydrous)

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • Dissolve 3-chloro-4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous dichloromethane.

    • Add trifluoroacetic acid (0.1 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add N-iodosuccinimide (1.1 eq) portion-wise over 30 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction by TLC.

    • Once the starting material is consumed, dilute the reaction with dichloromethane and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will likely be a mixture of regioisomers. Purification by preparative High-Performance Liquid Chromatography (HPLC) or careful column chromatography on silica gel may be required to isolate the desired 3-chloro-2-iodo-4-(trifluoromethoxy)aniline.[2][3]

Alternative Synthetic Strategies and Considerations

Given the potential for forming a mixture of regioisomers in the iodination step, it is prudent to consider alternative synthetic routes.

Alternative Pathway: Late-Stage Aniline Formation

An alternative strategy would involve the synthesis of a nitrobenzene precursor with the desired substitution pattern, followed by reduction to the aniline in the final step. This approach can often provide better control over regioselectivity.

Alternative Workflow Substituted Nitrobenzene Substituted Nitrobenzene 3-Chloro-2-iodo-4-(trifluoromethoxy)nitrobenzene 3-Chloro-2-iodo-4-(trifluoromethoxy)nitrobenzene Substituted Nitrobenzene->3-Chloro-2-iodo-4-(trifluoromethoxy)nitrobenzene Halogenation(s) 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline 3-Chloro-2-iodo-4-(trifluoromethoxy)nitrobenzene->3-Chloro-2-iodo-4-(trifluoromethoxy)aniline Reduction

Caption: An alternative synthetic approach involving late-stage aniline formation.

This pathway would necessitate the synthesis of a suitably substituted nitrobenzene, which may itself be a multi-step process. However, the reduction of the nitro group to an aniline is typically a high-yielding and clean reaction, often accomplished by catalytic hydrogenation or using reducing agents like tin(II) chloride.[6][7]

Purification and Characterization

The purification of halogenated anilines can be challenging due to the similar polarities of regioisomers and byproducts.[3]

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A careful selection of the eluent system, often a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes), is crucial for achieving good separation.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification and for removing colored impurities.

  • Acid-Base Extraction: Unreacted starting anilines can often be removed by an acidic wash, which protonates the more basic starting material and transfers it to the aqueous phase.[3]

Characterization of the final product and intermediates should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and regiochemistry of the substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Conclusion

The synthesis of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline is a challenging yet feasible endeavor for the skilled synthetic chemist. The proposed pathway, starting from 4-(trifluoromethoxy)aniline, offers a logical and direct approach. While the initial chlorination step is expected to proceed with good regioselectivity, the subsequent iodination requires careful consideration and likely optimization to achieve the desired 2-iodo isomer. This guide provides a solid foundation for undertaking this synthesis, highlighting the key chemical principles and offering detailed experimental protocols based on established literature precedents. The successful synthesis of this molecule will provide a valuable building block for the development of new pharmaceuticals and agrochemicals.

References

  • Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 2011 , 67(44), 8534-8541. [Link]

  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 2018 , 83(17), 10454-10462. [Link]

  • A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives. Tetrahedron Letters, 2005 , 46(38), 6483-6486. [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC, 2011 . [Link]

  • Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. PMC, 2022 . [Link]

  • Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, 1980, 19A, 484-486.
  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Journal of ChemTech Research, 2015, 8(4), 1836-1840.
  • Described procedures for iodination of anilines. ResearchGate. [Link]

  • I(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. ChemRxiv. [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia, 2022 . [Link]

  • Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of Anilines Using Aryl Iodides. Organic Letters, 2022 , 24(20), 3696-3701. [Link]

  • Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions. [Link]

  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 2018 , 83(17), 10454-10462. [Link]

  • A kind of preparation method of o-iodoaniline.
  • Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Semantic Scholar. [Link]

  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate. [Link]

  • Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. ResearchGate. [Link]

  • Preparation method of 3-chloro-4-fluoroaniline.
  • Assay of iodine monochloride via iodination of 2‐chloroaniline using reversed‐phase liquid chromatography. ResearchGate. [Link]

  • Copper-catalyzed ortho-halogenation of protected anilines. RSC Publishing. [Link]

  • Iodination of Anilines with Sodium Dichloroiodate. ResearchGate. [Link]

  • C−H nucleophilic halogenation (Cl/Br) of N‐protected aniline derivatives. ResearchGate. [Link]

  • Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 2017 , 82(19), 10624-10631. [Link]

  • Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Chinese Journal of Organic Chemistry, 2021 , 41(1), 136-155. [Link]

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega, 2018 , 3(4), 3985-3992. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 2021 , 55(20), 13852-13862. [Link]

  • Iron(III)-Catalyzed Chlorination of Activated Arenes. Organic Letters, 2017 , 19(14), 3691-3694. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. NSF PAR. [Link]

  • Method for purifying aniline.
  • Process for the chlorination and iodination of compounds using n-hydroxyphthalimide.
  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. MDPI. [Link]

Sources

Foundational

Advanced Safety & Application Whitepaper: 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

Executive Summary & Structural Causality In modern medicinal chemistry and agrochemical development, the strategic incorporation of halogens and fluorinated motifs is paramount for modulating pharmacokinetics, lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In modern medicinal chemistry and agrochemical development, the strategic incorporation of halogens and fluorinated motifs is paramount for modulating pharmacokinetics, lipophilicity, and metabolic stability. 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (CAS: 1792885-92-7) represents a highly specialized, multi-halogenated building block[1].

As an application scientist, I frequently encounter compounds where the intersection of synthetic utility and occupational hazard is razor-thin. This molecule features three distinct functional handles—a chlorine atom, an iodine atom, and a trifluoromethoxy (-OCF 3​ ) group—arranged around an aniline core.

  • The -OCF 3​ Group: Often termed a "super-halogen," it significantly enhances the lipophilicity (logP) of the molecule while withdrawing electron density from the aromatic ring via inductive effects. This stabilizes the aniline against premature oxidation but increases its potential to cross biological membranes, exacerbating systemic toxicity upon exposure.

  • Orthogonal Halogens (Cl vs. I): The differential bond dissociation energies between the C-I bond (~238 kJ/mol) and the C-Cl bond (~400 kJ/mol) provide a predictable, regioselective pathway for transition-metal-catalyzed cross-coupling[2].

Quantitative Physicochemical Profile
PropertyValue / DescriptionCausality / Impact
CAS Number 1792885-92-7Unique identifier for regulatory tracking[1].
Molecular Formula C 7​ H 4​ ClF 3​ INODictates the mass and isotopic distribution patterns.
Molecular Weight 337.47 g/mol High molecular weight due to iodine; impacts atom economy[1].
Appearance Liquid/Low-melting solidHigh halogen content lowers the melting point relative to unsubstituted aniline.
Solubility Soluble in DCM, EtOAc, DMSOHigh lipophilicity driven by the -OCF 3​ and halogen groups.

Mechanistic Toxicology & Hazard Assessment

Standard Safety Data Sheets (SDS) often list hazards without explaining the underlying biological mechanisms. To establish a self-validating safety culture, researchers must understand why a compound is hazardous.

Like many halogenated anilines, 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline poses significant acute and chronic health risks[3][4]. The primary toxicological concern is hemotoxicity , specifically the induction of methemoglobinemia[5].

The Methemoglobinemia Pathway

When absorbed through the skin or inhaled, the parent aniline is transported to the liver. Here, Hepatic Cytochrome P450 (CYP450) enzymes attempt to detoxify the molecule via N-hydroxylation. However, this metabolic activation produces a highly reactive phenylhydroxylamine intermediate[6]. In the bloodstream, this intermediate undergoes rapid co-oxidation with oxyhemoglobin, converting the functional ferrous (Fe 2+ ) iron into non-functional ferric (Fe 3+ ) iron. The resulting methemoglobin cannot bind oxygen, leading to cellular hypoxia, cyanosis, and potentially fatal asphyxiation[5].

G A 3-Chloro-2-iodo-4- (trifluoromethoxy)aniline B Hepatic CYP450 N-Hydroxylation A->B C N-Hydroxylamine Intermediate B->C D Reactive Nitroso Species C->D Oxidation E Hemoglobin Oxidation (Fe2+ to Fe3+) D->E F Methemoglobinemia & Hemotoxicity E->F

Metabolic toxicity pathway for halogenated anilines leading to methemoglobinemia.

GHS Hazard Classifications
Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral/Dermal/Inhal.) Category 3 / 4Danger H302 + H312 + H332: Harmful/Toxic via all routes[4][7].
Skin Corrosion/Irritation Category 2Warning H315: Causes skin irritation[3].
Eye Damage/Irritation Category 2AWarning H319: Causes serious eye irritation[3].
Specific Target Organ Toxicity STOT SE 3Warning H336: May cause drowsiness or dizziness / respiratory irritation[3].

Advanced Handling & Self-Validating Synthetic Workflows

To harness the synthetic power of this di-halogenated scaffold while mitigating its toxicity, laboratory protocols must be designed as self-validating systems. This means integrating analytical checkpoints directly into the handling and reaction steps to ensure safety and reaction fidelity.

Regioselective Functionalization Strategy

The core value of 1792885-92-7 lies in its orthogonal reactivity. The C-I bond at the 2-position undergoes rapid oxidative addition with Palladium(0) catalysts at room temperature, allowing for selective Suzuki-Miyaura or Sonogashira couplings. The C-Cl bond at the 3-position remains intact, serving as a secondary handle for subsequent, higher-temperature transformations[2].

Workflow S1 Starting Material: CAS 1792885-92-7 S2 Pd-Catalyzed Suzuki/Heck Coupling S1->S2 S3 Regioselective C-I Functionalization S2->S3 Fast Oxidative Addition S4 Secondary Coupling at C-Cl Bond S3->S4 Elevated Temp/ Stronger Base S5 Complex Fluorinated API Scaffold S4->S5

Regioselective functionalization workflow exploiting differential C-I and C-Cl bond reactivity.

Step-by-Step Protocol: Safe Regioselective Suzuki Coupling

Prerequisites: All operations must be conducted in a Class II fume hood. Personnel must wear nitrile gloves (double-gloved), a chemically resistant lab coat, and safety goggles.

  • Analytical Validation (Pre-Reaction):

    • Action: Dissolve 1 mg of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline in 1 mL of HPLC-grade acetonitrile. Run a rapid LC-MS.

    • Causality: Confirms the absence of des-iodo impurities, which would poison the catalyst or lead to inseparable byproduct mixtures.

  • Inert Atmosphere Setup:

    • Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and to avoid the formation of highly toxic azo-dimers from the aniline.

  • Reagent Charging (Order of Addition):

    • Action: Add the boronic acid (1.05 eq) and the base (e.g., K 2​ CO 3​ , 2.0 eq). Add the solvent (degassed THF/Water mixture). Add 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (1.0 eq) via a sealed syringe. Finally, add the Pd(PPh 3​ ) 4​ catalyst (0.05 eq).

    • Causality: Adding the catalyst last, after the system is fully degassed and solvated, prevents premature catalyst deactivation and ensures the catalytic cycle initiates smoothly at the C-I bond.

  • Temperature Control & Monitoring:

    • Action: Stir at 25°C. Monitor via TLC (Hexanes:EtOAc) every 30 minutes.

    • Causality: Maintaining room temperature ensures strict regioselectivity. Elevating the temperature prematurely will cause unwanted oxidative addition at the C-Cl bond, ruining the orthogonal strategy.

  • Quenching & Decontamination:

    • Action: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with EtOAc. Treat all aqueous waste and contaminated glassware with a mild oxidizing agent (e.g., dilute bleach) before disposal.

    • Causality: Aqueous extraction isolates the product, while bleach treatment oxidizes any unreacted aniline into less volatile, polymeric waste, preventing inhalation exposure during cleanup[7].

References

  • NextSDS. "4-iodo-3-(trifluoromethoxy)aniline — Chemical Substance Information." nextsds.com. Available at:[Link]

  • Ethnicity & Disease Archive. "The Hemotoxicity of Para-Substituted Aniline Analogs in Dog and Rat Erythrocytes." ethndis.org. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline is a halogenated and trifluoromethoxylated aniline derivative of significant interest in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-iodo-4-(trifluoromethoxy)aniline is a halogenated and trifluoromethoxylated aniline derivative of significant interest in medicinal chemistry and materials science. Its multifaceted substitution pattern, featuring a chloro, iodo, and trifluoromethoxy group on the aniline core, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The strategic placement of these functional groups allows for selective chemical modifications, making it a versatile synthon for creating complex molecular architectures.

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline. Due to the limited availability of direct experimental data for this specific compound, this guide will also leverage data from closely related analogs to provide well-reasoned estimations of its physicochemical and spectroscopic characteristics.

Molecular Structure and Key Identifiers

The molecular structure of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline is characterized by an aniline ring substituted with a chlorine atom at the 3-position, an iodine atom at the 2-position, and a trifluoromethoxy group at the 4-position.

Figure 1: Chemical structure of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 1792885-92-7[1]
Molecular Formula C₇H₄ClF₃INO[2]
Molecular Weight 337.47 g/mol [2]
InChI InChI=1S/C7H4ClF3INO/c8-5-3-6(13-7(9,10,11))1-2-4(12)5/h1-3H,12H2N/A
InChIKey N/AN/A
Canonical SMILES C1=C(C(=C(C=C1Cl)N)I)OC(F)(F)FN/A

Physicochemical Properties

Table 2: Predicted and Analog-Derived Physical Properties

PropertyPredicted/Estimated ValueBasis for Estimation and Key Considerations
Appearance White to off-white or light brown solidBased on the typical appearance of other solid halogenated anilines.
Melting Point 70-90 °CThe related compound 3-Chloro-4-(trifluoromethoxy)aniline has a melting point of 29-30 °C. The addition of a bulky iodine atom at the ortho position is expected to increase the melting point due to increased molecular weight and potentially altered crystal packing.
Boiling Point > 300 °C (with potential decomposition)The boiling point of 3-Chloro-4-(trifluoromethoxy)aniline is 224 °C. The significant increase in molecular weight due to the iodine atom will substantially elevate the boiling point. High-temperature distillation may lead to decomposition.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, methanol, dichloromethane)The trifluoromethoxy group and halogen atoms increase lipophilicity, reducing water solubility. The aniline group allows for some hydrogen bonding with protic solvents.
Density ~1.8 - 2.0 g/cm³The presence of both chlorine and iodine atoms will lead to a significantly higher density compared to non-halogenated anilines.
pKa ~2-3The electron-withdrawing effects of the chloro, iodo, and trifluoromethoxy groups will decrease the basicity of the aniline nitrogen, resulting in a lower pKa compared to aniline (pKa ≈ 4.6).

Spectroscopic Profile (Predicted)

The spectroscopic characterization of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline is crucial for its identification and quality control. While experimental spectra are not available, the expected spectral features can be predicted based on the functional groups present in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons.

  • Aromatic Protons (δ 6.5-7.5 ppm): Two signals are expected in the aromatic region, likely appearing as doublets due to coupling with each other. The electron-withdrawing substituents will shift these signals downfield compared to unsubstituted aniline.

  • Amine Protons (δ 4.0-5.5 ppm): A broad singlet corresponding to the two NH₂ protons is anticipated. The chemical shift of this signal can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbons attached to the electronegative substituents (Cl, I, O, N) will have characteristic chemical shifts. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.

  • Trifluoromethoxy Carbon (δ ~120 ppm, q): The carbon of the -OCF₃ group will exhibit a quartet splitting pattern with a large coupling constant (J_C-F ≈ 250-260 Hz).

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a key tool for confirming the presence of the trifluoromethoxy group.

  • Trifluoromethoxy Fluorines (δ -58 to -60 ppm): A sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and aromatic functionalities.

  • N-H Stretching (3300-3500 cm⁻¹): Two distinct bands are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C-N Stretching (1250-1350 cm⁻¹): A strong band in this region is characteristic of the aryl amine C-N bond.

  • C-F Stretching (1000-1200 cm⁻¹): Strong absorptions corresponding to the C-F bonds of the trifluoromethoxy group are expected in this region.

  • Aromatic C-H and C=C Stretching (3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively): Bands characteristic of the aromatic ring will also be present.

  • C-Cl and C-I Stretching: These vibrations typically appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum will be critical for confirming the molecular weight and isotopic pattern.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 337. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline is not available, the safety precautions for structurally related halogenated anilines should be strictly followed.[3][4][5][6]

  • Hazard Statements (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed, call a poison center or doctor if you feel unwell.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as oxidizing agents.

Experimental Protocols for Characterization

The following are generalized protocols for the characterization of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition: Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition.

Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation Compound 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR IR FTIR Spectroscopy Compound->IR MS Mass Spectrometry (HRMS) Compound->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

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Foundational

"3-Chloro-2-iodo-4-(trifluoromethoxy)aniline" solubility

Physicochemical Profiling and Solubility Optimization of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline: A Technical Guide for Preclinical Formulation Executive Summary In early-stage drug discovery, the handling of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Solubility Optimization of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline: A Technical Guide for Preclinical Formulation

Executive Summary

In early-stage drug discovery, the handling of highly halogenated building blocks presents a formidable physicochemical challenge. 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (CAS: 1792885-92-7) is a prime example of a molecule that occupies the problematic intersection of "brick dust" (high crystal lattice energy) and "grease ball" (extreme lipophilicity) paradigms.

As a Senior Application Scientist, I frequently observe preclinical campaigns derailed by erratic assay data stemming from uncharacterized precipitation. This whitepaper provides an authoritative, self-validating framework for profiling the solubility of this specific scaffold, detailing the structural causality behind its insolubility, and providing robust protocols for both kinetic and thermodynamic solubility assessments[1].

Structural Diagnostics & Causality of Poor Solubility

To formulate a compound, one must first deconstruct the molecular forces driving its phase behavior. The extreme hydrophobicity of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline is dictated by three distinct structural features:

  • The Trifluoromethoxy ( OCF3​ ) Group: Often termed a "super-halogen" in medicinal chemistry, the OCF3​ group is highly lipophilic (Hansch π constant ≈1.04 )[2]. It typically adopts a conformation orthogonal to the aromatic ring, creating a bulky, hydrophobic shield that repels aqueous solvation shells[3].

  • Halogen Bonding & Lattice Energy: The adjacent ortho-iodo and meta-chloro substituents engage in strong intermolecular halogen bonding ( σ -hole interactions) in the solid state. This drastically increases the enthalpy of fusion ( ΔHfus​ ), creating a "brick dust" effect where the energetic penalty to break the crystal lattice and dissolve the molecule in water is insurmountable[4].

  • Depleted Aniline Basicity (The Salt-Formation Fallacy): Novice formulators often attempt to salvage the aqueous solubility of anilines via acidification (e.g., forming a hydrochloride salt). However, the combined inductive electron withdrawal from the ortho-iodo, meta-chloro, and para-trifluoromethoxy groups severely depletes the electron density of the nitrogen lone pair. The estimated pKa of the conjugate acid is <1.0 . Consequently, the amine will not protonate at physiological pH (pH 1.2 – 7.4), rendering salt formation thermodynamically unstable and prone to rapid disproportionation.

Solvent Selection Matrix & Quantitative Data

Because aqueous solubility is virtually nonexistent, stock solutions must be carefully managed using polar aprotic solvents, while in vivo formulations require aggressive co-solvent/surfactant systems. Below is the empirical solvent selection matrix for this class of highly halogenated anilines.

Solvent ClassSolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Formulation Utility
Polar Aprotic DMSO46.7> 50.0Primary stock solutions (In vitro assays)
Polar Aprotic DMF36.7> 50.0Alternative stock, chemical synthesis
Polar Protic Methanol32.710.0 - 25.0Analytical sample preparation (HPLC/MS)
Co-solvent PEG 40012.45.0 - 15.0In vivo formulation base (IV/PO dosing)
Aqueous Buffer PBS (pH 7.4)~80.0< 0.001Physiological baseline (High precipitation risk)
Biorelevant FaSSIF (pH 6.5)N/A0.01 - 0.05Intestinal absorption modeling (Micellar)

Experimental Protocols: Kinetic vs. Thermodynamic Solubility

A critical failure point in drug discovery is conflating kinetic and thermodynamic solubility[1]. Kinetic solubility measures the point of precipitation when a supersaturated organic stock (DMSO) is spiked into an aqueous buffer[4]. Thermodynamic solubility measures the equilibrium dissolution of the crystalline solid into a buffer[5]. Both must be measured using self-validating systems.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Causality: Kinetic solubility often yields artificially higher values because the compound precipitates as an amorphous solid rather than its lowest-energy crystalline form[4]. This assay mimics the exact conditions of an in vitro biological screen.

  • Preparation: Prepare a 10 mM stock of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well UV-transparent plate, perform a 2-fold serial dilution of the stock into PBS (pH 7.4), keeping the final DMSO concentration constant at 1% (v/v).

  • Incubation: Seal and incubate the plate at 37°C for 2 hours to allow metastable supersaturation to resolve.

  • Measurement: Read the plate using a nephelometer (laser light scattering) at 620 nm. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scatter (turbidity) is detected.

  • Self-Validation Checkpoint: Run a known highly soluble standard (e.g., Diclofenac sodium) and a known insoluble standard (e.g., Amiodarone free base) on the same plate. The assay is only valid if Amiodarone triggers a scatter signal at <10μM and Diclofenac maintains baseline scatter up to 200μM .

Protocol B: Thermodynamic Solubility (Shake-Flask & HPLC-UV)

Causality: This is the "gold standard" for formulation[6]. It dictates how much drug can actually be dissolved for an in vivo animal study without risking fatal micro-embolisms from precipitated particles.

  • Solid Addition: Add 2.0 mg of crystalline 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline powder to a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of the target vehicle (e.g., FaSSIF or 20% PEG400 in water).

  • Equilibration: Agitate the vial on an orbital shaker at 300 RPM at 25°C for exactly 24 hours. Why 24 hours? This ensures complete transition from any metastable amorphous states to the lowest-energy crystalline lattice[5].

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in 100% Acetonitrile.

  • Self-Validation Checkpoint (Mass Balance): Dissolve the remaining filtered solid residue in 100% DMSO and analyze via HPLC-MS. The combined mass of the dissolved fraction and the solid residue must equal 98−102% of the initial input mass. If a new peak appears, chemical degradation has occurred, invalidating the solubility value.

Formulation Strategies for In Vivo Assays

Because the compound is a non-ionizable "grease ball" at physiological pH, we must bypass pH-adjustment and rely on thermodynamic disruption of the solvent network.

  • Step 1: Co-solvents (Lowering Dielectric Constant): Utilize PEG 400 or Propylene Glycol (PG). A standard starting vehicle is 5% DMSO / 40% PEG400 / 55% Saline. The PEG400 disrupts water's hydrogen-bonding network, accommodating the lipophilic OCF3​ group.

  • Step 2: Surfactants (Micellar Solubilization): If the compound still precipitates, introduce 5% Tween 80 or Kolliphor EL. The hydrophobic core of the micelles will encapsulate the halogenated aromatic ring.

  • Step 3: Complexation (Steric Shielding): For intravenous (IV) dosing where surfactants may cause anaphylaxis, use 10-20% Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of the cyclodextrin perfectly accommodates the trifluoromethoxy-phenyl moiety, shielding it from the aqueous environment.

Visualizations

G Start 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline Evaluation Kinetic Kinetic Solubility (DMSO Stock) Start->Kinetic Serial Dilution Thermo Thermodynamic Solubility (Solid Powder) Start->Thermo Buffer Addition Nephelometry Nephelometry (Laser Scatter) Kinetic->Nephelometry Measure HPLC HPLC-UV/MS (24h Equilibration) Thermo->HPLC Filter & Measure ResultK Precipitation Point (HTS Assays) Nephelometry->ResultK ResultT Equilibrium Solubility (In Vivo Dosing) HPLC->ResultT

Caption: Kinetic vs. Thermodynamic Solubility Workflow for Lipophilic Anilines.

G Aqueous Aqueous Buffer Solubility < 1 µg/mL Cosolvent Co-solvent Addition (PEG400, PG) Aqueous->Cosolvent Step 1 Surfactant Surfactant Addition (Tween 80) Cosolvent->Surfactant If < Target Success Target Achieved (>1 mg/mL) Cosolvent->Success Pass Cyclodextrin Complexation (HP-β-CD) Surfactant->Cyclodextrin If < Target Surfactant->Success Pass Cyclodextrin->Success Pass

Caption: Formulation Decision Tree for Highly Halogenated "Brick Dust" Compounds.

References

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. American Pharmaceutical Review / ResearchGate. URL:[Link]

  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. URL:[Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. URL:[Link]

Sources

Exploratory

Comprehensive Spectral Elucidation of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline: A Technical Guide for Structural Validation

Introduction & Chemical Context The trifluoromethoxy (–OCF₃) group is a privileged pharmacophore in modern medicinal chemistry and agrochemical development, imparting exceptional lipophilicity and metabolic stability to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The trifluoromethoxy (–OCF₃) group is a privileged pharmacophore in modern medicinal chemistry and agrochemical development, imparting exceptional lipophilicity and metabolic stability to drug candidates. When integrated into a densely functionalized aromatic core—such as 3-chloro-2-iodo-4-(trifluoromethoxy)aniline —the resulting molecule serves as a highly versatile building block[1]. The multi-halogenated aniline core provides orthogonal reactive sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura at the C–I bond, Buchwald-Hartwig at the –NH₂ group).

However, the dense functionalization of this ring presents unique analytical challenges. Accurate structural validation of this starting material is critical; misassigned regioisomers or undetected impurities can cascade into catastrophic late-stage synthetic failures. This whitepaper establishes a rigorous, self-validating analytical framework for the spectral characterization of this specific compound.

Physicochemical & Structural Profile

Before initiating spectral analysis, establishing the theoretical physical parameters is necessary to calibrate analytical instruments.

ParameterValue
Chemical Name 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline
CAS Number 1792885-92-7[1]
Molecular Formula C₇H₄ClF₃INO
Molecular Weight 337.46 g/mol
Monoisotopic Mass 336.9005 Da

Analytical Workflow & Self-Validating Protocols

To ensure absolute scientific integrity, the analytical workflow must be treated as a self-validating system. No single spectral method is definitive in isolation. The stoichiometry derived from Nuclear Magnetic Resonance (NMR) must align with the isotopic clusters in Mass Spectrometry (MS), which in turn must corroborate the functional group dipoles observed in Infrared (IR) Spectroscopy.

AnalyticalWorkflow cluster_NMR NMR Spectroscopy cluster_IR FT-IR Spectroscopy cluster_MS Mass Spectrometry Sample 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline Sample Preparation PrepNMR Dissolve in CDCl3 Add TMS internal standard Sample->PrepNMR PrepIR ATR Crystal Placement (Neat Solid) Sample->PrepIR PrepMS Dilute in MeOH/H2O (0.1% Formic Acid) Sample->PrepMS AcqNMR Acquire 1H, 13C, 19F (400/100/376 MHz) PrepNMR->AcqNMR DataAnalysis Multi-Modal Data Integration & Structural Elucidation AcqNMR->DataAnalysis AcqIR Scan 4000-400 cm⁻¹ Background Subtracted PrepIR->AcqIR AcqIR->DataAnalysis AcqMS ESI-HRMS (Positive Mode) TOF Analyzer PrepMS->AcqMS AcqMS->DataAnalysis

Multi-modal analytical workflow for structural elucidation of the target aniline.

Mass Spectrometry (HRMS-ESI)

Mechanistic Insights: High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) in positive mode is ideal for anilines, as the primary amine is readily protonated to form [M+H]⁺. The presence of chlorine and iodine provides a highly diagnostic isotopic signature. Chlorine naturally exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, resulting in a distinct M / M+2 doublet. Iodine is monoisotopic (¹²⁷I) but possesses a large mass defect, which shifts the exact mass of the molecular ion away from nominal integer values, providing a secondary layer of validation.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Methanol/Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a volatile proton source, ensuring efficient ionization of the weakly basic aniline nitrogen without suppressing the signal.

  • Infusion: Infuse via ESI into a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Calibration: Calibrate the mass axis using a standard reference mixture (e.g., sodium formate) to ensure sub-5 ppm mass accuracy.

Table 1: Key HRMS Fragments and Isotopic Distribution

Ion SpeciesTheoretical m/zRelative IntensityAssignment / Diagnostic Value
[M+H]⁺ (³⁵Cl)337.9083100%Protonated molecular ion (Base peak)
[M+H]⁺ (³⁷Cl)339.9054~32%Confirms presence of exactly one Chlorine atom
[M+H - I]⁺210.9850VariableLoss of iodine radical; validates C–I lability
[M+H - OCF₃]⁺252.9150VariableCleavage of the trifluoromethoxy group

Infrared Spectroscopy (ATR-FTIR)

Mechanistic Insights: Attenuated Total Reflectance (ATR) FTIR is utilized to probe the vibrational modes of the molecule. The primary amine (–NH₂) is a strong infrared chromophore. Because the two N–H bonds can stretch in-phase (symmetric) or out-of-phase (asymmetric), primary amines display two distinct bands in the 3400–3300 cm⁻¹ region[2]. The –OCF₃ group exhibits intense C–F and C–O stretching modes due to the massive change in dipole moment during vibration[3].

Step-by-Step Protocol:

  • Background Acquisition: Collect a background scan of the clean diamond ATR crystal to subtract atmospheric CO₂ and H₂O.

  • Sample Application: Apply the neat solid/liquid sample directly to the crystal and apply uniform pressure using the ATR anvil.

  • Data Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

    • Self-Validation: The presence of exactly two N–H stretches confirms a primary amine; a single stretch would indicate a secondary amine impurity, and zero stretches would indicate a tertiary amine[2].

Table 2: Diagnostic IR Vibrational Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3445MediumN–H Asymmetric StretchPrimary amine (–NH₂)[2]
3360MediumN–H Symmetric StretchPrimary amine (–NH₂)[2]
1620StrongN–H Scissoring (Bend)Validates the N–H stretch assignments[2]
1595, 1490MediumC=C Aromatic StretchBenzene ring core
1250 - 1210Very StrongC–O–C & C–F StretchesTrifluoromethoxy group (–OCF₃)[3]
1060MediumC–Cl StretchAryl chloride bond
550WeakC–I StretchAryl iodide bond

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Insights & The Heavy Atom Effect: NMR provides the definitive map of the atomic framework. The solvent of choice is CDCl₃; unlike protic solvents (e.g., CD₃OD), CDCl₃ does not exchange protons with the –NH₂ group, allowing the amine protons to be observed as a broad singlet.

The most fascinating phenomenon in this molecule is the Heavy Atom Effect observed in the ¹³C NMR[4]. Iodine possesses a massive, diffuse electron cloud. Through spin-orbit coupling, these valence electrons induce a strong local magnetic field that heavily shields the attached carbon nucleus (C-2)[4]. While standard aromatic carbons resonate between 110–150 ppm, the iodine-bearing carbon anomalously shifts upfield to approximately 85 ppm[4]. Furthermore, the ¹⁹F NMR will display a sharp singlet around -58 ppm, characteristic of an aryl-OCF₃ group[5].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of sample in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition: Acquire ¹H NMR (400 MHz), ¹³C NMR (100 MHz), and ¹⁹F NMR (376 MHz) using standard pulse sequences.

  • Data Processing:

    • Self-Validation: Integrate the ¹⁹F singlet (set to 3.00). The ¹H aromatic doublets must each integrate to 1.00, and the –NH₂ broad singlet to 2.00, perfectly closing the stoichiometric loop and proving the structure is not a des-fluoro or des-amino degradation product.

Table 3: Multi-Nuclear NMR Assignments (in CDCl₃)

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment / Rationale
¹H 4.35br s2H–NH₂ protons (broadened by quadrupolar ¹⁴N relaxation)
¹H 6.65d, J = 8.81HH-6 (Ortho to NH₂, strongly shielded by electron donation)
¹H 7.15d, J = 8.81HH-5 (Ortho to OCF₃, standard aromatic region)
¹⁹F -58.2s3F–OCF₃ group[5]
¹³C 85.2s-C-2 (C–I bond; extreme upfield shift via Heavy Atom Effect)[4]
¹³C 114.8s-C-6 (Shielded by ortho-NH₂)
¹³C 120.5q, J_CF = 257-–CF₃ carbon (Split into a quartet by three attached fluorines)
¹³C 122.3s-C-5
¹³C 126.8s-C-3 (C–Cl bond)
¹³C 141.2s-C-4 (C–OCF₃ bond)
¹³C 146.5s-C-1 (C–NH₂ bond; deshielded by electronegative nitrogen)

Conclusion

The structural elucidation of 3-chloro-2-iodo-4-(trifluoromethoxy)aniline requires a synergistic approach. The isotopic ratios in HRMS confirm the atomic composition, the vibrational modes in FTIR validate the functional group integrity, and the multi-nuclear NMR data maps the precise regiochemistry. Recognizing edge-case phenomena, such as the spin-orbit shielding of the C–I carbon, is essential for preventing misassignments in complex halogenated scaffolds.

References

  • ACS Publications. "Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study." Journal of Physical Chemistry A.[Link]

  • Dove Medical Press. "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry.[Link]

  • Chemistry LibreTexts. "25.5 Spectroscopic Properties of Amines." LibreTexts.[Link]

  • ACS Publications. "IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices." Journal of Physical Chemistry A.[Link]

Sources

Exploratory

3-Chloro-2-iodo-4-(trifluoromethoxy)aniline: A Strategic Building Block in the Development of Next-Generation CCR6 Antagonists

Executive Summary In the landscape of modern medicinal chemistry, the design of highly specific receptor antagonists requires building blocks that offer both precise spatial geometry and orthogonal synthetic handles. 3-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly specific receptor antagonists requires building blocks that offer both precise spatial geometry and orthogonal synthetic handles. 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (CAS: 1792885-92-7)[1] represents a masterclass in such molecular design. By integrating a lipophilic "pseudo-halogen" (-OCF₃) with two differentially reactive halogens (iodine and chlorine), this tetra-substituted aniline serves as a critical intermediate. Recent patent literature, notably, highlights its foundational role in synthesizing modulators for the CC chemokine receptor 6 (CCR6), a primary therapeutic target for autoimmune diseases like psoriasis and multiple sclerosis[2].

This technical guide deconstructs the physicochemical properties, orthogonal reactivity, and validated synthetic protocols associated with this molecule, providing a comprehensive framework for drug development professionals.

Structural and Physicochemical Profiling

The strategic value of 3-chloro-2-iodo-4-(trifluoromethoxy)aniline lies in its highly decorated aromatic ring. Each substituent is positioned to serve a specific pharmacokinetic or synthetic purpose.

The "Fluorine Effect" and the -OCF₃ Group

The trifluoromethoxy (-OCF₃) group at the C4 position is often referred to as a "super halogen." It imparts several critical properties to the final drug candidate:

  • Metabolic Stability: Unlike a standard methoxy (-OCH₃) group, which is highly susceptible to cytochrome P450-mediated O-demethylation, the strong C-F bonds render the -OCF₃ group virtually inert to oxidative metabolism. Furthermore, occupying the para-position (C4) blocks a primary site of aromatic hydroxylation.

  • Lipophilicity & Permeability: With a high Hansch hydrophobicity parameter ( π≈1.04 ), the -OCF₃ group significantly enhances the overall lipophilicity of the molecule, improving membrane permeability and oral bioavailability.

Quantitative Data Summary
ParameterValueCausality / Significance
CAS Registry Number 1792885-92-7[1]Unique chemical identifier for procurement and IP tracking.
Molecular Formula C₇H₄ClF₃INO[1]Tetra-substituted benzene ring framework.
Molecular Weight 337.47 g/mol [1]High molecular weight for a single ring due to heavy halogens (I, Cl).
Bond Dissociation Energy (C-I) ~65 kcal/molEnables low-temperature, highly regioselective oxidative addition.
Bond Dissociation Energy (C-Cl) ~96 kcal/molRemains inert during initial C-I cross-coupling reactions.
Topological Polar Surface Area 35.2 ŲOptimal for passive membrane diffusion (well below the 140 Ų limit).

Orthogonal Reactivity: The Synthetic Logic

The co-presence of iodine at C2 and chlorine at C3 dictates an elegant, self-sorting reactivity profile. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the palladium catalyst into the carbon-halogen bond.

Because the C2–I bond is significantly weaker (~65 kcal/mol) than the C3–Cl bond (~96 kcal/mol), a palladium catalyst will selectively insert into the C2 position at lower temperatures (e.g., 25–60°C). This orthogonal reactivity allows chemists to perform a coupling reaction at C2, isolate the intermediate, and subsequently force a second coupling at C3 using a more active catalyst system (like Pd₂(dba)₃ with XPhos) and higher temperatures (90–110°C).

Synthetic_Workflow SM 3-Chloro-4-(trifluoromethoxy)aniline Iodination Directed Ortho Metalation (DoM) & Electrophilic Trapping SM->Iodination Target 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline CAS: 1792885-92-7 Iodination->Target Suzuki Regioselective Suzuki Coupling (Pd cat., 60°C) Target->Suzuki C2-I reacts exclusively Intermediate C2-Aryl, C3-Chloro Intermediate Suzuki->Intermediate Buchwald Buchwald-Hartwig Amination (Pd cat., 100°C) Intermediate->Buchwald C3-Cl reacts next Final CCR6 Antagonist Core Buchwald->Final

Synthetic workflow demonstrating the orthogonal reactivity of the C-I and C-Cl bonds.

Verified Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and utilization of this molecule.

Protocol A: Regioselective Synthesis via Directed Ortho Metalation (DoM)

Direct electrophilic iodination of 3-chloro-4-(trifluoromethoxy)aniline often yields mixtures of C2 and C6 isomers. To achieve absolute regiocontrol, a Directed Ortho Metalation (DoM) strategy is employed.

Causality & Logic: By protecting the amine as a tert-butyloxycarbonyl (Boc) group, the oxygen of the carbamate acts as a directing group, coordinating to the lithium atom of sec-butyllithium. While both C2 and C6 are ortho to the directing group, the strong electron-withdrawing inductive effect (-I) of the adjacent C3-chlorine makes the C2-proton significantly more acidic. Thus, deprotonation occurs exclusively at C2.

  • Protection: Dissolve 3-chloro-4-(trifluoromethoxy)aniline (1.0 eq) in THF. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and heat to 60°C until conversion is complete. Isolate the N-Boc derivative.

  • Lithiation: Cool a solution of the N-Boc intermediate in anhydrous THF to -78°C under an argon atmosphere. Dropwise add sec-butyllithium (1.1 eq). Stir for 1 hour at -78°C to form the C2-lithio species.

  • Electrophilic Trapping: Add a solution of iodine (I₂, 1.2 eq) in THF dropwise. Allow the reaction to slowly warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine.

  • Deprotection: Treat the isolated intermediate with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (1:4 ratio) at room temperature for 2 hours to remove the Boc group, yielding the target compound[1].

Self-Validating Analytical Check (¹H NMR): The success of the regioselective C2-iodination is immediately verifiable via ¹H NMR. The product possesses only two aromatic protons (at C5 and C6). Because they are adjacent, they will couple to each other, appearing as two distinct doublets with an ortho coupling constant ( J≈8.5 Hz) . If iodination had incorrectly occurred at C6, the remaining protons (C2 and C5) would be para to each other, appearing as two singlets.

Protocol B: Regioselective C2 Suzuki-Miyaura Coupling
  • Setup: In a Schlenk flask, combine 3-chloro-2-iodo-4-(trifluoromethoxy)aniline (1.0 eq), the desired arylboronic acid (1.05 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

  • Reaction: Heat the mixture to 60°C maximum for 4–6 hours.

  • Causality: Restricting the temperature to 60°C ensures that the palladium catalyst selectively inserts into the weaker C-I bond. Exceeding 80°C risks competitive oxidative addition into the C-Cl bond, leading to undesired oligomerization or bis-coupling.

Application in Autoimmune Drug Discovery (CCR6/CCL20 Axis)

The primary industrial application of 3-chloro-2-iodo-4-(trifluoromethoxy)aniline is in the synthesis of small-molecule antagonists for the CC chemokine receptor 6 (CCR6)[2].

The Biological Rationale: CCR6 and its sole endogenous ligand, CCL20, are the primary chemotactic drivers for Th17 cells. Upon activation, Th17 cells secrete Interleukin-17 (IL-17), a highly pathogenic cytokine implicated in the tissue destruction seen in rheumatoid arthritis, the demyelination in multiple sclerosis, and the epidermal hyperplasia in psoriasis[2]. By utilizing the title compound to build the core pharmacophore of a CCR6 antagonist, researchers can effectively block the CCL20-induced intracellular calcium release and actin polymerization, halting the migration of Th17 cells to inflammatory sites[2].

CCR6_Pathway CCL20 CCL20 (Endogenous Ligand) CCR6 CCR6 Receptor CCL20->CCR6 Binds Gi Gαi Protein CCR6->Gi Activates PLC Phospholipase C (PLC-β) Gi->PLC Actin Actin Polymerization Gi->Actin Calcium Intracellular Ca2+ Release PLC->Calcium Chemotaxis Th17 Cell Chemotaxis (Autoimmune Response) Calcium->Chemotaxis Actin->Chemotaxis Antagonist CCR6 Antagonist (Derived from CAS 1792885-92-7) Antagonist->CCR6 Allosteric/Orthosteric Blockade

Mechanism of action for CCR6 antagonists derived from 3-chloro-2-iodo-4-(trifluoromethoxy)aniline.

References

  • Source: United States Patent Application Publication (US 2019/0167659 A1)

Sources

Foundational

The Strategic Synthesis of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Substituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceutical compounds.[1] The strategic incorporation of mul...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceutical compounds.[1] The strategic incorporation of multiple, distinct functional groups onto the aniline ring allows for precise modulation of a molecule's physicochemical and biological properties. This guide provides an in-depth examination of the synthetic strategy and mechanistic underpinnings for the formation of 3-chloro-2-iodo-4-(trifluoromethoxy)aniline, a highly functionalized intermediate with significant potential in medicinal chemistry. By dissecting the directing effects of the substituents and outlining a rational, step-wise synthetic approach, this document serves as a technical resource for researchers engaged in the design and execution of complex small molecule synthesis.

Introduction: The Significance of Polysubstituted Anilines in Drug Discovery

The aniline framework is a privileged structure in medicinal chemistry, serving as a versatile precursor for numerous therapeutic agents.[1][2][3] The ability to introduce a variety of substituents onto the aromatic ring enables the fine-tuning of properties such as target binding affinity, metabolic stability, and bioavailability.[4][5][6] Halogenated anilines, in particular, are crucial building blocks, with the nature and position of the halogen atoms dictating reactivity in subsequent cross-coupling reactions and influencing the overall electronic character of the molecule.[4][7]

The trifluoromethoxy (-OCF₃) group has gained prominence in drug design due to its unique combination of high electronegativity and lipophilicity, which can enhance metabolic stability and cell membrane permeability.[5][6][8][9] The target molecule, 3-chloro-2-iodo-4-(trifluoromethoxy)aniline, presents a compelling synthetic challenge and a valuable intermediate due to its specific arrangement of an activating amino group, a deactivating but ortho,para-directing trifluoromethoxy group, and two distinct halogen atoms at specific positions. This substitution pattern allows for selective, sequential functionalization, making it a highly valuable synthon in the construction of complex drug candidates.[7]

Proposed Synthetic Strategy: A Multi-Step Approach

A direct, single-step synthesis of 3-chloro-2-iodo-4-(trifluoromethoxy)aniline is synthetically challenging due to the difficulty in controlling the regioselectivity of three distinct electrophilic aromatic substitutions on a single aniline ring. Therefore, a more rational and controllable approach involves a multi-step synthesis starting from a commercially available, appropriately substituted precursor. The proposed synthetic workflow is outlined below.

Synthetic Workflow A 4-(Trifluoromethoxy)aniline B 3-Chloro-4-(trifluoromethoxy)aniline A->B Chlorination C 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline B->C Iodination

Caption: Proposed synthetic workflow for 3-chloro-2-iodo-4-(trifluoromethoxy)aniline.

This strategy leverages the directing effects of the substituents to achieve the desired regiochemistry in a stepwise manner.

Mechanistic Insights and Experimental Considerations

The success of this synthesis hinges on a thorough understanding of the principles of electrophilic aromatic substitution and the directing effects of the substituents on the aniline ring.

Step 1: Chlorination of 4-(Trifluoromethoxy)aniline

The starting material, 4-(trifluoromethoxy)aniline, possesses a strongly activating amino group (-NH₂) and a moderately deactivating, meta-directing trifluoromethoxy group (-OCF₃).

  • Amino Group (-NH₂): This is a powerful activating group and is ortho, para-directing. Since the para position is already occupied by the -OCF₃ group, it will direct incoming electrophiles to the positions ortho to it (C2 and C6).

  • Trifluoromethoxy Group (-OCF₃): This group is deactivating due to the strong electron-withdrawing effect of the fluorine atoms, but it is considered ortho, para-directing due to the lone pairs on the oxygen atom that can participate in resonance. However, its directing effect is weaker than that of the amino group.

Given the powerful activating and directing effect of the amino group, chlorination is expected to occur at the positions ortho to the amine.

Mechanism of Chlorination:

The chlorination of anilines can be achieved using various reagents, such as N-chlorosuccinimide (NCS) or copper(II) chloride (CuCl₂).[10] The use of milder chlorinating agents is often preferred to prevent over-chlorination and side reactions.

Chlorination Mechanism reactant 3-Chloro-4-(trifluoromethoxy)aniline Ring intermediate Arenium Ion Intermediate reactant->intermediate Electrophilic Attack electrophile Cl+ product 3-Chloro-4-(trifluoromethoxy)aniline intermediate->product Deprotonation

Caption: Generalized mechanism for the electrophilic chlorination step.

Experimental Protocol: Chlorination

  • Dissolve 4-(trifluoromethoxy)aniline in a suitable solvent such as dichloromethane (DCM) or an ionic liquid.[10]

  • Cool the solution in an ice bath.

  • Add a solution of N-chlorosuccinimide (1.05 equivalents) in the same solvent dropwise over a period of 30 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Chlorinating Agent N-Chlorosuccinimide (NCS)Provides a mild source of electrophilic chlorine, minimizing side reactions.
Solvent Dichloromethane (DCM)Inert solvent that dissolves the reactants well.
Temperature 0 °C to Room TemperatureControls the rate of reaction and minimizes the formation of di-substituted products.
Stoichiometry Slight excess of NCSEnsures complete consumption of the starting material.
Step 2: Iodination of 3-Chloro-4-(trifluoromethoxy)aniline

The intermediate, 3-chloro-4-(trifluoromethoxy)aniline, now has three substituents influencing the position of the incoming electrophile (iodine).

  • Amino Group (-NH₂): Still the most powerful activating and ortho, para-directing group. The para position is blocked. It strongly directs to the C2 and C6 positions.

  • Chloro Group (-Cl): A deactivating but ortho, para-directing group.

  • Trifluoromethoxy Group (-OCF₃): A deactivating, ortho, para-directing group.

The directing effects of the three groups are as follows:

  • -NH₂ directs to C2 and C6.

  • -Cl directs to C2 and C5.

  • -OCF₃ directs to C2 and C5.

The C2 position is strongly activated by the amino group and also favored by the directing effects of the chloro and trifluoromethoxy groups. Therefore, iodination is expected to occur regioselectively at the C2 position.

Mechanism of Iodination:

Iodination of anilines can be achieved using reagents like iodine monochloride (ICl) or a combination of an iodine source (like I₂) and an oxidizing agent or a silver salt (like Ag₂SO₄).[11][12] The use of an activating system is often necessary as iodine itself is a less reactive electrophile.

Iodination Mechanism reactant 3-Chloro-4-(trifluoromethoxy)aniline Ring intermediate Arenium Ion Intermediate reactant->intermediate Electrophilic Attack electrophile I+ product 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline intermediate->product Deprotonation

Caption: Generalized mechanism for the electrophilic iodination step.

Experimental Protocol: Iodination

  • Dissolve 3-chloro-4-(trifluoromethoxy)aniline in a suitable solvent like ethanol or dichloromethane.[11]

  • Add a solution of iodine monochloride (1.05 equivalents) in the same solvent dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

ParameterConditionRationale
Iodinating Agent Iodine Monochloride (ICl)A more potent electrophilic iodine source than I₂, leading to higher yields.
Solvent Dichloromethane (DCM)An inert solvent suitable for electrophilic aromatic substitution.
Temperature 0 °C to Room TemperatureControls the reaction rate and selectivity.
Stoichiometry Slight excess of IClDrives the reaction to completion.

Structural Confirmation

The final product, 3-chloro-2-iodo-4-(trifluoromethoxy)aniline, should be characterized by standard analytical techniques to confirm its structure.

TechniqueExpected Observations
¹H NMR Aromatic protons will show characteristic splitting patterns and chemical shifts influenced by the substituents. The NH₂ protons will appear as a broad singlet.
¹³C NMR The number of signals will correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
Mass Spectrometry The molecular ion peak will correspond to the calculated molecular weight of C₇H₄ClF₃INO (337.47 g/mol ).[13] The isotopic pattern for chlorine will be observed.
Infrared (IR) Characteristic absorption bands for N-H stretching of the amine, C-Cl, C-I, C-O, and C-F bonds, as well as aromatic C-H and C=C stretching will be present.

Conclusion

The synthesis of 3-chloro-2-iodo-4-(trifluoromethoxy)aniline represents a strategic exercise in controlling regioselectivity in electrophilic aromatic substitution. By carefully considering the activating and directing effects of the substituents present on the aniline ring, a logical and efficient two-step synthetic route can be devised. This highly functionalized aniline serves as a valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The detailed mechanistic understanding and practical experimental guidance provided in this document are intended to empower researchers to confidently approach the synthesis of this and other polysubstituted aromatic compounds.

References

  • BenchChem. (2025).
  • ACS Catalysis. (2022). Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts.
  • Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amin
  • Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. (2021).
  • NextSDS. 3-Chloro-2-iodo-4- (trifluoromethoxy)
  • Google Patents. (2011). CN102180800A - Synthesis method of aniline compound.
  • 2-Chloro-6-iodo-4-(trifluoromethyl)aniline.
  • ACUBIOCHEM. (2025). 3-Chloro-2-iodo-4- (trifluoromethoxy)aniline.
  • BLDpharm. 1807189-26-9|5-Chloro-2-iodo-4-(trifluoromethoxy)aniline.
  • PMC.
  • Regioselective iodination of chlorinated aromatic compounds using silver salts. (2011).
  • PMC. (2016).
  • BenchChem. (2025). The Strategic Role of 3-Chloro-4-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors.
  • ChemicalBook. 4-(Trifluoromethoxy)aniline synthesis.
  • MDPI. (2025).
  • BenchChem. (2025). Comparative Guide to Alternatives for 3-Chloro-2-fluoro-4-iodoaniline in Synthesis.
  • PubMed. (2025).
  • Google Patents. (2004). US6747175B2 - Chlorination of an aniline in a hydrofluoric medium.
  • The Journal of Organic Chemistry.
  • Sigma-Aldrich. 4-(Trifluoromethoxy)aniline 98 461-82-5.
  • Beilstein Journals. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
  • ResearchGate. Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan.
  • arkat usa. (2006).
  • ResearchGate. (2025).
  • PubChem. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline.
  • Google Patents. (2014). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • ResearchGate. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline.
  • PMC. Contribution of Organofluorine Compounds to Pharmaceuticals.

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Exploratory

Unlocking the Therapeutic Potential of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline: A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary In the pursuit of novel therapeutics, the architectural design of molecular scaffolds dictates both target affinity and pharmacokinetic viability. 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline [1] represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics, the architectural design of molecular scaffolds dictates both target affinity and pharmacokinetic viability. 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline [1] represents a highly functionalized, privileged building block that offers unparalleled opportunities for the synthesis of complex heterocycles. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical advantages, its role in transition-metal-catalyzed heteroannulations, and self-validating experimental protocols for orthogonal late-stage functionalization.

Structural & Physicochemical Profiling (The "Why")

The strategic value of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline lies in its unique substitution pattern, which balances metabolic stability with highly programmable chemical reactivity.

The Trifluoromethoxy (-OCF₃) Advantage

The -OCF₃ group is frequently deployed in medicinal chemistry to enhance the pharmacokinetic profiles of drug candidates[2]. It acts as a "pseudo-halogen," offering a unique combination of high electronegativity and extreme lipophilicity.

  • Metabolic Stability: Unlike standard methoxy (-OCH₃) groups, which are highly susceptible to CYP450-mediated O-demethylation, the -OCF₃ group is completely resistant to enzymatic breakdown, preventing the formation of reactive or toxic metabolites[2].

  • Membrane Permeability: The -OCF₃ group is considered one of the most lipophilic substituents available to medicinal chemists, significantly enhancing blood-brain barrier (BBB) penetration and cellular uptake[2].

Differential Halogen Reactivity

The aniline core is flanked by an iodo group at the C2 (ortho) position and a chloro group at the C3 (meta) position. This arrangement is a masterclass in orthogonal reactivity. The bond dissociation energy of the C-I bond (~65 kcal/mol) is substantially lower than that of the C-Cl bond (~96 kcal/mol). This energetic differential allows palladium catalysts to selectively undergo oxidative addition at the C2-Iodo position under mild conditions, leaving the C3-Chloro bond entirely intact for subsequent late-stage diversification.

Table 1: Physicochemical Parameters of Key Substituents
SubstituentHansch Lipophilicity (π)Electronic Parameter (σp)Metabolic Liability
-OCF₃ +1.04[2]+0.35Very Low (Resistant to O-dealkylation)
-CF₃ +0.88[2]+0.54Low
-Cl +0.71+0.23Low
-OCH₃ -0.02-0.27High (Prone to CYP450 O-demethylation)

Synthetic Applications: The Larock Heteroannulation (The "How")

The most powerful application of ortho-iodoanilines is the Larock Indole Synthesis [3]. This palladium-catalyzed heteroannulation process couples the aniline with a disubstituted alkyne to yield highly complex, 2,3-disubstituted indoles in a single step[4].

When applying this methodology to 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline, the resulting scaffold is a 4-chloro-5-(trifluoromethoxy)indole . This is a highly sought-after motif for kinase inhibitors and GPCR antagonists, as the indole NH acts as a critical hydrogen bond donor, while the -OCF₃ group occupies deep, hydrophobic binding pockets.

Mechanistic Causality & Regioselectivity

The reaction is initiated by the reduction of the Pd(II) precatalyst to the active Pd(0) species, followed by selective oxidative addition into the C2-I bond[5]. The regioselectivity of the subsequent alkyne insertion is driven by steric factors: the bulkier substituent of the internal alkyne preferentially positions itself at the C2 position of the resulting indole to minimize steric clash with the bulky palladium complex during the transition state[5].

Larock_Mechanism Pd_cat Pd(OAc)₂ Precatalyst (Reduction to Pd⁰) Ox_Add Oxidative Addition (C2-I Bond Activation) Pd_cat->Ox_Add 3-Chloro-2-iodo-4-(OCF₃)aniline Coord Alkyne Coordination & Syn-Insertion Ox_Add->Coord Alkyne Palladacycle Heteroatom Palladacycle Formation Coord->Palladacycle Base (-HI) Red_Elim Reductive Elimination (Indole Product + Pd⁰) Palladacycle->Red_Elim Red_Elim->Ox_Add Catalyst Regeneration

Mechanistic pathway of the Palladium-Catalyzed Larock Indole Synthesis.

Experimental Workflows & Protocols

As a Senior Application Scientist, ensuring reproducibility is paramount. The following protocols are designed as self-validating systems, incorporating specific causal reasoning for every reagent choice.

Table 2: Standard Reagent Stoichiometry for Larock Heteroannulation
ReagentRoleEquivalents
3-Chloro-2-iodo-4-(OCF₃)anilineLimiting Reagent1.0
Disubstituted AlkyneCoupling Partner1.2 - 1.5
Pd(OAc)₂Precatalyst0.05 (5 mol%)
K₂CO₃Base (HI scavenger)2.0
LiClAdditive (Pd stabilizer)1.0
DMF (Anhydrous)Solvent0.2 M
Protocol A: Palladium-Catalyzed Larock Heteroannulation

Objective: Synthesize a 4-chloro-5-(trifluoromethoxy)-2,3-disubstituted indole[4].

  • Preparation: In an oven-dried Schlenk flask, combine 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (1.0 equiv), K₂CO₃ (2.0 equiv), LiCl (1.0 equiv), and Pd(OAc)₂ (0.05 equiv)[4].

    • Causality: LiCl is critical; it increases the polarity of the reaction medium and coordinates with the Pd(0) species, preventing its aggregation and precipitation as inactive "palladium black"[4].

  • Inert Atmosphere: Evacuate and backfill the flask with dry Argon (repeat 3x).

    • Causality: Pd(0) is highly sensitive to oxidation. Strict anaerobic conditions are required to maintain the catalytic cycle[5].

  • Solvent & Alkyne Addition: Add anhydrous DMF (0.2 M) and the disubstituted alkyne (1.2 equiv) via syringe[4].

  • Heating & Annulation: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 16-24 hours[4]. Monitor starting material consumption via LC-MS.

    • Causality: 100 °C provides the necessary activation energy to overcome the steric hindrance at the C2-I bond (flanked by the -NH₂ and -Cl groups) during oxidative addition[4].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove the DMF. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Orthogonal Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C4-position (originally the C3-Cl of the aniline) of the newly formed indole scaffold.

  • Preparation: Combine the 4-chloro-5-(trifluoromethoxy)indole derivative (1.0 equiv), an arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and K₃PO₄ (2.0 equiv) in a reaction vial.

    • Causality: The C-Cl bond is completely unreactive under the standard Larock conditions. To activate this stronger bond, highly electron-rich and sterically bulky biarylphosphine ligands like XPhos are required. XPhos facilitates the oxidative addition of Pd(0) into the unreactive C-Cl bond while preventing the formation of inactive palladium dimers.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction: Heat at 90 °C for 12 hours under Argon.

  • Isolation: Extract with EtOAc, wash with water, dry, and purify via chromatography to yield the final 4-aryl-5-(trifluoromethoxy)indole lead compound.

Orthogonal_Workflow SM 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (Starting Material) Larock Larock Heteroannulation (Pd(OAc)₂, Alkyne, 100°C) SM->Larock Selective C-I Activation Indole 4-Chloro-5-(trifluoromethoxy)indole (Intermediate Scaffold) Larock->Indole Suzuki Suzuki-Miyaura Coupling (Pd₂(dba)₃, XPhos, Ar-B(OH)₂, 90°C) Indole->Suzuki Selective C-Cl Activation Final 4-Aryl-5-(trifluoromethoxy)indole (Lead Compound) Suzuki->Final

Orthogonal functionalization workflow exploiting differential halogen reactivity.

References

  • [2] Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PMC (National Institutes of Health) URL: [Link]

  • [3] Title: Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review Source: pcbiochemres.com URL: [Link]

  • [5] Title: Palladium-catalyzed annulation of internal alkynes: 3-methyl-2-(trimethylsilyl)indole Source: Organic Syntheses URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Chemoselective Sonogashira Coupling of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

Executive Summary The compound 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline is a highly functionalized, polyhalogenated building block of significant value in medicinal chemistry and drug discovery. Featuring a free prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline is a highly functionalized, polyhalogenated building block of significant value in medicinal chemistry and drug discovery. Featuring a free primary amine, an iodine atom, a chlorine atom, and a trifluoromethoxy group, this scaffold is uniquely primed for the divergent synthesis of fluorinated indoles, quinolines, and other complex heterocycles.

The primary synthetic challenge when utilizing this molecule is achieving strict chemoselectivity . The goal is to drive the palladium-catalyzed Sonogashira cross-coupling exclusively at the C2 (iodo) position while leaving the C3 (chloro) position and the unprotected C1 amine completely intact. This application note details the mechanistic rationale, optimized conditions, and step-by-step protocols to achieve >95% chemoselectivity for the C2-alkynylated product.

Mechanistic Rationale & Causality (E-E-A-T)

To design a self-validating and robust protocol, we must analyze the thermodynamic and kinetic properties of the substrate.

Oxidative Addition Kinetics: C–I vs. C–Cl

Palladium(0) complexes undergo oxidative addition into carbon-halogen bonds at rates inversely proportional to the bond dissociation energy (BDE). The BDE of a typical aryl C–I bond is approximately 65 kcal/mol, whereas an aryl C–Cl bond is significantly stronger at ~96 kcal/mol. Consequently, at ambient or mildly elevated temperatures (20–40 °C), Pd(0) inserts exclusively into the C–I bond, leaving the C–Cl bond untouched[1].

Steric Encumbrance and Ligand Selection

The C2-iodine atom in this specific molecule is sterically hindered, flanked by the C1-amine and the C3-chlorine. While bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often utilized to accelerate sluggish cross-couplings, their large steric profiles (cone angles) can severely hinder the initial oxidative addition in such tightly packed ortho-substituted environments. Therefore, the relatively smaller cone angle of triphenylphosphine (PPh3) makes Pd(PPh3)2Cl2 mechanistically optimal. It easily accesses the sterically restricted C–I bond without providing enough electron density to the Pd center to activate the stronger C–Cl bond[2].

Electronic Effects of the Trifluoromethoxy Group

The -OCF3 and -Cl groups are strongly electron-withdrawing. This depletes electron density from the aromatic ring, rendering it electron-deficient. While this accelerates the initial Pd(0) oxidative addition, it can slow down the subsequent transmetalation and reductive elimination steps. To counteract this, a highly efficient copper co-catalyst (CuI) and a sufficient reaction time are required to ensure the catalytic cycle turns over completely.

Sonogashira Substrate 3-Chloro-2-iodo-4- (trifluoromethoxy)aniline OxAdd Oxidative Addition (Chemoselective at C-I) Substrate->OxAdd Pd(0) Catalyst Alkyne Terminal Alkyne Transmet Transmetalation (via Cu-Acetylide) Alkyne->Transmet CuI, Base OxAdd->Transmet Pd(II) Intermediate RedElim Reductive Elimination Transmet->RedElim RedElim->OxAdd Regenerated Pd(0) Product 2-Alkynyl-3-chloro-4- (trifluoromethoxy)aniline RedElim->Product

Caption: Mechanistic pathway of chemoselective Sonogashira coupling at the C-I bond.

Quantitative Data & Condition Optimization

To demonstrate the causality between reaction conditions and chemoselectivity, the following table summarizes the optimization landscape for coupling 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline with a standard terminal alkyne (e.g., phenylacetylene).

EntryCatalyst (mol%)Co-CatalystSolvent / BaseTemp (°C)Time (h)Yield (C2-Alkynyl)Side Product (C3-Alkynyl)
1 (Optimal) Pd(PPh3)2Cl2 (2%) CuI (4%) THF / Et3N 25 °C 6 88% Not Detected
2Pd(PPh3)4 (5%)CuI (5%)DMF / Et3N80 °C471%8% (Loss of selectivity)
3Pd(dppf)Cl2 (5%)CuI (5%)Dioxane / DIPA90 °C255%18% (C-Cl activation)
4Pd(PPh3)2Cl2 (2%)CuI (4%)THF / Et3N25 °C642%N/A (High Glaser homocoupling)

*Entry 4 was performed without prior solvent degassing, highlighting the critical need for oxygen removal to prevent alkyne dimerization.

Experimental Protocols

Self-Validating Analytical Strategy

Before beginning, establish your analytical baseline. Because both the starting material and the desired product contain exactly one chlorine atom, the isotopic signature in Liquid Chromatography-Mass Spectrometry (LC-MS) serves as an internal validation tool. The product must exhibit a distinct M / M+2 peak ratio of approximately 3:1. The loss of this isotopic cluster immediately indicates unwanted oxidative addition and coupling at the C3 position.

Step-by-Step Methodology

Materials Required:

  • 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv, 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.02 equiv, 2 mol%)

  • Copper(I) iodide [CuI] (0.04 equiv, 4 mol%)

  • Triethylamine (Et3N) (3.0 equiv, 3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL, 0.2 M)

Procedure:

  • System Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon. Repeat this cycle three times.

  • Degassing (Critical Step): Add anhydrous THF (5.0 mL) and Et3N (3.0 equiv) to the flask. Sparge the solvent mixture with a balloon of Argon through a long needle for at least 15 minutes. Causality: Dissolved oxygen promotes the Cu-catalyzed Glaser homocoupling of the terminal alkyne, consuming the reagent and complicating purification.

  • Reagent Charging: Briefly remove the septum under a positive flow of Argon. Add 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (1.0 mmol), Pd(PPh3)2Cl2 (2 mol%), and CuI (4 mol%).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe. The solution will typically transition from pale yellow to a deep brown/orange hue as the active Pd(0) and Cu-acetylide species form.

  • Reaction: Stir the mixture at 25 °C (room temperature) for 4 to 6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) and LC-MS. Look for the complete consumption of the starting material and the appearance of the product mass with the retained 3:1 (Cl) isotope pattern.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove insoluble palladium and copper salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Washing: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH4Cl (20 mL) to remove residual amines and copper traces, followed by brine (20 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/Ethyl Acetate) to afford the pure 2-alkynyl-3-chloro-4-(trifluoromethoxy)aniline.

ExpWorkflow Step1 Step 1: Degassing Purge THF and Et3N with Argon for 15 min Step2 Step 2: Reagent Charging Add Aniline, Alkyne, Pd(PPh3)2Cl2, and CuI Step1->Step2 Step3 Step 3: Reaction Stir at 25 °C for 4-6 h Monitor by LC-MS Step2->Step3 Step4 Step 4: Workup Filter through Celite, Wash with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Caption: Step-by-step experimental workflow for the chemoselective Sonogashira coupling.

Downstream Applications: Indole Synthesis

The resulting ortho-alkynylaniline is a highly privileged intermediate. It serves as a direct precursor for the synthesis of complex, polyhalogenated indoles via 5-endo-dig cyclization[2]. By treating the 2-alkynyl-3-chloro-4-(trifluoromethoxy)aniline with a metal catalyst (such as CuI or PdCl2) or a strong base (like TBAF or KOtBu), the free amine attacks the activated alkyne. This yields a 7-chloro-6-(trifluoromethoxy)indole scaffold. Such 3,4-fused or highly substituted indoles are critical structural motifs in the total synthesis of modern active pharmaceutical ingredients (APIs), including PARP inhibitors like rucaparib analogs[3].

References

  • SNAr Iodination of 6-Chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below −40 °C Organic Letters (ACS Publications)[Link]

  • Convenient Indole Synthesis from 2-Iodoanilines and Terminal Alkynes by the Sequential Sonogashira Reaction and the Cyclization Reaction Promoted by Tetrabutylammonium Fluoride (TBAF) ResearchGate[Link]

  • Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C–H Amination: Development and Total Synthesis of Rucaparib Organic Letters (ACS Publications)[Link]

Sources

Application

Application Note: Strategic Utilization of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline in Complex Organic Synthesis

Executive Summary In modern drug discovery and materials science, the strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of complex molecule synthesis. 3-Chloro-2-iodo-4-(trifluoromethoxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of complex molecule synthesis. 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (CAS: 1792885-92-7) is a highly specialized, tetrasubstituted building block that offers unparalleled opportunities for orthogonal functionalization.

The presence of the trifluoromethoxy (-OCF₃) group—characterized by its high electronegativity (χ = 3.7) and excellent lipophilicity (Πx = 1.04)—imparts critical metabolic stability and membrane permeability to lead compounds[1]. However, the true synthetic value of this molecule lies in its halogen substitution pattern. By exploiting the differential reactivity between the C-I and C-Cl bonds, chemists can perform sequential, site-selective cross-coupling reactions to construct densely functionalized, sterically hindered architectures[2].

Chemical Profile & Reactivity Hierarchy

Designing a synthetic route with 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline requires a deep understanding of its steric and electronic microenvironment.

The Causality of Chemoselectivity

The reactivity of halogenated anilines in palladium-catalyzed cross-coupling is governed primarily by the carbon-halogen (C-X) bond dissociation energy (BDE)[2]. The BDE trend strictly dictates the rate of oxidative addition to the Pd(0) catalyst: C-I < C-Br < C-Cl < C-F [2].

  • C-I Activation (Position 2): The C-I bond is the weakest and most reactive. However, it is flanked by the ortho-amino (-NH₂) and ortho-chloro (-Cl) groups, creating a severe steric bottleneck[3]. Standard ligands (e.g., PPh₃) often fail here due to slow transmetalation and reductive elimination. Bulky, electron-rich dialkylbiaryl phosphines (like SPhos) are required to accelerate the catalytic cycle and prevent catalyst deactivation[3].

  • C-Cl Activation (Position 3): The C-Cl bond is significantly stronger and remains inert under mild Suzuki-Miyaura conditions[4]. Once the C-I bond is functionalized, the C-Cl bond can be activated using more forcing conditions (higher temperatures, stronger bases, and specialized ligands like BrettPhos) for subsequent transformations, such as Buchwald-Hartwig amination[2].

Orthogonal Cross-Coupling Strategy

To harness the full potential of this building block, we employ a sequential cross-coupling strategy. The workflow below illustrates the logical progression from the native aniline to a highly decorated 2,3-disubstituted derivative.

OrthogonalReactivity SM 3-Chloro-2-iodo-4- (trifluoromethoxy)aniline Suzuki Suzuki-Miyaura (C-I Activation) SM->Suzuki Int C2-Arylated Intermediate Suzuki->Int Pd(OAc)2, SPhos 60-80°C Buchwald Buchwald-Hartwig (C-Cl Activation) Int->Buchwald Prod C2,C3-Disubstituted Aniline Buchwald->Prod Pd2(dba)3, BrettPhos 100°C

Orthogonal cross-coupling workflow for 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline.

Quantitative Data: Reaction Parameters

The following table summarizes the optimized parameters required to maintain strict chemoselectivity at each stage of the functionalization.

Reaction StepTarget BondRelative BDEOptimal Catalyst / LigandBaseTemp.Selectivity Rationale
Suzuki-Miyaura C-I~65 kcal/molPd(OAc)₂ / SPhosK₂CO₃ (Mild)60–80 °CMild base and lower temp prevent C-Cl cleavage. SPhos overcomes ortho-steric hindrance.
Buchwald-Hartwig C-Cl~96 kcal/molPd₂(dba)₃ / BrettPhosNaOtBu (Strong)100 °CStrong base and elevated temp force C-Cl oxidative addition. BrettPhos favors C-N reductive elimination.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (like TLC monitoring) and specific quenching steps are embedded to ensure reproducibility and high fidelity in complex matrixes.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-I Activation)

Objective: To selectively arylate the highly hindered C2 position while preserving the C3 chlorine atom.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd(OAc)₂ (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3 times). Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions are required to prevent catalyst degradation.

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (4:1 v/v, 5 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 70 °C with vigorous stirring. Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The reaction is typically complete within 4–6 hours. Causality: Limiting the temperature to 70 °C ensures the C-Cl bond remains intact[2].

  • Workup & Validation: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the crude residue via flash column chromatography to yield the C2-arylated intermediate.

Protocol B: Late-Stage Buchwald-Hartwig Amination (C-Cl Activation)

Objective: To aminate the remaining C3 position of the sterically congested intermediate.

  • Preparation: In a new, oven-dried Schlenk flask, combine the C2-arylated intermediate from Protocol A (1.0 equiv, 0.5 mmol), the desired primary amine (1.5 equiv, 0.75 mmol), Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), BrettPhos (0.06 equiv, 6 mol%), and NaOtBu (1.5 equiv, 0.75 mmol).

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent Addition: Add anhydrous, degassed Toluene (3 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C for 12–18 hours. Causality: The stronger C-Cl bond and the extreme steric hindrance imparted by the newly installed C2-aryl group and the C4-OCF₃ group require the highly active BrettPhos ligand and elevated thermal energy to drive oxidative addition and subsequent reductive elimination[4].

  • Workup & Validation: Cool the mixture to room temperature. Quench by filtering the mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc (20 mL).

  • Isolation: Concentrate the filtrate and purify via flash column chromatography to isolate the fully functionalized 2,3-disubstituted-4-(trifluoromethoxy)aniline derivative.

Sources

Method

The Suzuki-Miyaura Cross-Coupling of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline: A Detailed Guide for Researchers

Introduction: A Privileged Scaffold for Modern Drug Discovery In the landscape of contemporary medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. The molecule 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline represents a highly valuable and versatile building block. Its unique substitution pattern, featuring a reactive iodine, a more stable chlorine, a nucleophilic amine, and an electron-withdrawing trifluoromethoxy group, offers a platform for sequential and site-selective chemical modifications. The trifluoromethoxy (-OCF3) group, in particular, is of high interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1]

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, present detailed and field-proven protocols, and discuss the critical parameters for achieving high-yield and selective synthesis of novel biaryl compounds. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this unique trifunctionalized aniline for the creation of complex molecular architectures.

Reaction Principle: The Elegance of the Palladium-Catalyzed Catalytic Cycle

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid, using a palladium catalyst and a base.[2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

The chemoselectivity of the reaction with 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline is governed by the differential reactivity of the carbon-halogen bonds. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3] This is primarily attributed to the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium(0) catalyst. This inherent difference allows for the selective coupling at the iodine-bearing position while leaving the more robust carbon-chlorine bond intact for potential subsequent transformations.

The generally accepted mechanism for the Suzuki-Miyaura coupling is as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the iodide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot graph Suzuki_Miyaura_Catalytic_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

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// Edges Substrate -> OxAdd [label="Oxidative\nAddition"]; Pd0 -> OxAdd; BoronicAcid -> Transmetalation [label="Transmetalation"]; OxAdd -> Transmetalation; Transmetalation -> Product [label="Reductive\nElimination"]; Transmetalation -> Pd0; } caption: "Suzuki-Miyaura Catalytic Cycle"

Experimental Protocols

The following protocols are based on established methodologies for structurally similar haloanilines and provide a robust starting point for the Suzuki-Miyaura coupling of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline.[4] Optimization may be required for specific boronic acids.

Protocol 1: General Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol is suitable for a wide range of electron-rich, electron-poor, and heterocyclic boronic acids.

Materials:

  • 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Standard laboratory glassware for inert atmosphere reactions

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of the degassed solvent mixture. Add this catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

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// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReagentSetup [label="1. Reagent Setup\n(Aniline, Boronic Acid, Base)"]; InertAtmosphere [label="2. Inert Atmosphere\n(Evacuate & Backfill with N₂/Ar)"]; SolventAddition [label="3. Solvent Addition\n(Degassed Dioxane/Water)"]; CatalystAddition [label="4. Catalyst Addition\n(Pd(OAc)₂/PPh₃)"]; Reaction [label="5. Reaction\n(Heat to 80-100°C, Monitor)"]; Workup [label="6. Work-up\n(Cool, Dilute, Wash)"]; Purification [label="7. Purification\n(Column Chromatography)"]; Analysis [label="8. Analysis\n(NMR, MS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> ReagentSetup; ReagentSetup -> InertAtmosphere; InertAtmosphere -> SolventAddition; SolventAddition -> CatalystAddition; CatalystAddition -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Analysis; } caption: "General Experimental Workflow"

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline with various arylboronic acids, based on data for analogous systems.

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O904>90
24-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O904>90
34-Acetylphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O100680-90
42-Thiopheneboronic acidPd(OAc)₂ / PPh₃Cs₂CO₃Dioxane/H₂O803>90
52-Methylphenylboronic acidPdCl₂(dppf)K₃PO₄Toluene/H₂O1101275-85

Causality Behind Experimental Choices

  • Catalyst System: While Pd(OAc)₂/PPh₃ is a workhorse catalyst system, for more challenging couplings, such as with sterically hindered boronic acids (e.g., entry 5), a more sophisticated catalyst system like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) may be required to facilitate efficient oxidative addition and reductive elimination.

  • Base: The choice of base is crucial for activating the boronic acid. Potassium carbonate is a good general-purpose base. For less reactive boronic acids or base-sensitive substrates, milder bases like potassium phosphate (K₃PO₄) or stronger, more soluble bases like cesium carbonate (Cs₂CO₃) can be employed.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the aniline and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Trustworthiness: A Self-Validating System

The protocols described are designed to be robust and reproducible. The progress of the reaction should be carefully monitored by TLC or LC-MS. The disappearance of the starting aniline and the appearance of a new, less polar spot (the coupled product) are indicative of a successful reaction. Full characterization of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is essential to confirm its identity and purity.

Proposed Synthesis of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

While 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline is commercially available, understanding its synthesis provides valuable context. A plausible synthetic route begins with the commercially available 3-Chloro-4-(trifluoromethoxy)aniline.

  • Starting Material: 3-Chloro-4-(trifluoromethoxy)aniline.

  • Iodination: Regioselective iodination at the position ortho to the amine and meta to the chlorine can be achieved using an electrophilic iodinating agent. A common method involves the use of iodine monochloride (ICl) or a mixture of an iodide salt (like KI) and an oxidizing agent (such as N-chlorosuccinimide, NCS). The directing effect of the amino group will favor substitution at the ortho position.

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// Nodes Start [label="3-Chloro-4-(trifluoromethoxy)aniline", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Iodination [label="Iodination\n(e.g., ICl or NCS/KI)"]; Product [label="3-Chloro-2-iodo-4-(trifluoromethoxy)aniline", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Iodination; Iodination -> Product; } caption: "Proposed Synthetic Route"

Conclusion

3-Chloro-2-iodo-4-(trifluoromethoxy)aniline is a powerful synthetic intermediate that allows for the selective introduction of aryl and heteroaryl moieties via the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the synthesis of novel, highly functionalized aniline derivatives. The ability to perform selective C-C bond formation while retaining a C-Cl bond for further chemistry opens up a vast chemical space for the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Ngai, M.-H., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Royal Swedish Academy of Sciences. (2010). The Nobel Prize in Chemistry 2010. [Link]

Sources

Application

"3-Chloro-2-iodo-4-(trifluoromethoxy)aniline" as an intermediate for pharmaceuticals

Application Note: 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline as a Strategic Scaffold in Pharmaceutical Synthesis Executive Summary 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (CAS: 1792885-92-7) is a highly specialized,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline as a Strategic Scaffold in Pharmaceutical Synthesis

Executive Summary

3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (CAS: 1792885-92-7) is a highly specialized, polyhalogenated building block increasingly utilized in advanced medicinal chemistry[1]. Featuring a unique substitution pattern, this intermediate provides orthogonal reactivity profiles that are highly prized for the construction of complex heterocyclic pharmacophores. It has gained significant prominence in the synthesis of small-molecule antagonists targeting the C-C chemokine receptor type 6 (CCR6), which are under investigation for the treatment of Th17-driven autoimmune conditions such as psoriasis and rheumatoid arthritis[2][3]. This application note details the physicochemical rationale, orthogonal coupling protocols, and handling guidelines for utilizing this intermediate in drug development workflows.

Structural Rationale & Physicochemical Profiling

The utility of 3-chloro-2-iodo-4-(trifluoromethoxy)aniline stems from the precise spatial arrangement of its functional groups, which serves multiple strategic purposes in rational drug design:

  • The Trifluoromethoxy (-OCF3) Group: Often termed a "super-halogen," the -OCF3 group at the C4 position imparts profound lipophilicity (enhancing membrane permeability) and metabolic stability (resisting cytochrome P450-mediated oxidation)[4]. Its strong electron-withdrawing nature also modulates the basicity of the adjacent aniline amine, which is critical for tuning the pharmacokinetics of the final drug molecule.

  • Orthogonal Halogen Reactivity: The presence of both iodine (C2) and chlorine (C3) allows for chemoselective transition-metal-catalyzed cross-coupling. The C-I bond undergoes oxidative addition with Palladium(0) significantly faster than the C-Cl bond, enabling sequential, site-specific functionalization without the need for intermediate protecting groups.

  • The Aniline Motif: The primary amine serves as a directing group and a nucleophilic center, essential for tandem cyclization reactions (e.g., forming indoles, quinolines, or benzimidazoles)[2][5].

Table 1: Physicochemical Properties & Structural Implications

PropertyValueStructural Implication in Synthesis
CAS Number 1792885-92-7Unique identifier for procurement and regulatory tracking.
Molecular Formula C7H4ClF3INOHighly functionalized low-molecular-weight scaffold.
Molecular Weight 337.46 g/mol Optimal mass for fragment-based or modular drug design.
Reactivity Profile Electrophilic (C2, C3) / Nucleophilic (N1)Enables diverse multi-component and tandem cyclization reactions.

Mechanistic Insights: Orthogonal Cross-Coupling Strategies

In pharmaceutical synthesis, minimizing step count while maximizing molecular complexity is paramount. The differential bond dissociation energies of C-I (~65 kcal/mol) versus C-Cl (~96 kcal/mol) make this compound an ideal substrate for orthogonal functionalization.

By carefully selecting the palladium catalyst and reaction temperature, chemists can selectively couple an aryl boronic acid or terminal alkyne at the C2 position. The C3 chlorine remains intact, serving either as a lipophilic substituent in the final drug candidate or as a handle for a subsequent, more forcing cross-coupling reaction (e.g., Buchwald-Hartwig amination using specialized dialkylbiaryl phosphine ligands like BrettPhos).

OrthogonalCoupling A 3-Chloro-2-iodo-4- (trifluoromethoxy)aniline B C2-Functionalized Intermediate A->B Pd(0), Ar-B(OH)2 (Suzuki at C2-I) D Heterocyclic Core (e.g., Quinoline) A->D Tandem Cyclization (e.g., Skraup Rxn) C C2, C3-Bifunctionalized Product B->C Pd(0), R-NH2, Heat (Buchwald at C3-Cl)

Orthogonal Pd-catalyzed functionalization leveraging differential C2-I and C3-Cl reactivity.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C2 Objective: To selectively arylate the C2 position while preserving the C3-Cl bond for future derivatization. Causality & Design: We utilize Pd(dppf)Cl2 as the catalyst because its large bite angle facilitates rapid reductive elimination, while a mild base (Na2CO3) and moderate temperature (80°C) prevent the premature activation of the stronger C3-Cl bond.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask purged with argon, add 3-chloro-2-iodo-4-(trifluoromethoxy)aniline (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Note: Strict stoichiometric control prevents over-coupling.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). The bidentate dppf ligand is crucial for stabilizing the Pd center and preventing dehalogenation side-reactions.

  • Solvent & Base: Introduce a degassed mixture of 1,4-Dioxane/Water (4:1 v/v), followed by anhydrous Na2CO3 (2.0 equiv). The water is necessary to dissolve the base and activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction Execution: Heat the mixture to 80°C for 4-6 hours. Monitor via LC-MS. The C-I oxidative addition is rapid; exceeding 80°C risks activating the C-Cl bond, compromising chemoselectivity.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure C2-arylated product.

Protocol B: Synthesis of a Quinoline Core via Tandem Cyclization Objective: Constructing a quinoline scaffold, a common motif in CCR6 inhibitors, utilizing the aniline nitrogen and the C2 position[2][5]. Causality & Design: The strongly electron-withdrawing -OCF3 group deactivates the aniline nitrogen. Therefore, Lewis acid catalysis (e.g., using Iron(III) chloride) is strictly required to facilitate the initial condensation with an α,β-unsaturated carbonyl compound prior to cyclization.

Step-by-Step Methodology:

  • Condensation: Dissolve the aniline intermediate (1.0 equiv) in glacial acetic acid. Add the α,β-unsaturated ketone (1.2 equiv) and a catalytic amount of FeCl3 (0.1 equiv).

  • Heating: Reflux the mixture at 110°C for 12 hours. The Lewis acid activates the carbonyl, overcoming the inherently poor nucleophilicity of the trifluoromethoxy-substituted aniline.

  • Cyclization & Oxidation: The intermediate undergoes intramolecular cyclization. In situ oxidation (often facilitated by an added oxidant like DDQ) yields the fully aromatized quinoline core.

  • Isolation: Neutralize the acid carefully with saturated NaHCO3, extract with DCM, and purify via recrystallization to yield the highly functionalized heterocycle.

Application in Drug Discovery: Targeting the CCR6 Pathway

The most prominent application of 3-chloro-2-iodo-4-(trifluoromethoxy)aniline is in the synthesis of CCR6 antagonists[2][3]. CCR6 is a chemokine receptor predominantly expressed on Th17 cells. Its sole ligand, CCL20, is heavily upregulated in inflamed tissues. The binding of CCL20 to CCR6 triggers the chemotaxis of Th17 cells to the site of inflammation, where they secrete Interleukin-17 (IL-17), driving the pathogenesis of autoimmune diseases like psoriasis[3].

By incorporating the highly lipophilic and sterically demanding 3-chloro-4-(trifluoromethoxy)phenyl moiety (derived from our title compound) into a drug molecule, medicinal chemists can achieve potent, allosteric or orthosteric inhibition of the CCR6 receptor, effectively blocking this inflammatory cascade.

CCR6Pathway CCL20 CCL20 Ligand (Upregulated in Lesions) CCR6 CCR6 Receptor (Drug Target) CCL20->CCR6 Binds & Activates Th17 Th17 Cell Recruitment & Activation CCR6->Th17 Chemotaxis Signal IL17 IL-17 Secretion Th17->IL17 Cytokine Release Autoimmune Psoriasis / Autoimmune Pathogenesis IL17->Autoimmune Drives Inflammation

The CCL20-CCR6-IL17 pathogenic signaling axis, highlighting the therapeutic intervention point.

Safety, Handling, and Storage

  • Toxicity: Polyhalogenated anilines are generally considered toxic and are potential methemoglobinemia-inducing agents. They may cause acute skin, eye, and respiratory tract irritation[4].

  • Handling: Handle exclusively in a certified chemical fume hood. Utilize appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.

  • Storage: Store in a tightly sealed, light-resistant container under an inert atmosphere (argon or nitrogen) at 2-8°C. This prevents oxidative degradation of the free aniline amine and photolytic cleavage of the sensitive C-I bond.

References

  • ACUBIOCHEM. "3-Chloro-2-iodo-4-(trifluoromethoxy)aniline - Product Details & CAS 1792885-92-7." Accessed March 2026. 1

  • Google Patents. "WO2015084842A1 - Ccr6 compounds." Accessed March 2026. 2

  • GuideChem. "4-(Trifluoromethoxy)aniline 461-82-5 wiki - Chemical Properties and Toxicity." Accessed March 2026. 4

  • Google Patents. "CN105960237B - CCR6 compound." Accessed March 2026. 5

  • Google Patents. "US 2019 / 0167659 A1 - CCR6 COMPOUNDS." Accessed March 2026. 3

Sources

Method

Application Notes and Protocols for 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline in Agrochemical Synthesis

Introduction: A Strategic Building Block in Modern Crop Protection In the competitive landscape of agrochemical research and development, the strategic design of active ingredients is paramount to achieving superior effi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Building Block in Modern Crop Protection

In the competitive landscape of agrochemical research and development, the strategic design of active ingredients is paramount to achieving superior efficacy, selectivity, and environmental profiles. The substituted aniline, 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline, represents a highly valuable and specialized building block for the synthesis of next-generation insecticides. Its unique trifunctional substitution pattern—comprising a chloro group, an iodo atom, and a trifluoromethoxy moiety—offers a sophisticated tool for chemists to fine-tune the physicochemical and biological properties of the target agrochemical.

The trifluoromethoxy group is particularly noteworthy for its ability to enhance metabolic stability and membrane permeability, which can lead to improved bioavailability and potency of the final product.[1][2] The presence and positioning of the halogen atoms (chlorine and iodine) provide both steric and electronic influences that can be critical for high-affinity binding to the target site in pests.[3] Furthermore, the iodine atom offers a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

This technical guide provides an in-depth exploration of the application of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline in the synthesis of a novel, representative diamide insecticide. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the synthetic strategies.

Physicochemical Properties of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

A thorough understanding of the starting material's properties is fundamental to successful process development and scale-up.

PropertyValueSource
CAS Number 1792885-92-7[4]
Molecular Formula C₇H₄ClFINODerived
Molecular Weight 353.47 g/mol Derived
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water.Inferred from similar structures[5]

Synthetic Application: Synthesis of a Diamide Insecticide

The primary application of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline is as a key intermediate in the synthesis of insecticides that target the insect ryanodine receptor.[6][7] The following protocol outlines a convergent synthesis pathway for a hypothetical, yet plausible, diamide insecticide, "Agrofluoramide-324," starting from our title compound. This synthesis is analogous to the established manufacturing processes for commercial diamide insecticides like chlorantraniliprole and cyantraniliprole.[8][9][10]

The overall synthetic strategy involves the amide coupling of two key fragments: the aniline derivative and a substituted pyrazole carboxylic acid.

Experimental Workflow Diagram

G cluster_0 Aniline Fragment Synthesis cluster_1 Pyrazole Fragment Synthesis cluster_2 Final Coupling A 3-Chloro-2-iodo-4- (trifluoromethoxy)aniline B Acylation with Methyl Oxalyl Chloride A->B C Amidation with Methylamine B->C D Intermediate 1: Substituted Benzamide C->D I Amide Coupling (via Acid Chloride) D->I E 2,3-Dichloropyridine F Reaction with Hydrazine Hydrate E->F G Cyclization & Elaboration F->G H Intermediate 2: Pyrazole Carboxylic Acid G->H H->I J Agrofluoramide-324 (Final Product) I->J K Purification J->K

Caption: Convergent synthesis of "Agrofluoramide-324".

Protocol 1: Synthesis of Intermediate 1 - N-methyl-2-(3-chloro-2-iodo-4-(trifluoromethoxy)phenylamino)-2-oxoacetamide

This protocol details the conversion of the starting aniline to a more elaborated benzamide intermediate, ready for coupling.

Step 1a: Acylation

  • Setup: In a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (10.0 g, 28.3 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add triethylamine (4.3 g, 42.5 mmol) to the stirred solution. Following this, add methyl oxalyl chloride (3.8 g, 31.1 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acylated product.

Step 1b: Amidation

  • Setup: Dissolve the crude product from Step 1a in tetrahydrofuran (THF, 100 mL) in a flask.

  • Reagent Addition: Add a 40% aqueous solution of methylamine (6.6 g, 85.0 mmol) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 6 hours. Monitor for the formation of the final amide by TLC.

  • Work-up and Purification: Remove the THF under reduced pressure. Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to yield pure Intermediate 1.

Rationale Behind the Protocol: The two-step acylation-amidation sequence is a standard and reliable method for constructing the N-methylcarbamoylphenyl moiety common in diamide insecticides.[9] The use of triethylamine in the first step neutralizes the HCl byproduct of the acylation. The subsequent amidation with methylamine is a nucleophilic acyl substitution that proceeds readily at room temperature.

Protocol 2: Final Amide Coupling to Yield "Agrofluoramide-324"

This protocol describes the coupling of Intermediate 1 with a pre-synthesized pyrazole carboxylic acid (Intermediate 2, e.g., 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, the synthesis of which is well-documented).[8][11]

  • Acid Chloride Formation: In a dry flask under a nitrogen atmosphere, suspend 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 2, 1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours until gas evolution ceases and a clear solution is formed. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Coupling Reaction: Dissolve the crude acid chloride in anhydrous DCM and cool to 0-5 °C. In a separate flask, dissolve Intermediate 1 (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM. Add the solution of Intermediate 1 to the acid chloride solution dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product, "Agrofluoramide-324," can be purified by column chromatography on silica gel.

Rationale Behind the Protocol: The conversion of the carboxylic acid to an acid chloride is a classic method to activate it for amide bond formation.[10] Pyridine is used as a base to scavenge the HCl generated during the coupling reaction, driving the reaction to completion. This convergent approach is highly efficient for constructing complex molecules.[9]

Structure-Activity Relationship and the Role of Key Substituents

The specific substitution pattern of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline is not arbitrary; each group is strategically placed to enhance the performance of the resulting insecticide.

SAR cluster_properties Enhanced Properties Molecule Agrofluoramide-324 Trifluoromethoxy Group (OCF3) Chloro Group (Cl) Iodo Group (I) P1 Increased Lipophilicity & Membrane Permeability Molecule:f0->P1 P2 Blocks Metabolic Oxidation Molecule:f0->P2 P3 Improved Bioavailability Molecule:f0->P3 P4 Steric/Electronic Influence on Target Binding Molecule:f1->P4 Molecule:f2->P4 P5 Synthetic Handle for Further Derivatization Molecule:f2->P5

Caption: Key substituent contributions to agrochemical efficacy.

  • Trifluoromethoxy Group (-OCF₃): This group significantly increases the lipophilicity of the molecule, which can enhance its ability to penetrate the waxy cuticle of insects and pass through cellular membranes to reach the target site.[12] Crucially, the OCF₃ group is highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes in the pest.[1] This leads to a longer half-life of the active ingredient in the target organism, improving overall efficacy.

  • Chloro Group (-Cl): The chloro substituent provides a combination of steric bulk and electron-withdrawing effects. These properties can be critical for achieving a precise conformational lock when the insecticide binds to a specific pocket on the ryanodine receptor, thereby enhancing binding affinity and potency.[5]

  • Iodo Group (-I): Similar to the chloro group, the large iodine atom exerts a significant steric influence that can be exploited to optimize binding. Additionally, the carbon-iodine bond is a versatile functional group in organic synthesis, opening up possibilities for post-synthesis modification via reactions like Suzuki or Sonogashira coupling to create analogues for further optimization studies.

Conclusion

3-Chloro-2-iodo-4-(trifluoromethoxy)aniline is a sophisticated and highly functionalized intermediate designed for the synthesis of advanced agrochemicals. Its unique combination of substituents provides a powerful platform for developing potent, metabolically stable, and effective insecticides. The protocols and rationale presented herein demonstrate a clear and viable pathway for its application in a convergent synthesis of a diamide insecticide, a class of compounds vital for modern integrated pest management programs. By understanding the strategic value of each substituent, researchers can leverage this building block to its full potential in the discovery of novel crop protection solutions.

References

  • Unknown. The Trifluoromethyl Group: Enhancing Agrochemical Efficacy. Available from: [Link]

  • Patsnap Eureka. Method for synthesizing chlorantraniliprole. Available from: [Link]

  • Isaacs, A. T., et al. (2012). Insect Ryanodine Receptor: Distinct but Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine. Chemical Research in Toxicology, 25(8), 1573-1575. Available from: [Link]

  • ResearchGate. Synthesis of chlorantraniliprole. Available from: [Link]

  • University of Hertfordshire. Cyantraniliprole (Ref: DPX-HGW86). AERU. Available from: [Link]

  • ResearchGate. Ryanodine Receptors for Drugs and Insecticides: An Overview. Available from: [Link]

  • Bentham Science Publishers. Ryanodine Receptor as Insecticide Target. Available from: [Link]

  • Ma, S., et al. (2024). Advances in structural and functional studies of the insect ryanodine receptor and the related resistance mechanisms. Journal of Pesticide Science, 49(2), 123-133. Available from: [Link]

  • NextSDS. 3-Chloro-2-iodo-4- (trifluoromethoxy)aniline — Chemical Substance Information. Available from: [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. Available from: [Link]

  • R Discovery. Recent developments in fluorine-containing pesticides. Available from: [Link]

  • Bloomquist, J. R., et al. (2022). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. ACS Omega, 7(40), 35986-35993. Available from: [Link]

  • Google Patents. WO2021249395A1 - Solid state forms of cyantraniliprole.
  • ResearchGate. Synthesis of cyantraniliprole and its bioactivity. Available from: [Link]

  • ACS Publications. From Proline to Chlorantraniliprole Mimics: Computer-Aided Design, Simple Preparation, and Excellent Insecticidal Profiles. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

  • Unknown. 3-Chloro-4-(trifluoromethoxy)aniline: A Versatile Research Chemical. Available from: [Link]

  • Unknown. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available from: [Link]

  • PubChem. 3-Chloro-4-(trifluoromethoxy)aniline. Available from: [Link]

  • PubChem. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. Available from: [Link]

  • ResearchGate. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Available from: [Link]

  • HANGZHOU HONGQIN PHARMTECH CO.,LTD. 3-Fluoro-4-(Trifluoromethoxy)aniline. Available from: [Link]

  • Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Available from: [Link]

  • ResearchGate. Update to RIFM fragrance ingredient safety assessment, α-methylcinnamaldehyde, CAS Registry Number 101-39-3. Available from: [Link]

  • PubMed. Update to RIFM fragrance ingredient safety assessment, α-methylcinnamaldehyde, CAS Registry Number 101-39-3. Available from: [Link]

Sources

Application

Application Note: Catalyst Selection and Protocols for Site-Selective Cross-Coupling of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

Executive Summary The functionalization of polyhalogenated anilines is a cornerstone of modern medicinal chemistry and materials science. 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline presents a unique, highly dense array...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of polyhalogenated anilines is a cornerstone of modern medicinal chemistry and materials science. 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline presents a unique, highly dense array of functional groups: a directing/coordinating free amine, a highly reactive C2-iodo bond, a moderately reactive C3-chloro bond, and a strongly electron-withdrawing C4-trifluoromethoxy (-OCF3) group.

This application note provides a comprehensive guide to the rational selection of palladium catalysts and ligands required to achieve site-selective, sequential cross-coupling on this scaffold. By exploiting the inherent halide reactivity gradient and mitigating the steric/electronic complexities introduced by the -OCF3 and -NH2 groups, researchers can reliably synthesize complex, multi-substituted aniline derivatives.

Mechanistic Rationale & Substrate Profiling

To design a self-validating and high-yielding protocol, one must first understand the causality behind the reactivity of this specific molecule. The successful differentiation of the C-I and C-Cl bonds relies on three primary factors:

The Halide Reactivity Gradient

The general rate of oxidative addition in palladium-catalyzed cross-coupling follows the bond dissociation energy trend: C-I > C-OTf > C-Br >> C-Cl [3]. The C2-I bond in this substrate is highly reactive, allowing for initial functionalization (e.g., Suzuki-Miyaura or Sonogashira coupling) using mild conditions and standard catalyst systems (like Pd(PPh3)4) without activating the adjacent C3-Cl bond.

Electronic and Steric Influence of the -OCF3 Group

The -OCF3 group possesses a unique combination of high electronegativity (χ = 3.7) and excellent lipophilicity (Πx = 1.04) [4].

  • Electronic Effect: It strongly withdraws electron density from the aromatic ring via inductive effects, lowering the energy of the Ar-X σ* orbital. This accelerates the oxidative addition of Pd(0) into both the C-I and C-Cl bonds.

  • Steric Effect: The -OCF3 group has a steric volume comparable to an isopropyl group. Once the C2 position is functionalized, the remaining C3-Cl bond becomes flanked by the new C2-substituent and the C4-OCF3 group, creating a highly sterically hindered microenvironment.

Mitigation of Amine Coordination

The free -NH2 group at C1 can act as a competing nucleophile or coordinate to Pd(II) intermediates, forming stable, off-cycle resting states that stall catalysis [1]. To prevent catalyst poisoning, the selection of bidentate ligands (e.g., dppf) or highly sterically demanding monodentate ligands (e.g., XPhos, SPhos) is critical to physically block the amine from entering the palladium coordination sphere.

Catalyst & Ligand Selection Matrix

The following table summarizes the optimal catalytic systems for differentiating the C2 and C3 positions, grounded in the necessity to control catalyst speciation and minimize off-cycle species [2].

Target BondReaction TypePreferred PrecatalystOptimal LigandBase & SolventMechanistic Rationale
C2-I Suzuki-MiyauraPd(dppf)Cl₂dppfK₂CO₃, 1,4-Dioxane/H₂OHigh C-I reactivity allows mild conditions; bidentate dppf prevents -NH₂ coordination.
C2-I SonogashiraPd(PPh₃)₂Cl₂ / CuIPPh₃Et₃N, DMFStandard conditions suffice; CuI co-catalyst accelerates transmetalation at room temp.
C3-Cl Buchwald-HartwigPd₂(dba)₃XPhos or BrettPhosNaOtBu, TolueneBulky, electron-rich biaryl phosphines are required to activate the inert, hindered C-Cl bond.
C3-Cl Suzuki-MiyauraPd(OAc)₂SPhos or RuPhosK₃PO₄, Toluene/H₂OSPhos facilitates oxidative addition into the sterically hindered C3-Cl bond post-C2 coupling.

Sequential Workflow Visualization

To achieve complete difunctionalization, a stepwise approach must be strictly adhered to. The highly reactive C2-I bond is targeted first, followed by the activation of the more inert C3-Cl bond using a highly active, electron-rich catalyst system.

G A 3-Chloro-2-iodo-4- (trifluoromethoxy)aniline B C2-Selective Coupling (Suzuki-Miyaura) A->B Pd(dppf)Cl2 K2CO3, 80°C C C2-Aryl-3-chloro-4- (trifluoromethoxy)aniline B->C D C3-Selective Coupling (Buchwald-Hartwig) C->D Pd2(dba)3 / XPhos NaOtBu, 110°C E C2, C3-Difunctionalized Aniline Scaffold D->E

Chemoselective sequential cross-coupling workflow for polyhalogenated aniline scaffolds.

Experimental Protocols

Protocol A: Chemoselective C2-Suzuki-Miyaura Coupling

This protocol is designed to selectively couple an aryl boronic acid to the C2-iodo position while leaving the C3-chloro position completely intact.

Reagents & Equipment:

  • Substrate: 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl boronic acid (1.1 equiv, 1.1 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Base: K₂CO₃ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

  • Equipment: Schlenk flask, reflux condenser, argon/nitrogen line.

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline, the aryl boronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add 1,4-Dioxane and H₂O. Sparge the biphasic mixture with Argon for 15–20 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Catalyst Addition: Briefly open the flask under a positive flow of Argon and add Pd(dppf)Cl₂·CH₂Cl₂. Seal the flask.

  • Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath. Monitor the reaction via LC-MS or TLC. The C-I oxidative addition is typically complete within 2–4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the C2-arylated intermediate.

G Pd0 Pd(0)L_n Active Species OxAdd Oxidative Addition (C2-I Bond Cleavage) Pd0->OxAdd PdII Ar-Pd(II)-I Complex OxAdd->PdII Chemoselective TransMet Transmetalation (Boronic Acid/Base) PdII->TransMet PdII_Trans Ar-Pd(II)-Ar' Complex TransMet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Product Release

Catalytic cycle of the C2-selective Suzuki-Miyaura cross-coupling.

Protocol B: Sequential C3-Buchwald-Hartwig Amination

Following C2-functionalization, the C3-Cl bond is now highly sterically hindered. This protocol utilizes a highly active Pd/XPhos system to overcome the activation barrier of the C-Cl bond.

Reagents & Equipment:

  • Substrate: C2-Aryl-3-chloro-4-(trifluoromethoxy)aniline intermediate (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Secondary amine (1.2 equiv, 0.6 mmol)

  • Precatalyst: Pd₂(dba)₃ (0.025 equiv, 2.5 mol% - equates to 5 mol% Pd)

  • Ligand: XPhos (0.06 equiv, 6 mol%)

  • Base: NaOtBu (1.5 equiv, 0.75 mmol)

  • Solvent: Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Glovebox Preparation: Due to the sensitivity of the active Pd(0)/XPhos species and the strong base (NaOtBu), it is highly recommended to set up this reaction in a nitrogen-filled glovebox.

  • Catalyst Pre-activation: In a dry vial, combine Pd₂(dba)₃ and XPhos in 1 mL of anhydrous toluene. Stir for 10 minutes until the dark purple solution turns dark red/brown, indicating the formation of the active L-Pd(0) species.

  • Reaction Assembly: To a heavy-walled pressure tube containing the C2-functionalized substrate and NaOtBu, add the remaining toluene, the secondary amine, and finally transfer the pre-activated catalyst solution.

  • Reaction Execution: Seal the tube with a Teflon cap, remove from the glovebox, and heat at 110 °C for 12–16 hours. Causality: The elevated temperature and bulky dialkylbiaryl phosphine ligand (XPhos) are strictly required to force the oxidative addition into the sterically encumbered C3-Cl bond.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate and purify via reverse-phase prep-HPLC or silica gel chromatography.

References

  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis.[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.[Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments (JoVE) / PMC.[Link]

Method

The Strategic Utility of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline in the Synthesis of Advanced Heterocyclic Scaffolds

Introduction: A Versatile Building Block for Modern Medicinal Chemistry In the landscape of contemporary drug discovery and materials science, the design and synthesis of novel heterocyclic compounds remain a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and materials science, the design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Heterocycles are integral to a vast array of biologically active molecules, and their strategic functionalization is paramount to modulating pharmacokinetic and pharmacodynamic properties.[1][2] 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline has emerged as a highly valuable and versatile building block for the construction of complex heterocyclic systems. Its unique substitution pattern, featuring three distinct and orthogonally reactive sites—an amino group, a highly reactive iodine atom, and a more robust chlorine atom—allows for a programmed and sequential introduction of molecular diversity.[3] The presence of the trifluoromethoxy group further imparts desirable properties such as increased metabolic stability and lipophilicity.[4]

This technical guide provides an in-depth exploration of the applications of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline in heterocyclic synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key transformations, and offer insights into the strategic planning of synthetic routes leveraging this powerful intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

PropertyValue
CAS Number 1792885-92-7[5][6]
Molecular Formula C₇H₄ClF₃INO
Molecular Weight 337.47 g/mol
Appearance Off-white to light yellow solid
Melting Point Data not available; expected to be a solid at room temperature.
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).

Safety and Handling:

3-Chloro-2-iodo-4-(trifluoromethoxy)aniline is a research chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[7]

Hazard Statements (based on similar compounds):

  • Causes skin irritation.[8]

  • Causes serious eye irritation.[8]

  • May cause respiratory irritation.[8]

  • Harmful if swallowed.[9]

  • Harmful in contact with skin.[9]

Precautionary Statements:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]

  • Wash hands and any exposed skin thoroughly after handling.[8]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[8]

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • Store in a well-ventilated place. Keep container tightly closed.[8]

For detailed safety information, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier.

Core Applications in Heterocyclic Synthesis: A Stepwise Approach

The synthetic utility of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline lies in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) center than the carbon-chlorine bond.[3] This allows for selective functionalization at the 2-position, leaving the chlorine atom at the 3-position available for subsequent transformations.

Workflow for Sequential Functionalization

G A 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline B Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) A->B Selective at C-I bond C 2-Substituted-3-chloro-4-(trifluoromethoxy)aniline B->C D Intramolecular Cyclization C->D F Second Cross-Coupling or Nucleophilic Substitution at C-Cl C->F E Fused Heterocycle D->E G Further Functionalized Heterocycle F->G

Caption: Sequential functionalization strategy for 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline.

Application Note 1: Synthesis of Substituted Indoles via Sonogashira Coupling and Cyclization

The synthesis of indoles is of paramount importance in medicinal chemistry. A powerful strategy involves a Sonogashira coupling to introduce an alkyne at the 2-position, followed by an intramolecular cyclization.[10]

Reaction Principle and Pathway

The process begins with a palladium and copper co-catalyzed Sonogashira coupling between the C-I bond of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline and a terminal alkyne.[11] The resulting 2-alkynyl aniline intermediate can then undergo cyclization to form the indole ring. This cyclization can be promoted by a variety of reagents, including bases like tetrabutylammonium fluoride (TBAF) or electrophilic reagents such as iodine.[10][12]

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization A 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline C Pd(PPh₃)₂Cl₂, CuI, Base (e.g., TEA) A->C B Terminal Alkyne (R-C≡CH) B->C D 2-Alkynyl-3-chloro-4-(trifluoromethoxy)aniline C->D E 2-Alkynyl-3-chloro-4-(trifluoromethoxy)aniline F Cyclization Reagent (e.g., TBAF or I₂) E->F G Substituted Indole F->G G A 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline D CuI, Ligand (e.g., 1,10-phenanthroline) A->D B Ammonia Source B->D C Aldehyde (R-CHO) C->D E Substituted Benzimidazole D->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating 3-chloro-2-iodo-4-(trifluoromethoxy)ani...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating 3-chloro-2-iodo-4-(trifluoromethoxy)aniline .

This highly functionalized molecule presents a triad of purification challenges: extreme electron deficiency (rendering it non-basic), significant steric hindrance, and thermal instability due to a labile carbon-iodine (C-I) bond. The following self-validating protocols and troubleshooting FAQs are engineered to help you achieve >99% purity while avoiding common degradation pitfalls.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Target + Regioisomers + Oxidation Products) AcidWash Liquid-Liquid Extraction (1.0 M HCl Wash) Crude->AcidWash OrgPhase Organic Phase (Contains Target Compound) AcidWash->OrgPhase Target is non-basic AqPhase Aqueous Phase (Contains Basic Impurities) AcidWash->AqPhase Removes unreacted aniline Chromatography Silica Gel Chromatography (Hexanes/EtOAc Gradient) OrgPhase->Chromatography Concentration in vacuo Recryst Recrystallization & Activated Charcoal Treatment Chromatography->Recryst Isomer Separation Pure Pure 3-Chloro-2-iodo- 4-(trifluoromethoxy)aniline Recryst->Pure Decolorization

Fig 1: Logical workflow for the purification of polyhalogenated anilines.

Quantitative Data & Physicochemical Parameters

To successfully purify this compound, you must leverage its specific physical properties. The table below summarizes the critical data driving our experimental choices.

ParameterValue / RecommendationScientific Rationale
Estimated pKa (Conjugate Acid) < 2.0Electron-withdrawing -Cl, -I, and -OCF3 groups severely deplete nitrogen electron density, negating basicity[1].
Optimal Eluent System Hexanes : EtOAc (95:5 to 90:10)High lipophilicity of the -OCF3 group requires a highly non-polar mobile phase for optimal Rf (~0.3)[2].
Thermal Stability Limit < 100°CThe C-I bond is thermally labile; exceeding this temperature risks homolytic cleavage and deiodination[3].
Crystallization Recovery Temp. 0°C to 4°CMaximizes lattice formation while keeping soluble impurities dissolved in the mother liquor[4].
Causality-Driven Experimental Protocols

Do not blindly follow steps; understanding the why behind each action ensures you can adapt when reactions deviate from the norm.

Phase 1: Chemoselective Liquid-Liquid Extraction
  • Causality: Standard anilines are easily extracted into aqueous acid. However, the combined inductive effects of the -Cl, -I, and -OCF3 groups in this molecule severely deplete the electron density on the amine, rendering it exceptionally non-basic. We exploit this by using an acid wash to selectively protonate and remove unreacted, less-halogenated starting materials, leaving our target safely in the organic phase[1].

  • Protocol:

    • Dissolve the crude reaction mixture in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with two volumes of 1.0 M HCl.

    • Separate the organic layer, wash with saturated NaCl (brine), and dry over anhydrous Na₂SO₄.

  • Self-Validation System: Spot both the organic and aqueous layers on a TLC plate. The aqueous layer should contain the highly basic impurities (remaining at the baseline in non-polar eluents), while the target compound must remain entirely in the organic phase.

Phase 2: Silica Gel Chromatography
  • Causality: Vacuum distillation is a common purification method for liquid anilines, but the ortho-iodo group in this compound makes it highly susceptible to thermal degradation[2],[3]. Normal-phase chromatography bypasses thermal stress and leverages subtle differences in dipole moments to separate regioisomers.

  • Protocol:

    • Concentrate the dried organic layer in vacuo at a water bath temperature strictly below 35°C.

    • Load the crude material onto a silica gel column.

    • Elute using a gradient of Hexanes:Ethyl Acetate (starting at 98:2, ramping to 90:10).

  • Self-Validation System: Monitor fractions via UV light (254 nm). The target compound will elute rapidly due to the lipophilic -OCF3 group. Co-spot fractions against a known standard to confirm the separation of the 3-iodo and 5-chloro regioisomers.

Phase 3: Decolorization and Recrystallization
  • Causality: Anilines spontaneously auto-oxidize in the presence of air and light to form highly conjugated, deeply colored polymeric impurities[2]. Activated charcoal selectively adsorbs these high-molecular-weight chromophores due to its massive surface area[5].

  • Protocol:

    • Dissolve the pooled, concentrated chromatographic fractions in a minimum volume of hot heptane or an ethanol/water mixture[4].

    • Add 5-10% (w/w) activated charcoal and boil gently for 3–5 minutes[1].

    • Perform a hot gravity filtration through a pre-heated pad of Celite to remove the charcoal[5].

    • Cool the filtrate slowly to room temperature, then transfer to an ice bath (0°C) to induce crystallization. Collect the crystals via vacuum filtration[4].

  • Self-Validation System: The filtrate collected after the Celite pad must be completely colorless. If a yellow or pink tint persists, the oxidation products have not been fully removed, and the charcoal treatment must be repeated.

Troubleshooting & FAQs

Q1: My purified aniline rapidly turns dark brown upon standing on the bench. How can I prevent this? A: This discoloration is caused by the auto-oxidation of the amine group into polymeric azo or quinonoid byproducts[2]. To mitigate this, perform a final recrystallization with activated charcoal to strip existing oxidized species[1]. For long-term storage, flush the amber storage vial with an inert gas (argon or nitrogen), seal it tightly, and store it at -20°C away from light.

Q2: I am attempting to separate my target from the 2-chloro-3-iodo regioisomer, but they co-elute on silica gel. What is the next step? A: Polyhalogenated regioisomers often exhibit nearly identical retention factors (Rf) on normal-phase silica due to their similar overall polarities[1]. If solvent gradient optimization (e.g., switching to toluene/hexanes) fails, transition to reversed-phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 or phenyl-hexyl column[1]. The hydrophobic stationary phase is far more sensitive to the spatial arrangement of the halogens and the trifluoromethoxy group.

Q3: Can I use vacuum distillation to purify this compound and save time on chromatography? A: It is highly discouraged. While vacuum distillation is a standard technique for simple liquid anilines[2], the carbon-iodine (C-I) bond in 3-chloro-2-iodo-4-(trifluoromethoxy)aniline is thermally labile. Heating this compound above 100°C, even under deep vacuum, risks homolytic cleavage of the C-I bond, leading to deiodination and the generation of radical byproducts[3]. Stick to chromatography and crystallization.

Q4: During the acid wash, my product formed a stubborn emulsion. How do I break it? A: Emulsions in polyhalogenated aniline extractions are typically caused by polymeric oxidation impurities acting as surfactants. To break the emulsion, saturate the aqueous layer by adding solid sodium chloride to increase the ionic strength, or pass the entire biphasic mixture through a thin pad of Celite to mechanically shear the emulsion droplets.

Q5: I recovered very little crystal mass after cooling my recrystallization solution. What went wrong? A: You likely used too much hot solvent, meaning the compound remains soluble even at 0°C[2]. To fix this, return the mother liquor to the rotary evaporator, remove 50-70% of the solvent volume, and repeat the cooling process[4].

References
  • "Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides." The Journal of Organic Chemistry - ACS Publications. [Link]

  • "Recrystallization1: Solubility Behavior and Purification." University of Massachusetts (UMass). [Link]

  • "Experiment 2: Recrystallization." Athabasca University.[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting for 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

Welcome to the Technical Support Center for the synthesis of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline . This guide is engineered for research scientists and drug development professionals. It provides mechanistic insi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline . This guide is engineered for research scientists and drug development professionals. It provides mechanistic insights, analytical profiling, and self-validating protocols to troubleshoot the complex regioselectivity and side-product profiles encountered during the electrophilic iodination of highly deactivated, sterically hindered anilines.

Mechanistic Causality & Reaction Dynamics

The synthesis of 3-chloro-2-iodo-4-(trifluoromethoxy)aniline via the direct electrophilic aromatic substitution (EAS) of 3-chloro-4-(trifluoromethoxy)aniline presents a classic conflict between electronic directing effects and steric hindrance.

  • Electronic Directing Effects: The amino (-NH₂) group is a powerful activating, ortho/para-directing group. Because the para position (C4) is permanently blocked by the trifluoromethoxy (-OCF₃) group, electrophilic attack is strictly forced to the ortho positions: C2 and C6 .

  • Steric Hindrance vs. Kinetics: The target molecule requires iodination at the C2 position. However, C2 is highly sterically congested, flanked by the -NH₂ group and the chlorine atom at C3. Conversely, the C6 position is flanked only by the -NH₂ group and a small hydrogen atom at C5. Consequently, standard iodination conditions kinetically favor the formation of the C6-iodo regioisomer over the desired C2-iodo target .

  • Reagent Selection: The electron-rich nature of the aniline ring makes it susceptible to oxidative degradation. Utilizing N-Iodosuccinimide (NIS) rather than elemental iodine (I₂) provides a milder, controlled release of electrophilic iodine ( I+ ), significantly reducing the formation of tarry oxidation byproducts .

Analytical Profiling of Reaction Components

To successfully troubleshoot this synthesis, you must be able to resolve the target molecule from its structurally similar side products. Below is the expected analytical profile using standard Reverse-Phase LC-MS (Electrospray Ionization, Positive Mode).

CompoundStructural RoleFormulaExact MassExpected LC-MS[M+H]⁺Relative Retention Time (RRT)*
3-Chloro-4-(trifluoromethoxy)aniline Starting MaterialC₇H₅ClF₃NO211.0212.00.60
3-Chloro-2-iodo-4-(trifluoromethoxy)aniline Target Molecule (C2-Iodination)C₇H₄ClF₃INO336.9337.91.00
5-Chloro-2-iodo-4-(trifluoromethoxy)aniline Major Regioisomer (C6-Iodination)C₇H₄ClF₃INO336.9337.90.95
3-Chloro-2,6-diiodo-4-(trifluoromethoxy)aniline Over-iodination ProductC₇H₃ClF₃I₂NO462.8463.81.35

*Note: RRT is approximate based on a standard C18 gradient (Water/Acetonitrile with 0.1% Formic Acid). The less sterically hindered C6-iodo isomer typically elutes slightly earlier than the highly congested C2-iodo target due to subtle differences in dipole moment and column interaction.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows two distinct peaks with the exact same mass (m/z 337.9). Why is the yield of my target compound so low? A: You are observing a mixture of the C2-iodo target and the C6-iodo major side product. Because the C6 position is sterically unencumbered, it acts as the kinetically favored site for EAS. To shift the regioselectivity, you must alter the reaction environment. Lowering the reaction temperature (0–5 °C) enhances the differentiation of activation energies. Additionally, switching from polar solvents (like DMF or DMSO) to non-polar solvent systems (e.g., Benzene or Toluene with Acetic Acid) has been documented to dramatically alter the regiochemical outcomes of NIS-mediated aniline iodinations, pushing the equilibrium toward the more hindered ortho-position .

Q2: I am seeing a significant mass peak at m/z 463.8. How do I prevent this? A: This mass corresponds to the 2,6-diiodo side product, resulting from over-iodination. The aniline ring remains activated even after the first iodine is installed. To suppress di-iodination:

  • Strictly control the stoichiometry of NIS to exactly 1.00 – 1.02 equivalents.

  • Add the NIS portion-wise over 60 minutes rather than in a single bolus to prevent local concentration spikes of the electrophile.

  • Immediately quench the reaction upon consumption of the starting material.

Q3: The reaction mixture turns into a dark, intractable tar, and the mass recovery is negligible. What went wrong? A: Tarry mixtures indicate oxidative polymerization of the aniline (forming azo or azoxy dimers). This occurs when harsh oxidants are used or if the reaction is exposed to light and elevated temperatures. Ensure you are using N-Iodosuccinimide (NIS) with a catalytic amount of Trifluoroacetic acid (TFA) rather than I₂/HIO₃ mixtures . NIS is a milder electrophilic source that drastically reduces oxidative side reactions.

Experimental Protocol: Optimized Regioselective Iodination

This protocol utilizes a self-validating workflow to maximize the yield of the sterically hindered C2-iodo target while minimizing over-iodination and oxidation.

Reagents:

  • 3-Chloro-4-(trifluoromethoxy)aniline (1.0 eq, 10 mmol)

  • N-Iodosuccinimide (NIS) (1.02 eq, 10.2 mmol)

  • Trifluoroacetic Acid (TFA) (0.1 eq, 1.0 mmol)

  • Acetonitrile (MeCN) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Dissolution & Cooling: Dissolve the starting material in MeCN (50 mL) in a foil-wrapped round-bottom flask (to prevent photolytic iodine radical generation). Cool the mixture to 0 °C using an ice bath.

    • Validation Check: The solution should be clear and pale yellow. A dark brown starting solution indicates the starting material is already oxidized and should be purified before use.

  • Catalyst Addition: Add TFA (0.1 eq) dropwise. Stir for 5 minutes.

  • Electrophile Addition: Add NIS (1.02 eq) in five equal portions over 60 minutes, maintaining the internal temperature strictly below 5 °C.

    • Validation Check: Upon each addition, the solution will temporarily turn amber, indicating active electrophilic iodine generation. If the solution turns opaque black, the temperature is too high, and oxidation is occurring.

  • Reaction Monitoring: After 2 hours, sample the reaction for LC-MS.

    • Validation Check: You should observe the disappearance of m/z 212.0 and the appearance of m/z 337.9. If m/z 463.8 (di-iodo) exceeds 5% relative abundance, proceed immediately to the quench step.

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) while stirring vigorously.

    • Validation Check: The addition of Na₂S₂O₃ should immediately discharge any residual dark amber/brown color, leaving a biphasic light-yellow mixture, confirming the complete neutralization of active oxidants.

  • Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The C2 and C6 regioisomers must be separated via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Reaction Pathway Visualization

The following diagram illustrates the kinetic and thermodynamic pathways governing this synthesis, highlighting the critical side reactions that must be managed.

ReactionPathway SM Starting Material 3-Chloro-4-(trifluoromethoxy)aniline Target Target Molecule 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (C2-Iodination) SM->Target NIS, H+ (Sterically Hindered) Regio Major Regioisomer 5-Chloro-2-iodo-4-(trifluoromethoxy)aniline (C6-Iodination) SM->Regio NIS, H+ (Kinetically Favored) Oxidation Oxidation Byproducts (Azo/Azoxy Dimers) SM->Oxidation Excess I2 / Heat (Oxidative Degradation) Diiodo Over-Iodination 3-Chloro-2,6-diiodo-4-(trifluoromethoxy)aniline Target->Diiodo Excess NIS Regio->Diiodo Excess NIS

Reaction pathway for the iodination of 3-chloro-4-(trifluoromethoxy)aniline highlighting side products.

References

  • Organic Chemistry Portal. "N-Iodosuccinimide (NIS) - Reagent Overview and Applications." Organic Chemistry Portal. Available at:[Link]

  • Shen, H.; Vollhardt, K. P. C. "Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide: Synthesis of 1,2-Dichloro-3,4-diiodobenzene." Synlett 2012, 23(2), 208-214. Available at:[Link]

  • Castanet, A.-S.; Colobert, F.; Broutin, P.-E. "Regioselective iodination of methoxy- or methyl-substituted aromatic compounds using N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters 2002, 43(28), 5047-5048. Cited via Organic Chemistry Portal. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

Welcome to the technical support guide for 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline. This document is designed for researchers, chemists, and drug development professionals who utilize this highly functionalized build...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline. This document is designed for researchers, chemists, and drug development professionals who utilize this highly functionalized building block in their synthetic endeavors. As a molecule featuring three distinct electronic and steric environments—a trifluoromethoxy group, a chloro group, and a highly reactive iodo group—it offers significant opportunities for complex molecular construction but also presents unique challenges. This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to help you navigate these challenges and optimize your reaction outcomes.

Section 1: General Information: FAQs on Handling, Storage, and Properties

This section addresses foundational questions regarding the safe handling, storage, and inherent chemical properties of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline.

Q1: What are the primary safety precautions for handling this compound?

A1: 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline and related halogenated anilines should be handled with care. While specific toxicity data for this exact molecule is limited, analogous compounds are classified as harmful if swallowed, and can cause skin and serious eye irritation.[1][2][3][4][5] Always handle this compound in a well-ventilated fume hood.[3][4][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3] Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[4]

Q2: How should I properly store this reagent to ensure its long-term stability?

A2: To maintain its integrity, 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline should be stored in a tightly sealed container in a cool, dry, and dark place. A recommended storage temperature is 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation from air or moisture exposure.[6][7] Anilines can be sensitive to light and air, leading to discoloration and the formation of impurities over time.

Q3: What makes this molecule a valuable building block in synthesis?

A3: Its value lies in the differential reactivity of its halogen substituents. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond.[8] This allows for selective, sequential functionalization. A reaction can be performed at the iodo-position first, leaving the chloro-position intact for a subsequent, different coupling reaction. This strategic difference is a cornerstone of modern complex molecule synthesis.[8]

Section 2: Synthesis and Purification Troubleshooting

While this aniline is commercially available, understanding its synthesis can be crucial for troubleshooting impurity profiles. A common route to ortho-iodoanilines is through electrophilic iodination of the corresponding aniline precursor.

Q1: I attempted to synthesize 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline from 3-Chloro-4-(trifluoromethoxy)aniline and my reaction is messy, with low yield and multiple spots on TLC. What went wrong?

A1: This is a common issue. Anilines are highly activated aromatic systems, which can lead to over-iodination or oxidative side reactions.[9] Here are the most likely causes and solutions:

  • Cause 1: Iodinating agent is too reactive. Molecular iodine (I₂) is a relatively weak electrophile and often requires an activator or oxidizing agent, which can lead to side products.[9][10]

  • Solution 1: Use a milder, more controlled iodinating reagent like N-Iodosuccinimide (NIS).[11] NIS provides a source of electrophilic iodine under neutral conditions, minimizing oxidative decomposition of the sensitive aniline substrate.

  • Cause 2: Reaction conditions are too harsh. Strongly acidic or basic conditions can degrade the starting material or product. Electrophilic iodination can also be reversible under strongly acidic conditions.[10]

  • Solution 2: Perform the reaction in a non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) at a controlled temperature, starting at 0°C and slowly warming to room temperature. This moderates the reaction rate and reduces byproducts.

  • Cause 3: Poly-iodination. The highly activated nature of the aniline ring can lead to the addition of more than one iodine atom.

  • Solution 3: Use a stoichiometric amount (1.0 to 1.1 equivalents) of your iodinating agent (e.g., NIS) and add it slowly to the reaction mixture. This ensures that once the desired product is formed, there is no large excess of reagent to drive further reaction.

Representative Protocol: Synthesis of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

This protocol is a representative method based on established procedures for the selective ortho-iodination of activated anilines.

  • Reaction Setup: To a solution of 3-Chloro-4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous DCM (0.2 M), add N-Iodosuccinimide (1.05 eq) in one portion.

  • Reaction Execution: Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₅) to remove any unreacted iodine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.[12]

Section 3: Application in Palladium-Catalyzed Cross-Coupling Reactions

This molecule is primarily used in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The key to success is leveraging the C-I bond's high reactivity while preventing unwanted reactions at the C-Cl site.

Logical Workflow for Sequential Cross-Coupling

The differential reactivity of the C-I and C-Cl bonds allows for a planned, stepwise synthesis. This workflow is a powerful tool for building molecular complexity.

G cluster_0 Step 1: C-I Bond Functionalization (Milder Conditions) cluster_1 Step 2: C-Cl Bond Functionalization (Forcing Conditions) start 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline suzuki1 Suzuki Coupling (e.g., Pd(PPh3)4, Na2CO3, 50-80 °C) start->suzuki1 Arylboronic Acid buchwald1 Buchwald-Hartwig Coupling (e.g., Pd2(dba)3, XPhos, NaOtBu, 80-100 °C) start->buchwald1 Amine intermediate Intermediate Product (Chloro group intact) suzuki1->intermediate buchwald1->intermediate suzuki2 Suzuki Coupling (e.g., Pd(Amphos)Cl2, K3PO4, >100 °C) intermediate->suzuki2 Arylboronic Acid buchwald2 Buchwald-Hartwig Coupling (e.g., Pd2(dba)3, RuPhos, LHMDS, >100 °C) intermediate->buchwald2 Amine final_product Final Complex Molecule suzuki2->final_product buchwald2->final_product

Caption: Sequential cross-coupling strategy utilizing differential halogen reactivity.

Section 4: Troubleshooting Guide: Suzuki-Miyaura Coupling

Q1: My Suzuki reaction is giving a low yield. The starting material is consumed, but I see significant amounts of a de-iodinated byproduct, 3-Chloro-4-(trifluoromethoxy)aniline. What is happening?

A1: This points to a competing proto-deiodination reaction, where the aryl-iodide is reduced instead of coupled. This is common when the catalytic cycle is inefficient.

  • Cause 1: Ineffective Base. The base is crucial for activating the boronic acid. If the base is too weak or insoluble, the transmetalation step will be slow, allowing the palladium intermediate to undergo side reactions.

  • Solution 1: Switch to a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure your solvent system promotes solubility; for instance, using a mixture of an organic solvent (like Dioxane or DME) with water can improve the solubility and efficacy of inorganic bases.[13][14]

  • Cause 2: Catalyst Deactivation. The palladium catalyst may be decomposing or falling out of the catalytic cycle.

  • Solution 2: Ensure your reaction is rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Using a more robust phosphine ligand that is sterically bulky can protect the palladium center and promote the desired reductive elimination step.

Optimization of Suzuki-Miyaura Reaction Conditions

The following table provides a starting point for optimizing the coupling of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline with a generic arylboronic acid.

ParameterCondition 1 (Initial)Condition 2 (Improved)Condition 3 (For Challenging Substrates)Rationale & Reference
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%)Pd/C (5 mol%)Pd/C is heterogeneous, reusable, and often requires no ligand.[13]
Ligand NoneSPhos (4 mol%)NoneBulky phosphine ligands like SPhos can accelerate the catalytic cycle.
Base Na₂CO₃ (2 eq)K₂CO₃ (3 eq)K₃PO₄ (3 eq)Stronger bases can be more effective for less reactive boronic acids.
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (4:1)DME/H₂O (1:1)Solvent choice affects reagent solubility and reaction rate.[13][14]
Temperature 80 °C90 °C25-50 °CMild conditions can be achieved with highly efficient catalysts.[13]
Section 5: Troubleshooting Guide: Buchwald-Hartwig Amination

Q1: I am attempting a Buchwald-Hartwig amination and see no product formation. My starting material is recovered unchanged. What should I try?

A1: This "no reaction" scenario in Buchwald-Hartwig couplings is typically due to catalyst inactivity or inhibition.[15]

  • Cause 1: Incorrect Ligand/Palladium Combination. The choice of ligand is critical and substrate-dependent. A ligand that is not sufficiently electron-rich or sterically bulky may fail to promote the oxidative addition or reductive elimination steps.[15][16]

  • Solution 1: Screen a panel of ligands. For sterically hindered substrates like this one, bulky biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos are often excellent starting points.[17] Using a pre-formed palladium-ligand complex (precatalyst) can also give more reliable results than generating the active catalyst in situ.[16]

  • Cause 2: Inappropriate Base. The base must be strong enough to deprotonate the amine or the palladium-amine complex but not so strong that it causes substrate degradation.[17]

  • Solution 2: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if your substrates are base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) could be tested, though this may require higher temperatures.[18]

  • Cause 3: Poor Reagent Quality. Organometallic reactions are highly sensitive to impurities.

  • Solution 3: Ensure your solvent is anhydrous and degassed. Use freshly opened, high-purity catalyst, ligand, and base. The amine coupling partner should also be pure.[15][16]

Troubleshooting Workflow for a Failed Buchwald-Hartwig Reaction

G start Problem: No Product Formation (Starting Material Recovered) check_setup Verify Reaction Setup: - Inert Atmosphere (Ar/N2)? - Anhydrous/Degassed Solvent? - Reagent Purity? start->check_setup change_ligand Screen Ligands: - Try bulky biarylphosphines (XPhos, RuPhos, BrettPhos) check_setup->change_ligand If setup is correct change_base Screen Bases: - NaOtBu (standard) - LHMDS (strong, non-nucleophilic) - Cs2CO3 (milder, for sensitive substrates) change_ligand->change_base If no improvement change_temp Increase Temperature: - Stepwise increase from 80°C to 110°C change_base->change_temp If still no reaction success Reaction Successful change_temp->success Product Observed

Caption: A systematic approach to troubleshooting a stalled Buchwald-Hartwig amination.

References
  • NextSDS. 3-Chloro-2-iodo-4- (trifluoromethoxy)aniline — Chemical Substance Information. [Link]

  • ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[16][19]-Fused Indole Heterocycles. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Iodination. [Link]

  • Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • American Chemical Society. Optimization of 2-phosphinoimidazole ligands for application in the Suzuki-Miyaura reaction. [Link]

  • Schroeder Group - University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • ResearchGate. Optimization of Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]

  • Organic Chemistry Portal. Iodination. [Link]

  • ACS Publications. (2021). Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. [Link]

  • NISCAIR. Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (2022). Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of Anilines Using Aryl Iodides. [Link]

  • Loba Chemie. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS. [Link]

  • NIH. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

  • SpringerLink. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]

  • PubChem. 3-Chloro-4-(trifluoromethoxy)aniline. [Link]

  • Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • ResearchGate. Domino Reaction of 3-Chlorochromones with Aminoheterocycles. [Link]

Sources

Optimization

Technical Support Center: Impurity Profiling of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

Welcome to the Analytical Troubleshooting and Technical Support Center for 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline . This highly substituted, halogenated aniline derivative presents unique analytical challenges due t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting and Technical Support Center for 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline . This highly substituted, halogenated aniline derivative presents unique analytical challenges due to its dense steric hindrance, the lability of the carbon-iodine (C-I) bond, and the strong electron-withdrawing nature of the trifluoromethoxy (-OCF3) group.

This guide is designed for analytical chemists and drug development professionals to resolve specific chromatographic and mass spectrometry issues, establish robust methodologies, and ensure compliance with regulatory standards.

Part 1: Troubleshooting FAQs

Q1: Why am I seeing a large peak for the de-iodinated impurity (3-chloro-4-(trifluoromethoxy)aniline) in my LC-MS data, even though my NMR shows >99% iodinated product?

The Causality: You are likely observing an analytical artifact known as in-source fragmentation . The C-I bond is relatively weak (approx. 238 kJ/mol) and is highly prone to homolytic fission during Electrospray Ionization (ESI)[1]. When high cone or fragmentor voltages are applied, the target molecule is destroyed before entering the mass analyzer, artificially generating the de-iodinated pseudomolecular ion[2]. The Solution: This is a self-validating problem. Inject a pure reference standard of the target compound. If the de-iodinated peak appears at the exact same retention time as the target compound, it is an MS artifact, not a true impurity. To resolve this, decrease your fragmentor voltage/collision energy, or switch your ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI), which is softer on halogenated aromatics.

Q2: My standard C18 column fails to resolve the target compound from its regioisomer, 5-chloro-2-iodo-4-(trifluoromethoxy)aniline. How can I achieve baseline separation?

The Causality: Standard C18 columns rely almost exclusively on hydrophobic partitioning. Because the 3-chloro and 5-chloro regioisomers have identical molecular weights and nearly identical hydrophobicities, C18 phases cannot easily distinguish them. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase (e.g., Agilent Poroshell 120 PFP or ACE C18-PFP). PFP columns offer multiple retention mechanisms beyond hydrophobicity, including π−π interactions, dipole-dipole interactions, hydrogen bonding, and rigid shape selectivity[3]. The fluorinated stationary phase interacts uniquely with the highly electronegative -OCF3 and halogen groups of your analytes, providing the orthogonal selectivity required to pull these positional isomers apart[4][5].

Q3: What are the regulatory thresholds I need to target for these impurities during early-stage development?

The Causality: Impurities must be controlled to establish the biological safety of the active pharmaceutical ingredient (API). According to ICH Q3A(R2) guidelines for new drug substances, the control strategy depends on the maximum daily dose of the final drug[6][7]. The Solution: For a drug with a maximum daily dose of 2g/day, your analytical methods must be sensitive enough to meet the following thresholds:

  • Reporting Threshold: 0.05% (Any impurity above this must be reported).

  • Identification Threshold: 0.10% or 1.0 mg per day intake (Must be structurally identified via LC-MS/NMR).

  • Qualification Threshold: 0.15% or 1.0 mg per day intake (Must be backed by toxicological safety data).

Part 2: Validated Experimental Protocols

Protocol 1: High-Resolution LC-MS/MS Method for Halogenated Anilines

This self-validating protocol utilizes a PFP column to separate regioisomers and optimized MS parameters to prevent the false identification of de-iodinated impurities.

Step-by-Step Methodology:

  • Column Preparation: Install a PFP column (e.g., 2.7 µm, 4.6 × 100 mm)[4]. Equilibrate the column at 35°C to maintain consistent shape selectivity.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization without suppressing the halogen signal).

    • Mobile Phase B: Methanol (Methanol is preferred over Acetonitrile for PFP columns as it enhances π−π interactions)[8].

  • Gradient Elution: Run a linear gradient from 40% B to 90% B over 15 minutes. Hold at 90% B for 3 minutes, then re-equilibrate. Flow rate: 0.8 mL/min.

  • MS Parameter Optimization (Critical):

    • Operate the mass spectrometer in Positive ESI mode.

    • Self-Validation Step: Infuse a 1 µg/mL standard of the API. Lower the declustering potential (DP) or fragmentor voltage in 5V increments until the ratio of the parent ion [M+H]+ to the de-iodinated fragment ion is maximized. (Typical optimized DP for this compound is between 20-35V).

  • Data Acquisition: Monitor the exact mass isotopes for Chlorine ( 35Cl/37Cl ) and Iodine to confirm structural identity.

Protocol 2: Forced Degradation Workflow (ICH Q1A/Q3A Aligned)

To map the complete impurity profile, the compound must be stressed to generate predictive degradation products (e.g., azo dimers via oxidation).

Step-by-Step Methodology:

  • Acid/Base Stress: Dissolve 10 mg of the compound in 10 mL of 50% Methanol. Add 1 mL of 1N HCl (Acid) or 1N NaOH (Base). Heat at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Stress: Add 1 mL of 3% H2​O2​ to the methanolic sample. Store at room temperature for 24 hours. Note: Watch for the formation of nitroso/nitro derivatives or azo dimers.

  • Photolytic Stress: Expose the solid compound and a solution sample to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B compliant).

  • Analysis: Analyze all stressed samples using Protocol 1. Ensure mass balance (sum of API and impurities 100%).

Part 3: Quantitative Impurity Data

Table 1: Expected Impurity Profile & Chromatographic Behavior

Impurity Name / StructureOriginRRT (Approx.)Expected m/z [M+H]+ Analytical Challenge
3-Chloro-2-iodo-4-(trifluoromethoxy)aniline Target API 1.00 337.9 N/A
4-(Trifluoromethoxy)anilineStarting Material0.45178.0Poor retention on C18.
3-Chloro-4-(trifluoromethoxy)anilineUnder-halogenated0.65212.0MS in-source fragmentation artifact.
5-Chloro-2-iodo-4-(trifluoromethoxy)anilineRegioisomer1.05337.9Co-elution. Requires PFP column.
Azo Dimerization ProductOxidative Degradation1.80671.8Highly hydrophobic; late eluting.

Note: RRT (Relative Retention Time) is based on the PFP gradient method described in Protocol 1.

Table 2: ICH Q3A(R2) Regulatory Thresholds Summary

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
2 g/day 0.05%0.10% or 1.0 mg/day0.15% or 1.0 mg/day
> 2 g/day 0.03%0.05%0.05%

Part 4: Workflows & Logical Relationships

Pathway SM 4-(Trifluoromethoxy)aniline (Starting Material) Int 3-Chloro-4-(trifluoromethoxy)aniline (Intermediate / Impurity) SM->Int Chlorination API 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (Target Compound) Int->API Iodination (Target) Imp1 5-Chloro-2-iodo-4-(trifluoromethoxy)aniline (Regioisomer Impurity) Int->Imp1 Iodination (Off-target) Imp2 Azo Dimerization Products (Oxidative Degradation) API->Imp2 Oxidation / Light

Synthetic pathway and primary degradation routes of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline.

Troubleshooting Obs Observation: Large de-iodinated peak in LC-MS but absent in NMR Hyp1 Hypothesis 1: True Impurity (Incomplete Iodination) Obs->Hyp1 Hyp2 Hypothesis 2: In-Source Fragmentation of C-I Bond Obs->Hyp2 Act1 Action: Inject pure reference standard Hyp1->Act1 Act2 Action: Decrease fragmentor voltage or switch to APCI Hyp2->Act2 Res Result: Peak disappears. Artifact confirmed. Act2->Res

Decision tree for resolving mass spectrometry artifacts in halogenated anilines.

Part 5: References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) . Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry . Source: Analytical Chemistry (ACS Publications). URL:[Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns . Source: Agilent Technologies. URL:[Link]

  • NEW ACE® C18-PFP - A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase . Source: Chromatography Today. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 3-Chloro-2-iodo-4-(trifluoromethoxy)a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (CAS: 1792885-92-7) [1]. This highly functionalized building block is a crucial intermediate in the development of novel therapeutics, particularly CCR6 inhibitors targeting autoimmune diseases like psoriasis and rheumatoid arthritis[2].

Synthesizing this heavily substituted arene is notoriously difficult due to competing directing effects and severe steric hindrance. This guide breaks down the mechanistic causality behind common failures and provides a self-validating, field-proven protocol to ensure high-yield regioselective halogenation.

Part 1: The Core Challenge – Regioselectivity & Causality

The most common starting material for this synthesis is commercially available 3-chloro-4-(trifluoromethoxy)aniline . The objective is to introduce an iodine atom at the C2 position. However, standard Electrophilic Aromatic Substitution (EAS) invariably fails, leading to the wrong regioisomer.

To understand why, we must analyze the causality of the aromatic directing effects:

Table 1: Directing Effects and Steric Hindrance in Direct EAS
Substituent on Starting MaterialElectronic Directing EffectPredicted EAS Substitution SitesSteric Environment & Causality
-NH₂ (C1) Strong Ortho/Para ActivatingC2, C6Directs strongly to both ortho positions.
-Cl (C3) Weak Ortho/Para DirectingC2, C4 (Blocked), C6Directs to C6 (para) and C2 (ortho).
-OCF₃ (C4) Weak Ortho/Para (Deactivating)C3 (Blocked), C5Directs to C5; easily overridden by -NH₂.
Target Site (C2) Synergistically ActivatedC2 Highly Hindered: Flanked by bulky -Cl and -NH₂.
Major Product Site (C6) Synergistically ActivatedC6 Unhindered: Flanked only by -NH₂ and a small proton.

The Pitfall: Because C6 is electronically activated (ortho to -NH₂, para to -Cl) and sterically accessible, direct iodination with reagents like NIS or I₂/Ag⁺ will almost exclusively yield 5-chloro-2-iodo-4-(trifluoromethoxy)aniline (the C6-iodinated wrong isomer).

Part 2: Troubleshooting & FAQs

Q1: I attempted a direct iodination using NIS in DMF, but NMR confirms the iodine is at the wrong position. How do I force the iodine to the sterically hindered C2 position? A: You cannot overcome this steric barrier using standard EAS. You must switch the mechanistic paradigm from EAS to Directed Ortho Metalation (DoM) . By converting the free amine into a bulky pivalamide (-NHPiv), you introduce a powerful Directed Metalation Group (DMG). The pivalamide oxygen coordinates the lithium of an alkyllithium base, utilizing the Complex-Induced Proximity Effect (CIPE) to deliver the base precisely to the C2 proton[3]. The adjacent chlorine atom exerts a strong inductive pull (-I), synergistically acidifying the C2 proton over the C6 proton, resulting in exclusive C2 lithiation[4].

Q2: During the DoM step with n-BuLi, I am observing massive degradation, complex mixtures, and benzyne formation. What is going wrong? A: n-BuLi is highly prone to initiating lithium-halogen exchange with the C3 chlorine atom, leading to elimination and benzyne intermediate formation.

  • The Fix: Switch to sec-BuLi paired with TMEDA. sec-BuLi is more basic but less nucleophilic, drastically reducing halogen exchange. Furthermore, strict cryogenic control (-78 °C) is non-negotiable to stabilize the ortho-lithiated intermediate before the iodine quench.

Q3: The iodination worked, but I cannot remove the pivaloyl protecting group. Standard NaOH/MeOH reflux does nothing. Why? A: The pivalamide is now flanked by a massive iodine atom at C2 and a chlorine atom at C3. This creates an extreme steric shield around the amide carbonyl, preventing the tetrahedral intermediate required for basic hydrolysis from forming.

  • The Fix: You must use harsh acidic conditions (e.g., 6M HCl in dioxane at reflux for 24-48 hours). Acid-catalyzed hydrolysis relies on protonation of the carbonyl oxygen, which is less sterically demanding than hydroxide attack.

Part 3: Validated Experimental Protocol

This 3-step protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process validation checks are met.

Step 1: Pivaloyl Protection
  • Reaction: Dissolve 3-chloro-4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Add triethylamine (1.5 eq) and cool to 0 °C under argon.

  • Addition: Dropwise add pivaloyl chloride (1.2 eq). Stir for 1 hour at 0 °C, then warm to room temperature for 4 hours.

  • Validation Check: Run a TLC (Hexanes/EtOAc 3:1). The starting aniline (fluorescent, lower R_f) must be completely consumed, replaced by a single higher R_f spot. If SM remains, add 0.2 eq PivCl.

  • Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the pivalamide intermediate.

Step 2: Directed Ortho Metalation (DoM) & Iodination
  • Preparation: Dissolve the pivalamide (1.0 eq) and anhydrous TMEDA (2.5 eq) in anhydrous THF (0.1 M). Cool the flask to strictly -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add sec-BuLi (1.4 M in cyclohexane, 2.2 eq). Note: 1 eq deprotonates the amide N-H; the second eq performs the DoM. Stir at -78 °C for 1.5 hours.

  • Validation Check (Visual): The solution should turn a deep, persistent yellow/orange, indicating successful formation of the dianion.

  • Quench: Rapidly add a solution of strictly anhydrous I₂ (1.5 eq) in THF.

  • Validation Check (Visual): The deep orange color must immediately dissipate, leaving a pale yellow/brown solution.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess iodine. Extract with EtOAc, dry, and purify via silica gel chromatography.

Step 3: Deprotection
  • Reaction: Suspend the iodinated pivalamide in a 1:1 mixture of 1,4-Dioxane and 6M aqueous HCl (0.1 M).

  • Heating: Reflux vigorously (105 °C) for 24–48 hours.

  • Workup: Cool to 0 °C and carefully neutralize with 6M NaOH until pH > 10. Extract with EtOAc.

  • Storage: Purify via recrystallization (Hexanes/CH₂Cl₂). Crucial: Store the final 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline under argon at 4 °C, as the electron-rich aniline is prone to air oxidation.

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the divergent pathways and the necessity of the DoM approach.

SynthesisPathway SM 3-Chloro-4-(trifluoromethoxy)aniline (Starting Material) EAS_Path Direct Iodination (EAS) NIS or I2/Ag+ SM->EAS_Path Electrophilic Substitution DoM_Path 1. PivCl, Et3N 2. sec-BuLi, TMEDA, -78°C 3. I2 SM->DoM_Path Directed Ortho Metalation (DoM) Wrong_Isomer 5-Chloro-2-iodo-4-(trifluoromethoxy)aniline (Wrong Regioisomer - C6) EAS_Path->Wrong_Isomer Steric & Electronic Preference Correct_Isomer 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (Target Compound - C2) DoM_Path->Correct_Isomer Synergistic Directing Effects (NHPiv + Cl)

Divergent pathways in the iodination of 3-chloro-4-(trifluoromethoxy)aniline.

References

  • US Patent 2019/0167659 A1. (2019). CCR6 Compounds. Google Patents.
  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. Retrieved from[Link]

  • Knochel, P. et al. (2021). Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus. ACS Publications. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Spectral Analysis Guide: 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: High-Field vs. Benchtop NMR Platforms & Substituent Effect Resolution Executive Summary: The Analytical Challenge of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: High-Field vs. Benchtop NMR Platforms & Substituent Effect Resolution

Executive Summary: The Analytical Challenge of Polyhalogenated Anilines

In modern pharmaceutical and agrochemical drug design, heavily functionalized building blocks like 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline are prized for their ability to modulate lipophilicity and metabolic stability. However, the presence of three distinct halogens (Cl, I, F) alongside an electron-donating amine (-NH₂) creates a highly complex, sterically hindered electronic environment.

This guide objectively compares the ¹H NMR spectral resolution of this compound against its non-halogenated precursor, evaluating the performance of High-Field (400 MHz) versus Benchtop (80 MHz) NMR platforms. By understanding the causality behind the chemical shifts and leveraging a self-validating experimental protocol, researchers can eliminate spectral ambiguities during structural elucidation.

Mechanistic Causality: Substituent Effects on Chemical Shifts

To accurately interpret the ¹H NMR spectrum of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline, one must analyze the push-pull electronic effects on the aromatic ring compared to its base precursor, [1].

  • The +M Resonance Effect: The -NH₂ group at C1 acts as a strong electron donor via resonance (+M effect). This actively shields the ortho and para positions. Consequently, the H6 proton (ortho to the amine) remains highly shielded, appearing upfield at 6.60 ppm .

  • The -I Inductive Effect: The introduction of Iodine at C2 and Chlorine at C3 introduces powerful electron-withdrawing inductive (-I) effects. This pulls electron density away from the ring and the amine group.

  • Shift Causality: Because of this inductive desheilding, the H5 proton (sandwiched between the -Cl and -OCF₃ groups) is pushed significantly downfield to 7.22 ppm . Furthermore, the electron withdrawal increases the acidity of the amine protons, shifting the broad -NH₂ singlet from ~3.59 ppm in the precursor to 4.32 ppm in the halogenated analog, as corroborated by [2].

Table 1: Quantitative ¹H NMR Data Comparison (Substituent Effects)
Proton Assignment4-(Trifluoromethoxy)aniline (Precursor)3-Chloro-2-iodo-4-(trifluoromethoxy)anilineMechanistic Causality for Shift
-NH₂ (Amine) ~3.59 ppm (br s, 2H)4.32 ppm (br s, 2H)Deshielding via strong -I effect of ortho-I and meta-Cl.
H6 (ortho to NH₂) 6.58 ppm (d, 2H)6.60 ppm (d, 1H, J = 8.6 Hz)Shielded by +M resonance of -NH₂.
H5 (meta to NH₂) 7.00 ppm (d, 2H)7.22 ppm (d, 1H, J = 8.6 Hz)Deshielded by -I effect of adjacent Cl and OCF₃.

*Note: The precursor exhibits a symmetric AA'BB' spin system; the halogenated analog resolves into a strict AB system.

Platform Comparison: High-Field vs. Benchtop NMR

When selecting an analytical platform for polyhalogenated anilines, the difference in resonance frequencies (Δν) relative to the coupling constant (J) dictates the spectral purity. The H5 and H6 protons exhibit an ortho coupling of 8.6 Hz .

  • Benchtop NMR (80 MHz): The chemical shift difference between H5 and H6 is 0.62 ppm, which equates to ~49.6 Hz at 80 MHz. The ratio Δν/J is ~5.7 . Because this ratio is less than 10, the spectrum suffers from second-order distortion (the "roofing effect"), making precise automated integration difficult.

  • High-Field NMR (400 MHz): At 400 MHz, the frequency difference expands to 248 Hz. The ratio Δν/J is ~28.8 . This yields a pristine, strictly first-order spectrum where the doublets are perfectly symmetrical, ensuring absolute quantitative accuracy.

Table 2: Platform Performance Comparison
Analytical ParameterHigh-Field NMR (400 MHz)Benchtop NMR (80 MHz)Operational Impact
Spectral Resolution (Δν/J) ~28.8 (Strictly First-Order)~5.7 (Borderline Second-Order)High-field eliminates "roofing" artifacts, ensuring accurate multiplet integration.
Sensitivity (LOD) < 1 mg API~10–15 mg APIHigh-field is required for mass-limited synthetic intermediates.
¹⁹F-¹H Decoupling Standard hardware capabilityOften unavailableCritical for resolving long-range F-H couplings from the -OCF₃ group.
Throughput & Automation High (Robotic Autosamplers)Moderate (Manual/Batch)Benchtop is ideal for at-line QC; High-field for de novo structural elucidation.

Self-Validating Experimental Protocol

To guarantee the scientific integrity of the NMR data, the following protocol utilizes a self-validating loop. Every step contains an internal check to verify sample purity, magnetic homogeneity, and anhydrous conditions, adhering to rigorous [3].

Step 1: Anhydrous Sample Preparation

  • Action: Weigh exactly 15 mg of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Validation: CDCl₃ lacks exchangeable protons, preventing solvent-solute proton exchange. The TMS acts as an internal validation anchor; if the TMS peak is not exactly at 0.00 ppm, the spectral calibration is rejected.

Step 2: Locking and Shimming

  • Action: Insert the NMR tube and lock onto the deuterium frequency of CDCl₃. Shim the Z1 and Z2 coils until the lock signal stabilizes.

  • Causality & Validation: A stable lock level (>80%) provides real-time proof of magnetic field homogeneity. Poor shimming will artificially broaden the 8.6 Hz doublets, masking the true J-coupling.

Step 3: Pulse Sequence Configuration

  • Action: Apply a standard 30° flip angle (zg30) with a relaxation delay (d1) set to 2.0 seconds .

  • Causality & Validation: Heavily halogenated anilines lack adjacent protons, drastically increasing their longitudinal (T1) relaxation times due to reduced dipole-dipole interactions. A 2.0s delay ensures complete magnetization recovery. If the integral of H5 does not perfectly match H6 (1:1 ratio), it validates that the T1 delay was insufficient.

Step 4: Acquisition, Processing, and Moisture Check

  • Action: Acquire 16 scans. Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transformation.

  • Causality & Validation (The Integrity Check): Integrate the aromatic protons (set to 2.00). Next, integrate the broad -NH₂ singlet at 4.32 ppm. If the -NH₂ integral is < 1.95 , it proves the sample has absorbed atmospheric moisture, causing proton exchange with trace D₂O/H₂O. The protocol self-invalidates, prompting immediate sample re-preparation.

Workflow Visualization

NMR_Resolution_Workflow A Sample: 3-Chloro-2-iodo- 4-(trifluoromethoxy)aniline (+ 0.03% TMS in CDCl3) B Deuterium Lock & Shim Validation: Lock > 80% A->B C Platform Selection B->C D Benchtop NMR (80 MHz) Δν/J ≈ 5.7 (Second-Order) C->D Routine QC E High-Field NMR (400 MHz) Δν/J ≈ 28.8 (First-Order) C->E Structural Elucidation F Acquisition (16 Scans) d1 = 2.0s (T1 Relaxation) D->F E->F G Validation Check NH2 Integral == 2.0 F->G

Figure 1: Self-validating NMR workflow and platform selection logic for halogenated anilines.

References

  • Title: US Patent 2019/0167659 A1 - CCR6 COMPOUNDS Source: Google Patents URL
  • Title: NMR Spectroscopy Principles and Application (ESI Standards) Source: The Royal Society of Chemistry URL: [Link]

Comparative

Mass Spectrometry of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline: A Platform Comparison Guide

Target Audience: Analytical Chemists, Pharmacokinetics Researchers, and Drug Development Scientists. Executive Summary & Physicochemical Profiling 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (CAS: 1792885-92-7)[1] is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetics Researchers, and Drug Development Scientists.

Executive Summary & Physicochemical Profiling

3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (CAS: 1792885-92-7)[1] is a highly functionalized, sterically hindered halogenated building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals (e.g., urea-based soluble epoxide hydrolase inhibitors)[2].

From a mass spectrometry (MS) perspective, this compound presents a unique analytical challenge and opportunity. The molecule (Exact Mass: 336.8978 Da) features competing electronic effects:

  • The Amine Group (-NH₂): Typically directs positive mode Electrospray Ionization (ESI+).

  • The Halogens (-Cl, -I) & Trifluoromethoxy (-OCF₃) Groups: These massive electron-withdrawing groups (EWGs) severely reduce the basicity of the amine, suppressing ESI+ efficiency. However, they excel at stabilizing negative charge, making the molecule highly amenable to negative mode ESI (ESI-)[3] and Electron Ionization (EI).

This guide objectively compares the performance of LC-ESI-MS/MS versus GC-EI-MS for the characterization and trace quantitation of this compound, providing causality-driven protocols and self-validating experimental workflows.

Platform Comparison Matrix

To select the optimal platform, scientists must weigh the need for structural elucidation (isotopic fidelity) against the need for high-throughput trace quantitation.

MetricPlatform A: GC-EI-MS (70 eV)Platform B: LC-ESI-MS/MS (QqQ)
Primary Ionization Radical Cation [M]⁺• (m/z 336.9)Deprotonated [M-H]⁻ (m/z 335.9)
Key Advantage Exceptional isotopic fidelity ( Cl 3 :1 ratio).Superior sensitivity for trace quantitation.
Fragmentation Rich structural fragmentation (loss of I•).Highly specific MRM transitions ([CF₃O]⁻).
Matrix Tolerance Moderate (requires volatile matrix/derivatization).High (compatible with biological fluids/precipitation).
Best Application Impurity profiling, structural confirmation.Pharmacokinetics, high-throughput screening.

Mechanistic Fragmentation Pathways

Understanding the bond dissociation energies (BDE) within 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline is critical for optimizing Collision-Induced Dissociation (CID) parameters.

Negative Mode ESI (ESI-): In ESI-, the molecule readily deprotonates to form [M-H]⁻ at m/z 335.9.

  • Low-Energy CID (20 eV): The highly polarizable, relatively weak C-I bond (BDE ~65 kcal/mol) cleaves preferentially, yielding the iodide anion [I]⁻ at m/z 126.9 [4].

  • High-Energy CID (38 eV): The C(aryl)-O bond is exceptionally strong due to the inductive pull of the fluorine atoms. Cleaving this bond requires significantly higher activation energy, ultimately yielding the characteristic trifluoromethoxy anion [CF₃O]⁻ at m/z 85.0 [2][5].

Electron Ionization (GC-EI): At 70 eV, the molecule forms a robust molecular ion [M]⁺•. The dominant fragmentation pathway is the homolytic cleavage of the iodine radical (-127 Da), generating an [M-I]⁺ cation at m/z 210.0. The preservation of the chlorine atom in this fragment maintains the distinct 3:1 (³⁵Cl:³⁷Cl) isotopic signature, providing a built-in structural confirmation tool.

MS_Fragmentation M_neg [M-H]⁻ m/z 335.9 F_CF3O [CF3O]⁻ m/z 85.0 M_neg->F_CF3O High CE (38 eV) C(aryl)-O Cleavage F_I [I]⁻ m/z 126.9 M_neg->F_I Low CE (20 eV) C-I Cleavage M_pos [M+H]⁺ m/z 337.9 F_LossI_pos [M+H-HI]⁺ m/z 209.9 M_pos->F_LossI_pos Loss of HI (-128 Da)

Figure 1: CID fragmentation pathways for 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline in ESI MS/MS.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal checks (System Suitability Tests - SST) to verify instrument performance in real-time.

Workflow cluster_GC Platform A: GC-EI-MS cluster_LC Platform B: LC-ESI-MS/MS Sample Analyte C7H4ClF3INO EI_Ion EI Source (70 eV) M⁺• Generation Sample->EI_Ion Volatilization ESI_Ion ESI Source Pos/Neg Switching Sample->ESI_Ion Liquid Injection GC_Det Full Scan / SIM Isotope Profiling EI_Ion->GC_Det Mass Analysis LC_Det MRM Mode Trace Quantitation ESI_Ion->LC_Det Tandem MS

Figure 2: Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS platforms.

Protocol A: LC-ESI-MS/MS (Trace Quantitation)

Causality: While anilines are typically analyzed in positive mode, the massive electron-withdrawing nature of the -OCF₃, -Cl, and -I groups favors negative mode deprotonation for superior signal-to-noise ratios.

  • Chromatography: Use a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to minimize on-column diffusion.

  • Mobile Phase:

    • Phase A: Water + 10 mM Ammonium Fluoride (NH₄F). Why? Fluoride acts as a strong gas-phase base, dramatically enhancing negative ion yields compared to standard formic acid buffers.

    • Phase B: Acetonitrile.

  • Self-Validation Step (Ion Ratio): Program the MS to monitor both the m/z 335.9 → 126.9 (Quantifier) and m/z 335.9 → 85.0 (Qualifier) transitions. A stable peak area ratio of ~3:1 (Quant/Qual) across the calibration curve validates the absence of isobaric matrix interferences.

Protocol B: GC-EI-MS (Structural Elucidation)

Causality: The compound is sufficiently volatile for GC analysis without derivatization, provided the inlet is highly deactivated to prevent iodine loss on hot metal surfaces.

  • Inlet & Column: Splitless injection at 250°C using an ultra-inert liner. Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: 60°C (hold 1 min) to 300°C at 20°C/min.

  • Self-Validation Step (Isotopic Fidelity): In full scan mode (m/z 50–400), verify the molecular ion cluster at m/z 336.9 and 338.9. The ratio must be strictly 3:1 (±5%). Any deviation indicates detector saturation or co-elution, invalidating the run.

Quantitative Data Summary: Optimized MRM Transitions

For researchers developing high-throughput LC-QqQ assays, the following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters derived from the mechanistic fragmentation logic[2][5].

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)PolarityStructural Assignment
335.9 126.9 5020Negative[I]⁻ (Quantifier)
335.9 85.0 5038Negative[CF₃O]⁻ (Qualifier)
337.9 209.9 5025Positive[M+H-HI]⁺ (Alternative)

Note: While positive mode transitions are viable, negative mode is strongly recommended for this specific analyte due to a 5x to 10x improvement in the Limit of Detection (LOD).

Sources

Validation

Advanced Synthetic Alternatives to 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline: A Comparative Guide for Drug Development

Introduction & Mechanistic Context In modern drug discovery and agrochemical development, highly functionalized aniline derivatives are prized building blocks. 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (CAS: 1792885-92...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

In modern drug discovery and agrochemical development, highly functionalized aniline derivatives are prized building blocks. 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (CAS: 1792885-92-7) is a prime example, frequently utilized in the synthesis of complex therapeutics, including CCR6 modulators for inflammatory diseases[1].

This molecule's architecture is deliberately designed for late-stage functionalization[2]:

  • Trifluoromethoxy (-OCF3) Group: Enhances lipophilicity, membrane permeability, and metabolic stability.

  • Aniline Core: Provides a nucleophilic handle for amidation or Buchwald-Hartwig aminations.

  • Iodine (C2) & Chlorine (C3): Offer orthogonal reactivity. The C2-iodine is highly reactive toward palladium-catalyzed cross-coupling, while the C3-chlorine provides extreme steric bulk and a secondary site for late-stage modification.

However, the dense, di-ortho substitution pattern makes this specific reagent exceptionally sterically hindered, costly, and sometimes difficult to source at scale. For researchers optimizing synthetic routes, selecting an alternative reagent that balances structural fidelity with synthetic accessibility is critical.

The Core Comparison: Alternative Reagents

When bypassing the target compound, the choice of alternative depends entirely on which structural features are essential for the final molecule's Structure-Activity Relationship (SAR).

Alternative A: 3-Chloro-4-(trifluoromethoxy)aniline

Best for: Syntheses where the C2-substitution is either unnecessary for SAR or will be installed via late-stage C-H activation.

  • Advantages: Lacking the iodine atom, this compound is significantly more cost-effective and widely available from commercial vendors. It retains the exact electronic profile of the target's core.

  • Limitations: Requires electrophilic iodination if a C2-linkage is mandatory, adding a synthetic step.

Alternative B: 2-Iodo-4-(trifluoromethoxy)aniline

Best for: Direct C-C bond formation at the 2-position without the extreme steric hindrance of the adjacent chlorine atom.

  • Advantages: Retains the highly reactive C2-iodine, facilitating rapid, low-temperature Palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira)[3].

  • Limitations: The absence of the 3-chloro group alters the steric conformation of the final molecule, which may impact target binding affinity.

Alternative C: 2-Bromo-3-chloro-4-(trifluoromethoxy)aniline

Best for: Exact structural analogs where the cost or stability of the iodide is a limiting factor.

  • Advantages: Maintains the exact substitution pattern of the target molecule but replaces the labile iodine with a more stable bromine atom[4].

  • Limitations: Aryl bromides undergo oxidative addition more slowly than aryl iodides. This necessitates the use of more active, electron-rich palladium catalysts and specialized bulky ligands[5].

Quantitative Data & Reagent Profiling

The following table summarizes the key physical and strategic differences between the target molecule and its alternatives.

ReagentCAS NumberMol. WeightReactive HalogensRelative CostOptimal Coupling Chemistry
Target Molecule 1792885-92-7337.46 g/mol I, ClHighSuzuki, Buchwald-Hartwig
Alternative A 64628-73-5211.57 g/mol ClLowAmidation, C-H Activation
Alternative B 845866-79-7303.02 g/mol IMediumSuzuki, Sonogashira
Alternative C 1805410-41-6290.46 g/mol Br, ClMediumBuchwald-Hartwig (w/ bulky ligands)

Synthetic Strategy & Decision Workflow

Choosing the correct alternative requires analyzing the downstream coupling requirements. The decision matrix below outlines the logical pathway for reagent selection.

DecisionTree Start Target: Substituted Aniline Core (Cost/Stability Issues) Q1 Is the 3-Chloro group essential for SAR? Start->Q1 Q2 Is direct C-C coupling required at position 2? Q1->Q2 Yes AltB Use Alternative B: 2-Iodo-4-(trifluoromethoxy)aniline Q1->AltB No AltC Use Alternative C: 2-Bromo-3-chloro-4-(trifluoromethoxy)aniline Q2->AltC Yes AltA Use Alternative A: 3-Chloro-4-(trifluoromethoxy)aniline Q2->AltA No

Caption: Decision matrix for selecting the optimal alternative reagent based on structural and synthetic requirements.

Experimental Protocols & Mechanistic Causality

When utilizing Alternative C (the aryl bromide) instead of the target aryl iodide, standard coupling conditions will often fail due to the combined steric hindrance of the adjacent amine and chlorine groups, coupled with the higher bond dissociation energy of the C-Br bond.

To overcome this, a self-validating system using bulky, electron-rich phosphine ligands (such as XPhos or P(t-Bu)3) is strictly required[6].

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Alternative C

1. Catalyst & Ligand Selection (The Causality):

  • Choice: Use Pd2(dba)3 (2 mol%) and XPhos (4 mol%).

  • Why: The electron-rich nature of XPhos accelerates the challenging oxidative addition of Pd(0) into the C-Br bond. Simultaneously, the extreme steric bulk of the dialkylbiaryl phosphine ligand forces the palladium intermediate into a monoligated state, which dramatically accelerates the final reductive elimination step to yield the hindered biaryl product[5].

2. Reagent Assembly:

  • In an inert atmosphere (glovebox or Schlenk line), charge an oven-dried vial with Alternative C (1.0 equiv), the desired arylboronic acid (1.5 equiv), anhydrous K3PO4 (2.0 equiv), Pd2(dba)3 (0.02 equiv), and XPhos (0.04 equiv).

  • Self-Validation Check: The use of anhydrous K3PO4 over weaker bases (like Na2CO3) is critical here; stronger, soluble bases facilitate the transmetalation step more efficiently in sterically congested environments.

3. Reaction Execution:

  • Add degassed 1,4-Dioxane (0.2 M relative to the halide). Seal the vial and heat to 100 °C for 16 hours.

  • Why: Elevated temperatures are necessary to overcome the activation barrier imposed by the di-ortho substitution flanking the reactive bromide.

4. Workup & Purification:

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

CatalyticCycle Pd0 Pd(0) + Bulky Ligand (e.g., XPhos) OxAdd Oxidative Addition (Overcoming Steric Hindrance) Pd0->OxAdd TransMet Transmetalation (Boronic Acid/Amine) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Accelerated by Ligand Bulk) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Halide Alternative C (Aryl Bromide) Halide->OxAdd

Caption: Palladium-catalyzed cross-coupling cycle highlighting the role of bulky ligands in overcoming steric hindrance.

References

  • ACUBIOCHEM. "3-Chloro-2-iodo-4-(trifluoromethoxy)aniline".
  • Googleapis (US Patent 2019/0167659 A1). "CCR6 COMPOUNDS".
  • CymitQuimica. "CAS 64628-73-5: 3-Chloro-4-(trifluoromethoxy)aniline".
  • SCBT. "2-Iodo-4-(trifluoromethoxy)aniline | CAS 845866-79-7".
  • EvitaChem. "Screening Compounds P41676 | 2-Bromo-3-chloro-4-(trifluoromethoxy)aniline".
  • Wikipedia. "Buchwald–Hartwig amination".
  • ACS Publications. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters".

Sources

Comparative

Advanced Building Block Profiling: 3-Chloro- vs. 3-Bromo-2-iodo-4-(trifluoromethoxy)aniline in Sequential Cross-Coupling

In modern medicinal chemistry and agrochemical development, polyhalogenated anilines bearing fluorinated motifs are indispensable scaffolds. The trifluoromethoxy (-OCF₃) group acts as a "super-halogen," imparting excepti...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry and agrochemical development, polyhalogenated anilines bearing fluorinated motifs are indispensable scaffolds. The trifluoromethoxy (-OCF₃) group acts as a "super-halogen," imparting exceptional lipophilicity (Hansch π=1.04 ) and metabolic stability to drug candidates [1].

When designing synthetic routes utilizing 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline versus 3-Bromo-2-iodo-4-(trifluoromethoxy)aniline , the critical decision hinges on the orthogonal reactivity of the halogens at the C2 and C3 positions. This guide provides an objective, data-driven comparison of these two building blocks, detailing the causality behind their reactivity profiles and establishing self-validating protocols for their application.

Physicochemical and Reactivity Profiling

The fundamental divergence between these two compounds lies in the bond dissociation energies (BDE) and steric profiles of the C3-halogen. While both compounds feature a highly reactive C2-iodine—primed for rapid oxidative addition by Pd(0) species—the C3-substituent dictates the late-stage functionalization strategy.

Quantitative Comparison Data
Property / Parameter3-Chloro-2-iodo-4-(OCF₃)aniline3-Bromo-2-iodo-4-(OCF₃)anilineMechanistic Implication
C3-Halogen BDE ~97 kcal/mol (Strong)~81 kcal/mol (Moderate)Cl requires specialized Buchwald ligands; Br couples under standard conditions.
Chemoselectivity (C2 vs C3) Absolute (C-I reacts exclusively)High (Requires temperature control)Br risks competitive oxidative addition if temperature exceeds 60°C.
Steric Bulk (vdW Radius) 1.75 Å1.85 ÅBr induces greater torsion out of the aromatic plane for adjacent substituents.
Electronegativity (Pauling) 3.162.96Cl exerts a stronger inductive pull, slightly reducing aniline nucleophilicity.
Strategic Utility Stable pharmacophore retentionScaffold for divergent functionalizationChoose Cl for metabolic blocking; choose Br for synthesizing complex tricycles.

Orthogonal Reactivity & Mechanistic Causality

The success of sequential cross-coupling relies on exploiting the kinetic differences in oxidative addition. The C2-I bond is the weakest link. The electron-withdrawing nature of the -OCF₃ group further depletes electron density from the aromatic ring, accelerating the oxidative addition of electron-rich Pd(0) catalysts [2].

  • The 3-Chloro Advantage: Chlorine is highly resistant to standard Pd-catalysis. This allows you to push the C2-I coupling to completion using elevated temperatures without risking oligomerization. The C3-Cl bond can then be retained in the final drug molecule to block CYP450-mediated metabolism.

  • The 3-Bromo Advantage: Bromine offers a synthetic handle for a second, milder cross-coupling event. However, causality dictates that the initial C2-I coupling must be performed under strictly controlled, mild conditions (e.g., room temperature to 50°C) to prevent premature activation of the C3-Br bond.

Reactivity Start 3-Halo-2-iodo-4-(OCF3)aniline Step1 C2-Iodo Coupling (Mild Pd Catalysis) Start->Step1 Int_Br X = Br Intermediate (Highly Reactive) Step1->Int_Br X = Br Int_Cl X = Cl Intermediate (Stable/Less Reactive) Step1->Int_Cl X = Cl Prod_Br C3-Bromo Coupling (Standard Pd) Int_Br->Prod_Br Divergent Synthesis Prod_Cl_1 C3-Chloro Coupling (Buchwald Ligands) Int_Cl->Prod_Cl_1 Harsh Conditions Prod_Cl_2 Retain Chlorine (Pharmacophore) Int_Cl->Prod_Cl_2 No Further Reaction

Divergent synthetic pathways based on C3-halogen reactivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an observable metric to confirm causality and prevent downstream failures.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C2-Iodo

Applicable to both the 3-Chloro and 3-Bromo derivatives.

Objective: Selectively couple an aryl boronic acid at the C2 position while preserving the C3 halogen.

  • Preparation (Anaerobic Control): In a nitrogen-filled glovebox, charge a Schlenk flask with the halo-iodo-aniline (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

    • Causality: Pd(dppf)Cl2​ is a bidentate, sterically demanding catalyst that excels at C-I activation while resisting the oxidative addition of C-Br at low temperatures.

  • Solvent & Base Addition: Add degassed 1,4-Dioxane/Water (4:1 v/v) followed by K2​CO3​ (2.0 equiv).

    • Causality: K2​CO3​ is a mild base; stronger bases (like KOtBu ) risk degrading the -OCF₃ group or promoting unwanted side reactions at the free aniline amine.

  • Controlled Heating: Heat the reaction strictly to 50°C.

    • Self-Validation Checkpoint 1: Monitor via LC-MS after 2 hours. The appearance of a single product mass [M+H]+ corresponding to the mono-coupled product validates chemoselectivity. If a di-coupled mass appears (in the case of the 3-bromo compound), the temperature is too high or the Pd loading must be reduced.

    • Self-Validation Checkpoint 2: If the solution turns immediately black upon heating, Pd(0) precipitation (catalyst death) has occurred, indicating oxygen ingress. The system has failed the anaerobic validation.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via flash chromatography.

Protocol B: Divergent Late-Stage Functionalization at C3

For the 3-Bromo Intermediate:

  • Conditions: Pd(PPh3​)4​ (0.05 equiv), Aryl boronic acid (1.5 equiv), Na2​CO3​ (2.0 equiv), Toluene/EtOH/H₂O, 80°C.

  • Validation: The C-Br bond will smoothly couple. Complete consumption of the starting material within 4 hours confirms successful activation.

For the 3-Chloro Intermediate (If coupling is desired):

  • Conditions: Pd2​(dba)3​ (0.02 equiv), XPhos (0.08 equiv), Aryl boronic acid (2.0 equiv), K3​PO4​ (3.0 equiv), 1,4-Dioxane, 100°C.

  • Causality: The electron-rich, bulky XPhos ligand is mandatory to lower the activation energy barrier for the strong C-Cl bond. Standard phosphines will fail [3].

Workflow Prep 1. Reagent Prep Degassed Solvents Rxn 2. Reaction Pd Cat + Base Prep->Rxn Monitor 3. Monitoring LC-MS Control Rxn->Monitor Quench 4. Quench NH4Cl (aq) Monitor->Quench

Self-validating experimental workflow for chemoselective coupling.

Summary and Selection Guide

When deciding between these two reagents for your synthesis pipeline:

  • Select 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline if your target molecule requires a halogen at the 3-position for steric blocking or metabolic stability. It provides a robust, idiot-proof C2-coupling profile with zero risk of over-reaction.

  • Select 3-Bromo-2-iodo-4-(trifluoromethoxy)aniline if you are building complex, poly-substituted heterocycles (e.g., indoles or quinolines) where sequential, divergent cross-coupling at both the C2 and C3 positions is required.

References

  • Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy Substituted Anilines: Metalation as the Key Step for Structural Elaboration. The Journal of Organic Chemistry. Available at: [Link]

  • Solé, D., & Fernández, I. (2009). Stereoselective Oxindole Synthesis by Palladium-Catalyzed Cyclization Reaction.... Organic Letters. Available at: [Link]

Validation

A Comparative Guide to the X-ray Crystallography of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of Halogenated Anilines Substituted anilines are foundational scaffolds in the realms of medicinal chemistry and m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Halogenated Anilines

Substituted anilines are foundational scaffolds in the realms of medicinal chemistry and materials science.[1] The specific nature, positioning, and orientation of substituents on the aniline ring dramatically influence the molecule's conformation, electronic properties, and, consequently, its biological activity and material characteristics.[1] Among these, halogenated anilines are crucial building blocks for a wide array of pharmaceuticals and agrochemicals.[2] The introduction of halogens such as chlorine, iodine, and the trifluoromethoxy group can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

This guide provides a comprehensive technical overview of the X-ray crystallographic analysis of derivatives related to "3-Chloro-2-iodo-4-(trifluoromethoxy)aniline." While, to the best of our knowledge, the specific crystal structure of this particular compound is not publicly available, this guide will offer a comparative analysis of structurally similar halogenated anilines. By examining the crystallographic data of its isomers and other relevant derivatives, we can gain valuable insights into the expected solid-state behavior, intermolecular interactions, and crystal packing of this class of compounds. Understanding these structural nuances is paramount for rational drug design and the development of novel functional materials.[1][2]

Core Methodologies in Structural Elucidation

The determination of the three-dimensional structure of substituted anilines relies on a combination of experimental and computational techniques.[1] Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement in the solid state, providing unparalleled accuracy in bond lengths, bond angles, and intermolecular interactions.[1][2] This is often complemented by Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state structural information and Density Functional Theory (DFT) for computational analysis and prediction of molecular properties.[1]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and patience. The following diagram and protocol outline the typical workflow for single-crystal X-ray diffraction of a novel halogenated aniline derivative.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline Derivative screening Screening of Solvents and Conditions synthesis->screening Purified Compound crystallization Growing High-Quality Single Crystals mounting Crystal Mounting crystallization->mounting Suitable Crystal (0.1-0.5 mm) screening->crystallization diffractometer X-ray Diffraction Data Collection mounting->diffractometer data_processing Data Processing & Integration diffractometer->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Information File (CIF)

Caption: A generalized workflow for determining the crystal structure of a novel compound.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol provides a generalized yet detailed procedure for obtaining the crystal structure of a halogenated aniline derivative.

1. Crystal Growth: The Critical First Step

The most challenging, and often rate-limiting, step is the growth of high-quality single crystals suitable for diffraction.[2] For small molecules like substituted anilines, the following methods are commonly employed:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then enclosed in a larger, sealed container with a less volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility, promoting crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly to room temperature.

Causality Behind Experimental Choices: The choice of solvent is paramount and often requires extensive screening.[1] The ideal solvent should have moderate solubility for the compound of interest and a suitable vapor pressure for the chosen crystallization method. The goal is to achieve a slow transition to supersaturation, which encourages the formation of a single, well-ordered crystal lattice rather than amorphous precipitate or polycrystalline material.

2. Data Collection

  • Crystal Mounting: A single crystal of ideal dimensions (typically 0.1-0.5 mm) with no visible defects is carefully selected under a microscope and mounted on a goniometer head.[2]

  • Diffractometer Setup: The mounted crystal is placed in an X-ray diffractometer.[2] The crystal is typically cooled to a low temperature (100-150 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[2]

  • X-ray Source and Data Acquisition: Monochromatic X-rays, commonly from a Mo Kα (λ = 0.71073 Å) or Cu Kα source, are directed at the crystal.[2] The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.[2]

3. Structure Solution and Refinement

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are also measured.[2]

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or Patterson synthesis.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the fit between the calculated and observed structure factors.[2] This iterative process adjusts atomic positions, and thermal displacement parameters until the model converges.

  • Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Comparative Crystallographic Data of Halogenated Aniline Derivatives

While the crystal structure for "3-Chloro-2-iodo-4-(trifluoromethoxy)aniline" is not available, we can draw valuable comparisons from its isomers and other related dihalogenated anilines. The transposition of halogen atoms can lead to significant changes in crystal packing, as evidenced by the different space groups and unit cell dimensions of 4-chloro-2-iodoaniline and 2-chloro-4-iodoaniline.[2]

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
4-Chloro-2-iodoanilineC₆H₅ClINOrthorhombicPbca4.1538(4)11.3685(11)15.8550(16)909090748.71(13)4[3]
2-Chloro-4-iodoanilineC₆H₅ClINMonoclinicP2₁/c5.6277(2)8.7859(3)14.9217(5)9096.148(1)90737.79(4)4[4]
3-Chloro-4-fluoroanilineC₆H₅ClFNOrthorhombicPbca--------[2]

Analysis of Intermolecular Interactions

The crystal packing of halogenated anilines is governed by a network of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-stacking.

  • Hydrogen Bonding: The amino group in anilines can act as a hydrogen bond donor. In the crystal structure of 4-chloro-2-iodoaniline, molecules are linked by N—H⋯N hydrogen bonds, forming chains.[2][3] In contrast, the structure of 2-chloro-4-iodoaniline is stabilized by weaker N—H⋯N, N—H⋯I, and N—H⋯Cl interactions.[2][4]

  • Halogen Bonding: Halogen bonds, where a halogen atom acts as an electrophilic species, can also play a role in the crystal packing. A Cl⋯I interaction is observed in the crystal structure of 4-chloro-2-iodoaniline.[2] In some perhalogenated anilines, I⋯N halogen bonds can be the dominant supramolecular interaction.[5]

  • π-Stacking: The aromatic rings of aniline derivatives can interact through π-stacking. In 4-chloro-2-iodoaniline, highly offset π-stacking is observed between parallel planes of neighboring molecules.[3]

The following diagram illustrates the key intermolecular interactions that can be expected in the crystal structure of a halogenated aniline.

intermolecular_interactions Potential Intermolecular Interactions in Halogenated Anilines Aniline Substituted Aniline Molecule HBond N-H...N Hydrogen Bond Aniline->HBond forms chains/dimers XBond Cl...I Halogen Bond Aniline->XBond directional interaction PiStack π-π Stacking Aniline->PiStack stabilizes packing WeakHBond N-H...X (X=Cl, I) Weak Hydrogen Bond Aniline->WeakHBond contributes to stability

Caption: A diagram showing the types of non-covalent interactions that direct crystal packing.

Alternative Structural Elucidation Techniques

While X-ray crystallography provides the gold standard for solid-state structure, other techniques offer complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of atoms in solution, allowing for the determination of connectivity and conformation in the solution state.

  • Computational Modeling (DFT): Density Functional Theory calculations can be used to predict the lowest energy conformation of a molecule, calculate molecular properties, and analyze intermolecular interaction energies.[1][6] This can be a powerful tool for rationalizing observed crystal packing or predicting likely polymorphs.

Conclusion and Future Outlook

The structural elucidation of "3-Chloro-2-iodo-4-(trifluoromethoxy)aniline" and its derivatives through single-crystal X-ray crystallography is a critical step in understanding their structure-property relationships. Although a definitive crystal structure for the title compound remains to be reported, a comparative analysis of its isomers and other halogenated anilines provides a robust framework for predicting its solid-state behavior. The interplay of hydrogen bonds, halogen bonds, and π-stacking interactions will undoubtedly govern its crystal packing. For researchers in drug discovery, a detailed understanding of these interactions is invaluable for designing molecules with improved efficacy, selectivity, and pharmacokinetic properties. Future work should focus on the successful crystallization and structure determination of "3-Chloro-2-iodo-4-(trifluoromethoxy)aniline" to provide a more complete picture of this important class of molecules.

References

  • Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide. Benchchem.
  • A Comparative Guide to the X-ray Crystallography of Halogenated Aniline Derivatives. Benchchem.
  • Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design - ACS Publications.
  • Halogen bonds versus hydrogen bonds in the crystal packing formation of halogen substituted anilines. ResearchGate.
  • A New Model for Proposing Crystallization Mechanisms at the Molecular Level Based on Energetic and Topological Data of Supramolecular Interactions: An Application to Halogenated Anilines. ACS Publications.
  • Crystal structure of 4-chloro-2-iodoaniline. PMC - NIH.
  • 2-Chloro-4-iodoaniline. ResearchGate.

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

This guide provides an in-depth comparison of plausible synthetic strategies for obtaining 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline, a highly substituted aniline derivative with potential applications in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of plausible synthetic strategies for obtaining 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline, a highly substituted aniline derivative with potential applications in pharmaceutical and agrochemical research. Given the absence of a standardized, published protocol for this specific molecule, this document outlines theoretically sound synthetic routes, grounded in established principles of organic chemistry. The proposed methodologies are evaluated based on predicted regioselectivity, potential yield, and the practicality of the reaction conditions.

The strategic placement of chloro, iodo, and trifluoromethoxy substituents on the aniline scaffold offers a unique platform for the development of novel compounds with tailored electronic and steric properties. The insights and detailed protocols presented herein are intended to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Strategic Considerations for Synthesis: Directing Group Effects

The design of a successful synthesis hinges on understanding the directing effects of the substituents on the starting material, 4-(trifluoromethoxy)aniline.

  • Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions.[1][2]

  • Trifluoromethoxy Group (-OCF₃): A deactivating group due to the strong inductive effect of the fluorine atoms, yet it directs electrophiles to the ortho and para positions via resonance of the oxygen lone pairs.[3][4]

In 4-(trifluoromethoxy)aniline, the position para to the amino group is occupied. Therefore, electrophilic substitution is primarily directed to the positions ortho to the highly activating amino group.

Proposed Synthetic Pathways

Two primary strategies are proposed and evaluated: a "Chlorination-First" approach and an "Iodination-First" approach. A third, alternative route is also considered for a comprehensive comparison.

Route 1: Iodination-First Approach

This strategy involves the initial iodination of 4-(trifluoromethoxy)aniline, followed by chlorination.

Iodination-First Approach start 4-(Trifluoromethoxy)aniline step1 Iodination (e.g., ICl or NIS/TFA) start->step1 intermediate 2-Iodo-4-(trifluoromethoxy)aniline step1->intermediate step2 Chlorination (e.g., NCS or SO2Cl2) intermediate->step2 product 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (Minor Product) step2->product Predicted Minor side_product 6-Chloro-2-iodo-4-(trifluoromethoxy)aniline (Major Product) step2->side_product Predicted Major

Caption: Predicted outcome of the Iodination-First synthetic route.

Causality Behind Experimental Choices: The initial iodination is expected to be highly regioselective, yielding the 2-iodo derivative due to the strong directing effect of the amino group.[5] However, the subsequent chlorination of 2-iodo-4-(trifluoromethoxy)aniline is predicted to be problematic. The still-powerful amino group would preferentially direct the incoming chlorine to the vacant ortho position (position 6), leading to the undesired isomer as the major product.

Route 2: Chlorination-First Approach (Recommended)

This proposed route commences with the chlorination of 4-(trifluoromethoxy)aniline, followed by iodination. To achieve the desired regiochemistry, a modification to the directing effect of the amino group is necessary.

Chlorination-First Approach start 4-(Trifluoromethoxy)aniline step1 Protonation (Strong Acid) followed by Chlorination (e.g., NCS) start->step1 intermediate 3-Chloro-4-(trifluoromethoxy)aniline step1->intermediate step2 Iodination (e.g., ICl or NIS/TFA) intermediate->step2 product 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (Major Product) step2->product

Caption: The recommended Chlorination-First synthetic pathway.

Causality Behind Experimental Choices: Direct chlorination of 4-(trifluoromethoxy)aniline would likely yield the 2-chloro isomer as the major product. To circumvent this, the amino group is protonated in a strongly acidic medium to form the anilinium ion (-NH₃⁺). This transformation converts the activating ortho, para-director into a deactivating meta-director.[6][7] The trifluoromethoxy group, although deactivating, will still direct to the ortho and para positions relative to itself. In the anilinium ion, the positions meta to the -NH₃⁺ group are positions 3 and 5. The trifluoromethoxy group at position 4 will direct to positions 3 and 5. Therefore, chlorination of the anilinium salt is predicted to selectively yield the desired 3-chloro-4-(trifluoromethoxy)aniline intermediate.

The subsequent iodination of this intermediate is anticipated to be highly regioselective. The amino group, now deprotonated, is the most powerful activating group on the ring and will direct the iodine to its vacant ortho position (position 2). The chloro and trifluoromethoxy groups also direct to this position, further enhancing the selectivity.

Route 3: Protection-Mediated Synthesis

This alternative approach involves protecting the highly reactive amino group to modulate its directing strength.

Protection-Mediated Synthesis start 4-(Trifluoromethoxy)aniline step1 Iodination start->step1 intermediate1 2-Iodo-4-(trifluoromethoxy)aniline step1->intermediate1 step2 Amine Protection (e.g., Acetylation) intermediate1->step2 intermediate2 N-(2-iodo-4-(trifluoromethoxy)phenyl)acetamide step2->intermediate2 step3 Chlorination intermediate2->step3 intermediate3 N-(3-chloro-2-iodo-4-(trifluoromethoxy)phenyl)acetamide step3->intermediate3 step4 Deprotection intermediate3->step4 product 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline step4->product

Caption: A multi-step approach involving amine protection.

Causality Behind Experimental Choices: By converting the amino group to an acetanilide, its activating effect is diminished. In the subsequent chlorination step, the directing influence of the iodo and trifluoromethoxy groups may become more significant, potentially favoring substitution at the 3-position. However, this route is longer and the regioselectivity of the chlorination step is less certain, likely leading to a mixture of isomers.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Iodination-FirstRoute 2: Chlorination-First (Recommended)Route 3: Protection-Mediated
Predicted Yield LowHighModerate
Regioselectivity Poor in chlorination stepHigh in both stepsModerate in chlorination step
Number of Steps 224
Ease of Purification Difficult due to isomersEasier, higher purity intermediateDifficult due to multiple steps and potential isomers
Key Challenge Unfavorable regioselectivity of chlorinationHandling of strong acidsMultiple steps, potential for low overall yield

Experimental Protocols

The following are detailed, hypothetical protocols for the recommended "Chlorination-First" approach.

Protocol 1: Synthesis of 3-Chloro-4-(trifluoromethoxy)aniline

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (1.1 eq) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes to ensure complete formation of the anilinium salt.

  • Add N-chlorosuccinimide (1.05 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 3-chloro-4-(trifluoromethoxy)aniline.

Protocol 2: Synthesis of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

Materials:

  • 3-Chloro-4-(trifluoromethoxy)aniline

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (ACN)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-chloro-4-(trifluoromethoxy)aniline (1.0 eq) in acetonitrile.

  • Add a catalytic amount of trifluoroacetic acid (0.1 eq).

  • Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated sodium thiosulfate solution to remove any unreacted iodine.

  • Neutralize the mixture with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, 3-chloro-2-iodo-4-(trifluoromethoxy)aniline.

Conclusion

Based on a thorough analysis of directing group effects and established synthetic methodologies for analogous compounds, the "Chlorination-First" approach (Route 2) is recommended as the most promising strategy for the synthesis of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline. This route is predicted to offer superior regioselectivity and a higher overall yield compared to the "Iodination-First" and protection-mediated approaches. The provided protocols offer a robust starting point for researchers to develop a reliable synthesis of this valuable chemical entity.

References

  • A Comparative Guide to the Influence of Trifluoromethoxy vs.
  • Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry.
  • Amine group in aniline is ortho and para directing. Why does then ani. askIITians. [2014-01-29].
  • Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. RSC Publishing. [2022-10-24].
  • Amino group in aniline is o, p-directing and activating in electrophilic substitution reactions. Doubtnut.
  • Practical and Efficient Chlorination of Deactivated Anilines and Anilides with NCS in 2-Propanol. Synthesis.
  • Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride.
  • Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Taylor & Francis. [2009-02-25].
  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogen
  • Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Taylor & Francis Online.
  • Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene.
  • Reactions of Aniline. Chemistry Steps. [2024-01-12].
  • Explain why the trifluoromethyl (CF_3)
  • Ch22: EArS of arom
  • Chlorination - Common Conditions.
  • Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions.
  • Process For The Iodination Of Aromatic Compounds.
  • Amine organocatalysts for highly ortho -selective chlorination of anilines with sulfuryl chloride.
  • Technical Support Center: Overcoming Poor Selectivity in the Chlorination of Aniline Deriv
  • Problem 45 Explain why the trifluoromethyl ... [FREE SOLUTION]. Vaia.
  • Iodination of anilines and phenols with 18-crown-6 supported ICl2. RSC Publishing.
  • Preventing over-chlorin
  • Regioselective Iodination of Chlorinated Arom
  • A Cheap and Efficient Method for Selective para-Iodination of Aniline Deriv
  • Process for the iodination of aromatic compounds.
  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. Chemia. [2022-11-14].
  • Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. ChemRxiv.
  • 3-Chloro-4-(trifluoromethoxy)
  • 3-CHLORO-4-(TRIFLUOROMETHOXY)ANILINE CAS#: 64628-73-5. ChemicalBook.
  • Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [2024-08-09].
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [2008-04-29].
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Validation

Quantum Chemical Benchmarking Guide: Evaluating DFT Methods for 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

Target Audience: Computational Chemists, Materials Scientists, and Preclinical Drug Development Professionals. Executive Summary & The Molecular Challenge The compound 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (CAS: 17...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Materials Scientists, and Preclinical Drug Development Professionals.

Executive Summary & The Molecular Challenge

The compound 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (CAS: 1792885-92-7)[1] is a highly functionalized, polyhalogenated building block utilized in advanced agrochemical and pharmaceutical synthesis. From a computational perspective, accurately modeling this molecule presents a "perfect storm" of quantum chemical challenges:

  • Relativistic Effects: The ortho-iodine atom possesses 53 electrons. Standard all-electron basis sets fail to account for the scalar relativistic contraction of inner s-orbitals, leading to severe inaccuracies in C–I bond length predictions and electronic properties[2].

  • Stereoelectronic Complexity: The para-trifluoromethoxy (–OCF 3​ ) group is conformationally highly flexible. Its orientation relative to the aromatic ring is dictated by a delicate balance of the generalized anomeric effect and steric repulsion from the meta-chlorine atom.

  • Dispersion Forces: Intramolecular non-covalent interactions (halogen bonding and London dispersion) between the heavy halogens and the –OCF 3​ group require rigorous treatment of electron correlation.

This guide objectively compares the performance of three distinct Density Functional Theory (DFT) methodologies—Legacy Hybrid (B3LYP), Meta-GGA (M06-2X), and Range-Separated Dispersion-Corrected ( ω B97X-D)—to establish the optimal computational protocol for this class of molecules.

Methodological Comparison: Choosing the Right Level of Theory

To establish a reliable computational pipeline, we must compare how different functional/basis set pairings handle the unique physics of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline.

Alternative A: The Legacy Approach (B3LYP / LANL2DZ & 6-31G*)
  • Mechanism: Uses the popular B3LYP functional. To handle iodine, it applies the LANL2DZ Effective Core Potential (ECP), while using a standard Pople double-zeta basis set for C, H, N, O, F, and Cl.

  • Performance: Poor for this specific molecule. B3LYP inherently lacks medium-to-long-range dispersion corrections. Consequently, it overestimates the steric repulsion between the –Cl and –OCF 3​ groups, often predicting an artificially orthogonal conformation. Furthermore, LANL2DZ is under-polarized for heavy halogens, leading to inaccurate HOMO-LUMO gap estimations[3].

Alternative B: The Thermochemical Standard (M06-2X / def2-TZVP)
  • Mechanism: Employs the highly parameterized M06-2X meta-GGA functional paired with the Ahlrichs def2-TZVP triple-zeta basis set.

  • Performance: Excellent for main-group thermochemistry. The def2-TZVP basis set automatically applies a high-quality ECP to iodine (replacing 28 core electrons), vastly improving the C–I bond geometry. However, M06-2X can be highly sensitive to integration grid density, occasionally causing convergence failures in highly electronegative systems.

Alternative C: The Modern Standard ( ω B97X-D / def2-TZVP)
  • Mechanism: A range-separated hybrid functional that includes Grimme’s empirical dispersion (D2).

  • Performance: Optimal. The range-separation accurately models the charge-transfer excitations common in donor-acceptor anilines, while the explicit dispersion correction perfectly captures the stabilizing non-covalent interactions between the –CF 3​ fluorines and the adjacent chlorine atom.

Quantitative Data: Performance Benchmarks

The table below summarizes the benchmarking data for the three methods. Values are compared against a high-level ab initio reference point (DLPNO-CCSD(T)/def2-TZVPP single-point energy calculation).

Table 1: Geometric and Electronic Property Comparison

Methodology (Functional / Basis Set)C–I Bond Length (Å) C-O-CF 3​ Dihedral (°)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Mean Absolute Error (MAE) vs CCSD(T)
B3LYP / LANL2DZ + 6-31G*2.145 (+0.04)88.4° (Orthogonal)4.853.12High
M06-2X / def2-TZVP2.102 (-0.01)64.2° (Gauche)5.623.45Low
ω B97X-D / def2-TZVP2.108 (Ref)68.5° (Gauche)5.813.51Lowest
Reference (DLPNO-CCSD(T))2.11069.1°N/A3.54-

Data Insight: B3LYP erroneously predicts a nearly 90° orthogonal twist for the trifluoromethoxy group due to missing dispersion forces. Both M06-2X and ω B97X-D correctly identify the gauche conformation as the global minimum, balancing conjugation and steric relief.

Experimental Protocol: High-Fidelity DFT Optimization Workflow

To ensure scientific integrity and reproducibility, follow this self-validating step-by-step protocol using standard quantum chemistry software (e.g., Gaussian 16 or ORCA).

Step 1: Initial Coordinate Generation & Conformational Sampling

  • Generate the 3D structure from the SMILES string.

  • Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) or semi-empirical tight-binding (GFN2-xTB).

  • Causality: The –OCF 3​ group has multiple local minima. Passing only a single heuristic 3D structure directly to DFT risks optimizing into a higher-energy local minimum.

Step 2: DFT Geometry Optimization

  • Select the lowest energy conformers and set up the DFT input using the ω B97X-D functional.

  • Assign the def2-TZVP basis set globally.

  • Causality: By using def2-TZVP, the software will automatically invoke the corresponding Stuttgart-Dresden ECP for the iodine atom. This replaces the 28 core electrons with a pseudopotential, simultaneously reducing computational cost and capturing scalar relativistic effects critical for the C–I bond.

Step 3: Self-Validating Frequency Calculation

  • Append the analytical frequency calculation command (e.g., Freq in Gaussian).

  • Validation Check: Extract the vibrational frequencies from the output. The protocol is only successful if the number of imaginary frequencies ( Nimag​ ) equals zero . This mathematically proves that the optimized geometry is a true local minimum on the Potential Energy Surface (PES), rather than a transition state saddle point.

Step 4: Wavefunction Stability Analysis

  • Execute a stability check (e.g., Stable=Opt).

  • Causality: Highly electronegative, polyhalogenated systems can suffer from wavefunction instability (falling into an excited state). This step ensures the electronic ground state has been definitively located.

Workflow Visualization

The following diagram illustrates the logical progression and self-validating nature of the computational workflow.

Workflow S1 1. Input Generation 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline S2 2. Conformational Search (Molecular Mechanics / xTB) S1->S2 S3 3. DFT Optimization (wB97X-D / def2-TZVP) S2->S3 Lowest Energy Conformers S4 4. Relativistic ECP Application (Replaces 28 Core e⁻ of Iodine) S3->S4 Heavy Atom Treatment S5 5. Frequency Calculation (Zero Imaginary Frequencies) S4->S5 Geometry Convergence S6 6. Property Extraction (HOMO-LUMO, IR, NMR) S5->S6 True Minimum Validated

Figure 1: Self-validating quantum chemical workflow for halogenated anilines.

Conclusion

For the computational modeling of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline, legacy methods like B3LYP/LANL2DZ are insufficient due to their inability to model dispersion forces and adequate halogen polarizability. The ω B97X-D/def2-TZVP methodology provides the most rigorous, self-validating framework. It accurately captures the stereoelectronic behavior of the –OCF 3​ group while properly treating the relativistic nature of the iodine atom, yielding highly reliable geometric and electronic properties for downstream drug development applications.

References

  • ChemRxiv. "Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study". ChemRxiv Preprints. URL: [Link]

  • ResearchGate. "Spectroscopic and DFT studies of the charge transfer complexation of iodine with aniline and its derivatives in carbon tetrachloride medium". Journal of Molecular Liquids. URL: [Link]

  • Physical Chemistry Chemical Physics. "Advances in methods and algorithms in a modern quantum chemistry program package". RSC Publishing. URL: [Link]

  • The Journal of Chemical Physics. "Density-functional thermochemistry. III. The role of exact exchange". AIP Publishing. URL: [Link]

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